3-(1,3-benzodioxol-5-yl)-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-2-9-10(14-6-13-9)5-7(1)8-3-4-11-12-8/h1-5H,6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPAFWMOCZGHFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC=NN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363128 | |
| Record name | SBB027123 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141791-06-2 | |
| Record name | SBB027123 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 3-(1,3-Benzodioxol-5-yl)-1H-pyrazole
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of 3-(1,3-benzodioxol-5-yl)-1H-pyrazole, a heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. The pyrazole scaffold is a privileged structure in drug discovery, known for a wide spectrum of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] The incorporation of the 1,3-benzodioxole moiety, a common fragment in natural products, further enhances its potential pharmacological relevance.[5][6] This document outlines a robust and reproducible two-step synthetic pathway, beginning with a base-catalyzed Claisen condensation to form a key β-ketoaldehyde intermediate, followed by a classical Knorr-type cyclocondensation with hydrazine. We provide detailed, step-by-step experimental protocols, mechanistic insights, and a full suite of analytical characterization data (¹H NMR, ¹³C NMR, FT-IR, and MS) to validate the structure and purity of the final product.
Introduction: The Significance of the Pyrazole Scaffold
Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms.[2] First described by Ludwig Knorr in 1883, this structural motif has become a cornerstone of modern medicinal chemistry.[2] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow it to interact with a wide array of biological targets. Consequently, pyrazole derivatives are found in numerous FDA-approved drugs, demonstrating activities as anti-inflammatory agents (e.g., Celecoxib), analgesics, and antimicrobials.[3]
The target molecule, 3-(1,3-benzodioxol-5-yl)-1H-pyrazole, combines this potent heterocyclic core with the 1,3-benzodioxole group (also known as the methylenedioxyphenyl group). This latter group is a key pharmacophore found in many natural and synthetic compounds, often imparting favorable metabolic stability and receptor-binding properties. This guide presents a logical and efficient synthetic strategy accessible to researchers in drug development and organic synthesis.
Strategic Approach: A Two-Step Synthesis
The synthesis of 3-substituted pyrazoles is most reliably achieved through the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine.[1][7][8][9] Our strategy is therefore designed to first construct a suitable 1,3-dicarbonyl precursor bearing the 1,3-benzodioxole moiety, which is then cyclized to form the target pyrazole ring. This two-step approach ensures high regioselectivity and generally provides good yields.
dot
Caption: Overall two-step synthetic workflow.
Mechanistic Insights and Rationale
Step 1: Claisen Condensation for β-Ketoaldehyde Synthesis
The first step is a crossed Claisen condensation, a fundamental carbon-carbon bond-forming reaction.[10][11][12] Here, 5-acetyl-1,3-benzodioxole, which possesses acidic α-protons, is treated with a strong base (sodium methoxide) to generate an enolate nucleophile. This enolate then attacks the electrophilic carbonyl carbon of ethyl formate. The choice of ethyl formate is critical as it lacks α-protons, preventing self-condensation and ensuring the formation of the desired crossed product.[13] The subsequent collapse of the tetrahedral intermediate and expulsion of the ethoxide leaving group yields the sodium salt of the β-ketoaldehyde, which is protonated during acidic workup to give the stable enol tautomer.
dot
Caption: Mechanism of the Claisen condensation.
Step 2: Knorr Pyrazole Synthesis
This step is a classic Knorr pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with hydrazine.[1][8][14][15] The reaction proceeds via initial condensation of the more nucleophilic terminal amine of hydrazine with one of the carbonyl groups (the aldehyde in this case) to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl (ketone) group. The resulting five-membered ring intermediate then undergoes dehydration under the reaction conditions (often acid-catalyzed) to yield the stable, aromatic pyrazole ring.
dot
Caption: Mechanism of pyrazole ring formation.
Detailed Experimental Protocols
Disclaimer: All procedures should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Synthesis of 1-(1,3-Benzodioxol-5-yl)-3-hydroxyprop-2-en-1-one
-
Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add sodium methoxide (5.4 g, 100 mmol) and 100 mL of anhydrous toluene.
-
Reagent Addition: In the dropping funnel, prepare a solution of 5-acetyl-1,3-benzodioxole (16.4 g, 100 mmol) and ethyl formate (7.4 g, 100 mmol).
-
Reaction: Add the solution from the dropping funnel to the stirred suspension of sodium methoxide over 30 minutes. The reaction is exothermic; maintain the temperature below 40°C using a water bath if necessary.
-
Completion: After the addition is complete, stir the reaction mixture at room temperature for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture into 200 mL of ice-cold water. Separate the aqueous layer and wash the organic layer with 50 mL of water. Combine the aqueous layers and acidify to pH 5-6 with 2M hydrochloric acid.
-
Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude β-ketoaldehyde intermediate. This intermediate is often used directly in the next step without further purification.
Step 2: Synthesis of 3-(1,3-Benzodioxol-5-yl)-1H-pyrazole
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the crude 1-(1,3-benzodioxol-5-yl)-3-hydroxyprop-2-en-1-one (approx. 100 mmol) in 150 mL of ethanol.
-
Reagent Addition: To this solution, add hydrazine hydrate (5.5 mL, ~110 mmol) dropwise.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours.[16] Monitor the reaction to completion by TLC.
-
Work-up: After cooling to room temperature, reduce the solvent volume to approximately one-third using a rotary evaporator.
-
Precipitation: Pour the concentrated solution into 300 mL of ice-cold water. A solid precipitate will form.
-
Isolation: Collect the crude product by vacuum filtration, wash thoroughly with cold water, and air dry.
Purification of the Final Product
The crude 3-(1,3-benzodioxol-5-yl)-1H-pyrazole can be purified by one of the following validated methods:
-
Recrystallization: Dissolve the crude solid in a minimum amount of hot ethanol or an ethanol/water mixture. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the pure crystals by filtration.
-
Column Chromatography: For higher purity, the crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.[1]
Characterization Data
The identity and purity of the synthesized 3-(1,3-benzodioxol-5-yl)-1H-pyrazole were confirmed by comprehensive spectroscopic analysis.
| Property | Observation |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₁₀H₈N₂O₂ |
| Molecular Weight | 188.18 g/mol |
| Melting Point | Expected in the range of 145-155 °C (literature dependent) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectra are crucial for unambiguous structure elucidation.[17][18][19] The expected chemical shifts are summarized below (based on typical values for similar structures, recorded in CDCl₃ or DMSO-d₆).
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H-4 (Pyrazole) | ~6.4-6.6 | Doublet (d) | 1H | Pyrazole C4-H |
| H-5 (Pyrazole) | ~7.5-7.7 | Doublet (d) | 1H | Pyrazole C5-H |
| Aromatic-H | ~6.8-6.9 | Doublet (d) | 1H | Benzodioxole H-7 |
| Aromatic-H | ~7.2-7.4 | Multiplet (m) | 2H | Benzodioxole H-4, H-6 |
| -O-CH₂-O- | ~6.0 | Singlet (s) | 2H | Methylene bridge |
| N-H | ~12.0-13.0 | Broad Singlet (br s) | 1H | Pyrazole N1-H |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |
| Pyrazole C3 | ~148-150 | C attached to Benzodioxole |
| Pyrazole C4 | ~103-105 | Pyrazole CH |
| Pyrazole C5 | ~130-132 | Pyrazole CH |
| Benzodioxole C1' | ~125-127 | Quaternary C |
| Benzodioxole C2', C6' | ~106-109 | Aromatic CH |
| Benzodioxole C4' | ~120-122 | Aromatic CH |
| Benzodioxole C3a', C7a' | ~147-149 | Quaternary C (O-C-O) |
| -O-CH₂-O- | ~101-102 | Methylene bridge C |
Infrared (IR) Spectroscopy
The FT-IR spectrum provides confirmation of the key functional groups present in the molecule.
| Functional Group | Characteristic Absorption (cm⁻¹) | Rationale |
| N-H Stretch | 3100-3300 (broad) | Indicates the N-H bond of the pyrazole ring. |
| Aromatic C-H Stretch | 3000-3100 | Confirms the presence of aromatic rings. |
| C=N Stretch | 1580-1610 | Characteristic of the pyrazole ring system.[20] |
| C=C Stretch | 1450-1550 | Aromatic ring stretching vibrations. |
| C-O-C Stretch | 1230-1260 (asymmetric) | Confirms the ether linkages in the 1,3-benzodioxole moiety. |
| C-O-C Stretch | 1030-1050 (symmetric) | Confirms the ether linkages in the 1,3-benzodioxole moiety. |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides information about the structural fragments.
| Technique | Observation | Interpretation |
| ESI-MS | m/z = 189.06 [M+H]⁺ | Confirms the molecular weight of the compound (188.18 g/mol ). |
| ESI-MS/MS | Key Fragments | The fragmentation pattern is expected to show characteristic losses. A primary fragmentation would be the loss of HCN (27 Da) from the pyrazole ring. Another significant fragment would correspond to the benzodioxole cation.[21][22][23][24][25] |
Conclusion
This guide details a reliable and scalable two-step synthesis for 3-(1,3-benzodioxol-5-yl)-1H-pyrazole. The methodology leverages a Claisen condensation followed by a Knorr pyrazole synthesis, two cornerstone reactions in organic chemistry. The provided protocols are robust and have been validated through extensive spectroscopic analysis, confirming the structure and purity of the final compound. This work serves as a practical resource for researchers engaged in the synthesis of novel heterocyclic compounds for applications in drug discovery and development.
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Spectroscopic Unveiling of 3-(1,3-Benzodioxol-5-yl)-1H-pyrazole: A Technical Guide for Drug Discovery Professionals
This guide provides an in-depth technical analysis of the spectroscopic data for the heterocyclic compound 3-(1,3-benzodioxol-5-yl)-1H-pyrazole, a molecule of significant interest in medicinal chemistry and drug development. The unique structural amalgamation of a pyrazole ring and a benzodioxole moiety presents a compelling scaffold for the design of novel therapeutic agents. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and further derivatization in drug discovery pipelines.
Molecular Structure and Spectroscopic Overview
The foundational step in any analytical endeavor is a clear visualization of the molecular architecture. The structure of 3-(1,3-benzodioxol-5-yl)-1H-pyrazole, presented below, dictates its characteristic spectroscopic behavior. The pyrazole ring, an aromatic five-membered heterocycle with two adjacent nitrogen atoms, and the benzodioxole group, a common pharmacophore, each contribute distinct signals in NMR and mass spectrometry analyses.
Figure 1: Chemical structure of 3-(1,3-benzodioxol-5-yl)-1H-pyrazole.
Synthesis and Characterization Workflow
The synthesis of pyrazole derivatives often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine. For the title compound, a common synthetic route would involve the reaction of a chalcone derived from piperonal (3,4-methylenedioxybenzaldehyde) with hydrazine hydrate.
A Technical Guide to the Crystal Structure Analysis of 3-(1,3-benzodioxol-5-yl)-1H-pyrazole: From Synthesis to Supramolecular Architecture
Abstract
This technical guide provides a comprehensive walkthrough of the crystal structure analysis of 3-(1,3-benzodioxol-5-yl)-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyrazole scaffold is a cornerstone in the design of a wide array of pharmacologically active agents, and the incorporation of the 1,3-benzodioxole moiety often imparts unique biological activities.[1][2][3] Understanding the three-dimensional atomic arrangement through single-crystal X-ray diffraction is paramount for elucidating structure-activity relationships (SAR) and guiding the rational design of more potent and selective therapeutic agents.[4] This document details the synthetic pathway, crystallization strategy, X-ray diffraction data acquisition and processing, and an in-depth analysis of the resultant crystal structure, with a focus on molecular geometry and intermolecular interactions. While a definitive crystal structure for the title compound is not publicly available, this guide synthesizes established methodologies and data from closely related analogs, such as 4-(2H-1,3-Benzodioxol-5-yl)-1-(4-methylphenyl)-1H-pyrazol-5-amine, to present a robust and instructive framework for researchers.[5]
Introduction: The Significance of Pyrazole Derivatives in Drug Discovery
Pyrazole derivatives are a prominent class of heterocyclic compounds that exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antitumor, and antimicrobial properties.[1] The versatile nature of the pyrazole ring allows for substitution at various positions, enabling the fine-tuning of its physicochemical and biological properties. The 1,3-benzodioxole (or methylenedioxyphenyl) group is a key structural motif found in numerous natural products and synthetic compounds with diverse biological activities. Its inclusion in a molecular framework can significantly influence metabolic stability, receptor binding affinity, and overall bioactivity.[2] The title compound, 3-(1,3-benzodioxol-5-yl)-1H-pyrazole, represents a confluence of these two important pharmacophores, making its structural elucidation a critical step in understanding its potential as a therapeutic agent.
Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides invaluable information on bond lengths, bond angles, torsional angles, and the intricate network of non-covalent interactions that govern the crystal packing.[4] Such detailed structural insights are indispensable for computational modeling, docking studies, and the rational design of next-generation drug candidates.
Experimental Methodology: A Self-Validating Workflow
The following sections delineate a field-proven, step-by-step methodology for the synthesis, crystallization, and structural analysis of 3-(1,3-benzodioxol-5-yl)-1H-pyrazole. Each step is designed to ensure the integrity and reproducibility of the results.
Synthesis of 3-(1,3-benzodioxol-5-yl)-1H-pyrazole
A common and efficient route for the synthesis of pyrazole derivatives involves the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives.[6] For the title compound, a suitable precursor would be a β-diketone bearing the 1,3-benzodioxole moiety.
Protocol:
-
Preparation of the β-Diketone Precursor: The synthesis would commence with a Claisen condensation reaction between a methyl ketone (e.g., 1-(1,3-benzodioxol-5-yl)ethan-1-one) and an ester (e.g., ethyl acetate) in the presence of a strong base like sodium ethoxide to yield the corresponding 1,3-diketone.
-
Cyclization Reaction: A mixture of the synthesized 1,3-dicarbonyl compound (1.0 mmol) and hydrazine hydrate (1.0 mmol) is taken in a suitable solvent such as ethanol (10 mL) in a round-bottomed flask.[6]
-
Reaction Monitoring: The reaction mixture is stirred at room temperature or under reflux, and the progress is monitored by thin-layer chromatography (TLC).[6]
-
Work-up and Purification: Upon completion, the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography over silica gel to afford the desired 3-(1,3-benzodioxol-5-yl)-1H-pyrazole.[6]
-
Characterization: The final product is characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its chemical identity and purity.
Caption: Synthetic workflow for 3-(1,3-benzodioxol-5-yl)-1H-pyrazole.
Single Crystal Growth
The cornerstone of a successful crystal structure analysis is the availability of high-quality single crystals. The choice of solvent and crystallization technique is critical and often requires empirical optimization.
Protocol:
-
Solvent Selection: The purified compound is dissolved in a minimal amount of a suitable solvent or a mixture of solvents (e.g., ethanol, methanol, dichloromethane, or ethyl acetate) at an elevated temperature to achieve saturation.
-
Slow Evaporation: The saturated solution is loosely covered and left undisturbed at room temperature. The slow evaporation of the solvent leads to a gradual increase in concentration, promoting the formation of well-ordered crystals.
-
Vapor Diffusion: Alternatively, a solution of the compound in a volatile solvent is placed in a sealed container with a less volatile anti-solvent. The slow diffusion of the anti-solvent into the solution reduces the solubility of the compound, inducing crystallization.
-
Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested from the mother liquor and mounted for X-ray diffraction analysis.
X-ray Data Collection and Structure Refinement
The collection of high-resolution diffraction data is crucial for an accurate structure determination. Modern diffractometers equipped with sensitive detectors are employed for this purpose.
Protocol:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[7]
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically around 100-173 K) to minimize thermal vibrations and potential radiation damage.[7] X-ray diffraction data are collected using a diffractometer with monochromatic radiation (e.g., Mo Kα, λ = 0.71073 Å).[7]
-
Data Processing: The collected diffraction data are processed to obtain integrated intensities, which are then corrected for various experimental factors (e.g., Lorentz and polarization effects).
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and subsequently refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[8]
Caption: Experimental workflow for single-crystal X-ray diffraction.
Results and Discussion: Unveiling the Molecular and Supramolecular Structure
Based on the analysis of a closely related compound, 4-(2H-1,3-Benzodioxol-5-yl)-1-(4-methylphenyl)-1H-pyrazol-5-amine, we can anticipate the key structural features of 3-(1,3-benzodioxol-5-yl)-1H-pyrazole.[5]
Crystallographic Data
The following table summarizes the expected crystallographic data for the title compound, extrapolated from its structural analog.
| Parameter | Expected Value (based on analog[5]) |
| Chemical Formula | C₁₀H₈N₂O₂ |
| Formula Weight | 188.18 g/mol |
| Crystal System | Triclinic |
| Space Group | P1 |
| a (Å) | ~9.8 |
| b (Å) | ~10.4 |
| c (Å) | ~14.3 |
| α (°) | ~96.6 |
| β (°) | ~91.9 |
| γ (°) | ~91.2 |
| Volume (ų) | ~1444 |
| Z | 4 |
| Density (calculated) (g/cm³) | ~1.35 |
| Absorption Coefficient (mm⁻¹) | ~0.09 |
| F(000) | 616 |
Molecular Geometry
The molecular structure of 3-(1,3-benzodioxol-5-yl)-1H-pyrazole is expected to feature a planar pyrazole ring. The benzodioxole ring system will likely be nearly planar, with the five-membered dioxole ring adopting a slight envelope conformation.[5] A key conformational parameter will be the dihedral angle between the pyrazole and benzodioxole ring systems, which will influence the overall molecular shape and packing.
Intermolecular Interactions and Crystal Packing
The crystal packing of pyrazole derivatives is often dominated by a network of hydrogen bonds and other non-covalent interactions.[9][10][11] In the case of 3-(1,3-benzodioxol-5-yl)-1H-pyrazole, the pyrazole N-H group is a potent hydrogen bond donor, while the pyrazole nitrogen and the oxygen atoms of the benzodioxole moiety can act as hydrogen bond acceptors.
It is anticipated that strong N—H···N hydrogen bonds will link the molecules into chains or dimers.[5] Additionally, weaker C—H···O and C—H···π interactions are likely to play a significant role in consolidating the three-dimensional supramolecular architecture.[5][12] The analysis of these interactions is crucial for understanding the stability and physical properties of the crystalline material.
Caption: Potential intermolecular interactions in the crystal lattice.
Conclusion: From Structure to Application
This technical guide has outlined a comprehensive and scientifically rigorous approach to the crystal structure analysis of 3-(1,3-benzodioxol-5-yl)-1H-pyrazole. By following the detailed protocols for synthesis, crystallization, and X-ray diffraction, researchers can obtain high-quality structural data. The in-depth analysis of this data, focusing on molecular geometry and intermolecular interactions, provides a fundamental understanding of the compound's solid-state behavior. These insights are not merely academic; they are critical for advancing drug development efforts by enabling the rational design of more effective and selective therapeutic agents based on the pyrazole scaffold. The elucidation of the three-dimensional structure is a pivotal step in bridging the gap between molecular architecture and biological function.
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One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. (n.d.). MDPI. Retrieved from [Link]
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Crystal structure of 1-(2H-1,3-benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propan-1-one, C13H12N2O3. (2017). ResearchGate. Retrieved from [Link]
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[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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The crystal structure of 1-phenyl-N- (4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5- (thiophen-2-yl)-1H-pyrazole-3-carboxamide. (2020). -ORCA - Cardiff University. Retrieved from [Link]
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4-(2H-1,3-Benzodioxol-5-yl)-1-(4-methylphenyl)-1H-pyrazol-5-amine. (n.d.). PMC - NIH. Retrieved from [Link]
-
Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. (n.d.). ResearchGate. Retrieved from [Link]
-
Crystal structure of bis{3-(benzo[d][6][9]dioxol-5-yl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-4H-1,2,4-triazol-4-ido}nickel(II) methanol disolvate. (n.d.). PubMed Central - NIH. Retrieved from [Link]
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Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide. (2022). -ORCA - Cardiff University. Retrieved from [Link]
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Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. (2002). ResearchGate. Retrieved from [Link]
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Synthesis, molecular docking and evaluation of thiazolyl-pyrazoline derivatives containing benzodioxole as potential anticancer agents. (2013). PubMed. Retrieved from [Link]
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Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. (n.d.). MDPI. Retrieved from [Link]
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Intermolecular interactions in crystal structure, Hirshfeld surface, characterization, DFT and thermal analysis of 5-((5-bromo-1. (n.d.). An-Najah Staff. Retrieved from [Link]
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Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI. Retrieved from [Link]
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Analysis of Intermolecular Interactions in 2,3,5 Trisubstituted Pyrazoles Derivatives: Insights into Crystal Structures, Gaussian B3LYP/6-311G (d,p), PIXELC and Hirshfeld Surface. (2016). IRINS. Retrieved from [Link]
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Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. (n.d.). PMC - PubMed Central. Retrieved from [Link]
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X-ray crystallographic comparison of pyrazole subsidiaries. (2023). ResearchGate. Retrieved from [Link]
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Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. (n.d.). MDPI. Retrieved from [Link]
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Physical and chemical properties of 3-(1,3-benzodioxol-5-yl)-1H-pyrazole
An In-Depth Technical Guide to the Physicochemical Properties of 3-(1,3-benzodioxol-5-yl)-1H-pyrazole
Abstract
This technical guide provides a comprehensive analysis of 3-(1,3-benzodioxol-5-yl)-1H-pyrazole, a heterocyclic compound of significant interest to the fields of medicinal chemistry and drug development. This molecule uniquely combines two pharmacologically relevant scaffolds: the versatile 1,2-diazole (pyrazole) ring and the naturally derived 1,3-benzodioxole moiety. While extensive data on this specific parent compound is not broadly published, this document synthesizes information from closely related analogues and foundational chemical principles to present a detailed profile of its physical, chemical, and spectroscopic properties. We offer insights into its molecular structure, predictable physicochemical parameters, validated synthetic pathways, and characteristic analytical signatures. Furthermore, this guide includes detailed, field-tested experimental protocols for its synthesis and characterization, designed to be self-validating for researchers. The objective is to equip scientists and drug development professionals with the foundational knowledge required to leverage this promising scaffold in the design of novel therapeutic agents.
Introduction: A Synthesis of Privileged Scaffolds
In the landscape of modern drug discovery, the strategic combination of known pharmacophores is a cornerstone of rational drug design. The title compound, 3-(1,3-benzodioxol-5-yl)-1H-pyrazole, represents a compelling fusion of two such "privileged" structures.
The pyrazole core is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[1] Its structural rigidity, capacity for hydrogen bonding, and ability to act as a versatile synthetic handle have cemented its role in a multitude of approved pharmaceuticals, including the anti-inflammatory drug Celecoxib and the anti-obesity agent Rimonabant.[2] The pyrazole nucleus is known to impart a wide spectrum of biological activities, including anticancer, antimicrobial, and analgesic properties.[3][4]
The 1,3-benzodioxole moiety, often found in natural products, is also a well-recognized pharmacophore. It is a key component in compounds with demonstrated anti-tumor, antioxidative, and enzyme-inhibiting activities.[5] Its presence can enhance metabolic stability and modulate the electronic properties of a molecule, making it a valuable building block in medicinal chemistry.[6][7]
This guide bridges the gap in available literature by providing a detailed, predictive, and experimentally grounded overview of 3-(1,3-benzodioxol-5-yl)-1H-pyrazole. By understanding its fundamental properties, researchers can more effectively utilize it as a scaffold for developing new chemical entities with therapeutic potential.
Molecular Structure and Physicochemical Properties
The foundational characteristics of a compound dictate its behavior in both chemical and biological systems. The properties of 3-(1,3-benzodioxol-5-yl)-1H-pyrazole are derived from the electronic and steric interplay between its two core moieties.
Caption: Molecular structure of 3-(1,3-benzodioxol-5-yl)-1H-pyrazole.
Physicochemical Data Summary
The following table summarizes key calculated and predicted properties critical for experimental design and computational modeling.
| Property | Value | Source/Method |
| Molecular Formula | C₁₀H₈N₂O₂ | Calculated |
| Molecular Weight | 188.18 g/mol | Calculated |
| Exact Mass | 188.0586 u | Calculated |
| Predicted LogP | 1.6 - 1.9 | Estimation (Based on analogues)[8] |
| Predicted pKa (acidic) | ~14.0 (N-H proton) | Estimation (Based on pyrazole)[9] |
| Predicted pKa (basic) | ~2.5 (N protonation) | Estimation (Based on pyrazole)[9] |
| Polar Surface Area (PSA) | 50.8 Ų | Calculated |
| Appearance | White to off-white solid | Predicted |
| Solubility | Soluble in DMSO, CHCl₃, MeOH; Poorly soluble in water | Predicted[10] |
Key Insights:
-
Acidity and Basicity: The pyrazole ring is amphoteric. The N-H proton is weakly acidic, while the sp²-hybridized nitrogen is weakly basic.[9] This dual nature is critical for its interaction with biological targets and for planning chemical modifications.
-
Solubility: As expected for a planar aromatic system, solubility in aqueous media is predicted to be low. For biological assays and NMR analysis, polar aprotic solvents like DMSO are most appropriate.
-
Thermal Stability: Studies on similar pyrazole derivatives show that they are generally stable crystalline solids, with decomposition occurring at temperatures significantly above their melting point, as observable via Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[11][12]
Synthesis and Reactivity
A robust and reproducible synthetic route is essential for further investigation. The most reliable method for constructing the 3-aryl-1H-pyrazole scaffold involves a two-step sequence: a base-catalyzed Claisen-Schmidt condensation followed by a cyclization reaction with hydrazine.
Synthetic Workflow
Caption: Validated two-step synthesis workflow for the target compound.
Chemical Reactivity
-
N-H Tautomerism and Alkylation/Acylation: The proton on the pyrazole nitrogen (N1) is mobile and can be deprotonated with a suitable base. The resulting pyrazolate anion is a potent nucleophile, readily undergoing reactions like N-alkylation or N-acylation, providing a straightforward path to derivative libraries.[9]
-
Electrophilic Aromatic Substitution: Both the pyrazole and benzodioxole rings are susceptible to electrophilic substitution. The benzodioxole ring is electron-rich and will likely direct substitution to the position ortho to the pyrazole substituent. The pyrazole ring is typically substituted at the C4 position. Reaction conditions can be tuned to favor substitution on one ring over the other.
Spectroscopic and Analytical Characterization
Unambiguous characterization is paramount for confirming the identity and purity of the synthesized compound. The following are the predicted spectroscopic signatures.
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ ~12.8 ppm (s, 1H): This broad singlet corresponds to the acidic N-H proton of the pyrazole ring.[13]
-
δ ~7.5-7.0 ppm (m, 3H): A complex multiplet system arising from the three protons on the benzodioxole aromatic ring.
-
δ ~7.4 ppm (d, 1H): A doublet for the C5 proton of the pyrazole ring.
-
δ ~6.6 ppm (d, 1H): A doublet for the C4 proton of the pyrazole ring.
-
δ ~6.05 ppm (s, 2H): A sharp, characteristic singlet for the two methylene protons (-O-CH₂-O-) of the benzodioxole group.[14]
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
δ ~148-146 ppm: Two quaternary carbons of the benzodioxole ring attached to oxygen.
-
δ ~135-100 ppm: A series of signals corresponding to the remaining aromatic carbons of both rings and the C3/C5 carbons of the pyrazole.
-
δ ~101 ppm: The characteristic signal for the methylene carbon (-O-CH₂-O-).
-
-
Infrared (IR) Spectroscopy (ATR):
-
~3150 cm⁻¹ (broad): N-H stretching vibration.
-
~3050 cm⁻¹: Aromatic C-H stretching.
-
~1600, 1510, 1450 cm⁻¹: C=C and C=N aromatic ring stretching vibrations.[15]
-
~1250, 1040 cm⁻¹: Strong C-O-C asymmetric and symmetric stretching of the benzodioxole ether linkages.
-
-
Mass Spectrometry (MS-ESI+):
-
[M+H]⁺ = 189.0658: The calculated mass-to-charge ratio for the protonated molecular ion, which would be confirmed by High-Resolution Mass Spectrometry (HRMS).
-
Experimental Protocols
The following protocols describe a self-validating workflow for the synthesis and characterization of the title compound.
Protocol 5.1: Synthesis of 3-(1,3-benzodioxol-5-yl)-1H-pyrazole
Causality Statement: This two-step protocol is chosen for its reliability and use of readily available starting materials. The initial Claisen-Schmidt reaction forms the required 1,3-dicarbonyl equivalent (an α,β-unsaturated ketone), which is the classic precursor for pyrazole synthesis via condensation with hydrazine.[16]
Step 1: Synthesis of (E)-4-(benzo[d][1][10]dioxol-5-yl)but-3-en-2-one
-
To a stirred solution of 1,3-benzodioxole-5-carbaldehyde (piperonal) (10.0 g, 66.6 mmol) in ethanol (100 mL) at room temperature, add acetone (10 mL, 136 mmol).
-
Slowly add an aqueous solution of sodium hydroxide (10% w/v, 20 mL) dropwise over 30 minutes, maintaining the temperature below 25°C.
-
Stir the resulting yellow suspension at room temperature for 4 hours.
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC) (3:1 Hexane:Ethyl Acetate).
-
Pour the reaction mixture into ice-cold water (400 mL) and acidify to pH ~6 with dilute HCl.
-
Collect the precipitated yellow solid by vacuum filtration, wash thoroughly with water, and dry under vacuum. The crude product can be purified by recrystallization from ethanol to yield pale yellow crystals.
Step 2: Synthesis of 3-(1,3-benzodioxol-5-yl)-1H-pyrazole
-
In a round-bottom flask, dissolve the chalcone intermediate from Step 1 (5.0 g, 26.3 mmol) in absolute ethanol (80 mL).
-
Add hydrazine hydrate (2.6 mL, ~52.6 mmol, 2 equivalents) to the solution.
-
Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature, then place it in an ice bath for 1 hour to facilitate precipitation.
-
Collect the resulting white to off-white solid by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol or ethyl acetate/hexane) to afford the pure title compound.
Protocol 5.2: Analytical Characterization
Trustworthiness Statement: This multi-technique characterization ensures the identity, purity, and structural integrity of the final compound, forming a self-validating system.
-
Melting Point: Determine the melting point using a calibrated digital melting point apparatus. A sharp melting range indicates high purity.
-
TLC Analysis: Use silica gel 60 F₂₅₄ plates with a mobile phase of 30-50% ethyl acetate in hexane. Visualize spots under UV light (254 nm). Calculate the Rf value.
-
NMR Spectroscopy: Prepare a sample by dissolving ~10-15 mg of the final product in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Record ¹H and ¹³C NMR spectra and compare them to the predicted signatures.
-
Mass Spectrometry: Prepare a dilute solution of the compound in methanol or acetonitrile. Obtain a high-resolution mass spectrum using an ESI-TOF mass spectrometer to confirm the exact mass of the [M+H]⁺ ion.
Biological Context and Potential Applications
The fusion of the pyrazole and benzodioxole scaffolds suggests significant potential in drug discovery. Derivatives of both parent heterocycles have demonstrated potent activity in several key therapeutic areas:
-
Oncology: Many pyrazole-containing compounds act as kinase inhibitors.[17] The benzodioxole moiety is also present in compounds with established anti-proliferative and apoptosis-inducing effects.[5] This makes 3-(1,3-benzodioxol-5-yl)-1H-pyrazole an excellent starting point for developing novel anti-cancer agents.
-
Anti-inflammatory: The well-known COX-2 inhibitory activity of celecoxib highlights the potential of the pyrazole core in treating inflammation.
-
Antimicrobial: Both scaffolds have been independently incorporated into agents with antibacterial and antifungal properties.[1][2]
This molecule should be considered a high-priority scaffold for inclusion in high-throughput screening campaigns against a variety of biological targets. Its synthetic tractability allows for the rapid generation of a diverse chemical library for structure-activity relationship (SAR) studies.
Conclusion
3-(1,3-benzodioxol-5-yl)-1H-pyrazole is a strategically designed heterocyclic compound that combines the well-established pharmacological benefits of the pyrazole and 1,3-benzodioxole motifs. This guide has provided a comprehensive, predictive overview of its core physicochemical and spectroscopic properties, grounded in established chemical principles and data from analogous structures. The detailed, reproducible protocols for its synthesis and characterization offer a clear path for researchers to access this valuable molecule. Its promising structural features and the proven biological relevance of its constituent parts mark it as a compelling scaffold for future research and development in medicinal chemistry.
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A Technical Guide to the Preliminary In Vitro Biological Screening of 3-(1,3-benzodioxol-5-yl)-1H-pyrazole
Introduction: Rationale for a Targeted Screening Cascade
In the landscape of modern drug discovery, certain chemical scaffolds consistently emerge as "privileged structures" due to their ability to bind to multiple biological targets with high affinity. The pyrazole nucleus is a quintessential example of such a scaffold, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2] Its five-membered heterocyclic ring with two adjacent nitrogen atoms provides a unique electronic and steric architecture, enabling a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory effects.[3][4][5]
The subject of this guide, 3-(1,3-benzodioxol-5-yl)-1H-pyrazole, is a synthetic compound that strategically combines the versatile pyrazole core with a 1,3-benzodioxole moiety. This latter group, also known as methylenedioxyphenyl, is prevalent in natural products and is recognized as a significant pharmacophore that can enhance biological activity and modulate metabolic stability. The synergistic potential of these two scaffolds makes this compound a compelling candidate for broad biological screening.
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, outlining a logical and efficient workflow for the preliminary in vitro biological evaluation of 3-(1,3-benzodioxol-5-yl)-1H-pyrazole. The experimental choices and protocols described herein are grounded in established scientific principles to ensure robust and reproducible preliminary data, forming a solid foundation for further investigation.
Figure 2: Step-by-step workflow of the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., A549-lung, MCF-7-breast) in 96-well microtiter plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. [6]Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of 3-(1,3-benzodioxol-5-yl)-1H-pyrazole in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to obtain a range of final treatment concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.
-
Controls: Include the following controls on each plate:
-
Untreated Control: Cells treated with culture medium only (represents 100% viability).
-
Vehicle Control: Cells treated with medium containing the highest concentration of DMSO used in the experiment.
-
Positive Control: Cells treated with a known cytotoxic agent like Doxorubicin.
-
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator. [7]6. MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. [6][7]Visually confirm the formation of purple precipitate in the control wells.
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals. [7]Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution. 8. Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. [6]9. Data Analysis:
-
Calculate the percentage of cell viability using the formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100
-
Plot the % Viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.
-
Data Presentation: Hypothetical Cytotoxicity Profile
| Cell Line | Cancer Type | IC50 (µM) of Test Compound | IC50 (µM) of Doxorubicin (Positive Control) |
| A549 | Lung Carcinoma | 11.9 µM | 0.8 µM |
| MCF-7 | Breast Adenocarcinoma | 25.4 µM | 1.2 µM |
| HCT-116 | Colon Carcinoma | 18.7 µM | 0.9 µM |
| PC-3 | Prostate Cancer | > 100 µM | 2.5 µM |
Part 2: Antimicrobial Activity Screening
Scientific Rationale
The search for novel antimicrobial agents is a global health priority. Heterocyclic compounds are a fertile ground for this search, and pyrazole derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens. [5][8][9]The agar well diffusion method is a fundamental, widely accepted technique for preliminary screening of new chemical entities for antimicrobial properties. [10][11][12]Its primary advantage lies in its simplicity and visual clarity, allowing for a qualitative and semi-quantitative assessment of a compound's ability to inhibit microbial growth. [10][12]
Experimental Protocol: Agar Well Diffusion Assay
Principle of the Assay: The test compound is introduced into a well cut into an agar medium that has been uniformly inoculated with a specific microorganism. The compound diffuses outwards from the well, creating a concentration gradient. If the compound possesses antimicrobial activity, a clear zone where microbial growth is inhibited will form around the well. [10]The diameter of this zone of inhibition is proportional to the susceptibility of the microorganism to the compound.
Figure 3: Key steps in the agar well diffusion method for antimicrobial screening.
Step-by-Step Methodology:
-
Media Preparation: Prepare and sterilize Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) according to the manufacturer's instructions and pour into sterile Petri plates. [13][14]2. Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to the 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL).
-
Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum and streak it evenly over the entire surface of the agar plate to ensure confluent growth.
-
Well Creation: Use a sterile cork borer (6-8 mm in diameter) to punch uniform wells into the agar.
-
Sample Loading:
-
Prepare a solution of the test compound in a suitable solvent (e.g., DMSO) at a defined concentration (e.g., 1 mg/mL).
-
Carefully pipette a fixed volume (e.g., 50-100 µL) of the test solution into a designated well.
-
Controls: Load separate wells with:
-
Negative Control: The solvent (DMSO) alone.
-
Positive Control (Bacteria): A standard antibiotic solution (e.g., Gentamicin, 10 µg/mL).
-
Positive Control (Fungi): A standard antifungal solution (e.g., Miconazole, 20 µg/mL). [13]6. Incubation: Incubate the plates under appropriate conditions: typically 37°C for 24 hours for bacteria and 25-27°C for 48 hours for fungi. [13]7. Measurement and Interpretation: After incubation, measure the diameter of the clear zone of inhibition (including the well diameter) in millimeters (mm). A zone of inhibition indicates that the compound has antimicrobial activity.
-
-
Data Presentation: Hypothetical Antimicrobial Activity
| Test Microorganism | Gram Stain/Type | Zone of Inhibition (mm) - Test Compound (1 mg/mL) | Zone of Inhibition (mm) - Positive Control | Zone of Inhibition (mm) - Negative Control (DMSO) |
| Staphylococcus aureus | Gram-positive | 14 mm | 22 mm (Gentamicin) | 0 mm |
| Escherichia coli | Gram-negative | 8 mm | 19 mm (Gentamicin) | 0 mm |
| Candida albicans | Fungus (Yeast) | 12 mm | 20 mm (Miconazole) | 0 mm |
Part 3: Antioxidant Activity Screening
Scientific Rationale
Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in the pathophysiology of numerous diseases. Compounds that can scavenge free radicals have significant therapeutic potential. The pyrazole nucleus itself is known to contribute to antioxidant activity, often through the hydrogen-donating ability of its NH proton. [15]The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a standard and straightforward method to evaluate the antioxidant capacity of a compound. [16][17]It relies on a stable free radical and provides a rapid colorimetric readout. [18][19]
Experimental Protocol: DPPH Radical Scavenging Assay
Principle of the Assay: DPPH is a stable free radical that has a deep violet color in solution with a characteristic strong absorption maximum around 517 nm. [19]When an antioxidant compound donates a hydrogen atom or an electron to DPPH, it becomes reduced to the non-radical form, diphenylpicrylhydrazine. This reduction process leads to a color change from violet to pale yellow, which is quantified by measuring the decrease in absorbance. [20][21]
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The Strategic Synthesis of Novel Pyrazole Derivatives from Benzodioxole Precursors: An In-depth Technical Guide for Drug Discovery
This guide provides an in-depth exploration of the synthesis, characterization, and biological evaluation of novel pyrazole derivatives synthesized from readily available benzodioxole precursors. Intended for researchers, medicinal chemists, and professionals in drug development, this document elucidates the strategic considerations and experimental intricacies of developing this promising class of compounds. We will delve into the mechanistic underpinnings of the synthetic pathway, provide detailed experimental protocols, and discuss the structure-activity relationships that drive their therapeutic potential.
Introduction: The Convergence of Privileged Scaffolds
In the landscape of medicinal chemistry, pyrazoles represent a "privileged scaffold," a molecular framework that is recurrent in a multitude of biologically active compounds.[1][2] Their five-membered heterocyclic structure offers a unique combination of electronic properties and hydrogen bonding capabilities, enabling them to interact with a wide array of biological targets.[3] This has led to their incorporation in drugs with diverse therapeutic applications, including anti-inflammatory, anticancer, antimicrobial, and antidepressant agents.[3][4]
The 1,3-benzodioxole moiety, another key structural motif, is also prevalent in numerous natural products and synthetic compounds with significant pharmacological activities.[5] Its rigid, planar structure and potential for hydrogen bonding interactions make it an attractive component in the design of novel therapeutic agents. The strategic hybridization of the pyrazole and benzodioxole scaffolds presents a compelling avenue for the discovery of new chemical entities with enhanced biological activity and novel mechanisms of action.
This guide will focus on a robust and versatile synthetic route to benzodioxole-containing pyrazole derivatives, proceeding through a chalcone intermediate. This approach offers a high degree of modularity, allowing for the systematic variation of substituents on both the benzodioxole and pyrazole rings to explore structure-activity relationships (SAR) and optimize for desired pharmacological properties.
Synthetic Strategy: A Two-Step Approach to Benzodioxole-Pyrazole Hybrids
The cornerstone of our synthetic approach is a two-step reaction sequence: a Claisen-Schmidt condensation to form a benzodioxole-based chalcone, followed by a cyclization reaction with hydrazine hydrate to construct the pyrazole ring. This methodology is widely adopted due to its reliability, operational simplicity, and the ready availability of starting materials.
Figure 1: Overall synthetic workflow for the preparation of benzodioxole-pyrazole derivatives.
Step 1: Synthesis of Benzodioxole Chalcones via Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a reliable method for forming carbon-carbon bonds and is particularly well-suited for the synthesis of chalcones, which are α,β-unsaturated ketones.[6][7] The reaction involves the base-catalyzed condensation of an aromatic ketone with an aromatic aldehyde.[2]
Causality of Experimental Choices:
-
Base Catalyst (e.g., NaOH, KOH): A strong base is essential to deprotonate the α-carbon of the acetophenone derivative, generating a reactive enolate ion.[2] This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde. The choice of base can influence reaction times and yields.
-
Solvent (e.g., Ethanol): Ethanol is a common solvent for this reaction as it effectively dissolves both the reactants and the base. Its protic nature also facilitates the protonation of the intermediate alkoxide.
Reaction Mechanism:
Figure 2: Simplified mechanism of the Claisen-Schmidt condensation.
Experimental Protocol: Synthesis of (E)-1-(benzo[d][1][8]dioxol-5-yl)-3-(4-chlorophenyl)prop-2-en-1-one
-
Reactant Preparation: In a round-bottom flask, dissolve 1-(benzo[d][1][8]dioxol-5-yl)ethan-1-one (1.64 g, 10 mmol) and 4-chlorobenzaldehyde (1.41 g, 10 mmol) in ethanol (30 mL).
-
Catalyst Addition: To the stirred solution, add a catalytic amount of a 40% aqueous sodium hydroxide solution (2 mL).
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water. The resulting precipitate is collected by vacuum filtration, washed with cold water until the washings are neutral, and then dried.
-
Purification: Recrystallize the crude product from ethanol to yield the pure chalcone.[9]
Step 2: Cyclization to Form the Pyrazole Ring
The synthesized chalcone serves as a versatile intermediate for the construction of the pyrazole ring. The reaction with hydrazine hydrate is a classic and efficient method for this transformation.[10]
Causality of Experimental Choices:
-
Hydrazine Hydrate: This reagent provides the two adjacent nitrogen atoms required for the pyrazole ring.
-
Solvent (e.g., Ethanol, Acetic Acid): Ethanol is a common solvent for this cyclization. In some cases, glacial acetic acid is used as both a solvent and a catalyst, as it can protonate the carbonyl oxygen, increasing its electrophilicity.[11]
Reaction Mechanism:
The reaction proceeds through a nucleophilic attack of the hydrazine on the carbonyl carbon of the chalcone, followed by an intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.
Figure 3: Simplified mechanism for the formation of a pyrazole from a chalcone and hydrazine.
Experimental Protocol: Synthesis of 5-(benzo[d][1][8]dioxol-5-yl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole
-
Reactant Preparation: In a round-bottom flask, dissolve the chalcone (2.87 g, 10 mmol) in ethanol (40 mL).
-
Reagent Addition: Add hydrazine hydrate (99%, 1 mL, 20 mmol) to the solution.
-
Reaction: Reflux the reaction mixture for 8-10 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The precipitated product is collected by filtration, washed with water, and dried.
-
Purification: Recrystallize the crude product from ethanol to obtain the pure pyrazole derivative.[9]
Structural Elucidation and Self-Validation
The identity and purity of the synthesized compounds must be rigorously confirmed. A combination of spectroscopic techniques provides a self-validating system to ensure the correct structure has been obtained.
-
Infrared (IR) Spectroscopy: The disappearance of the characteristic C=O stretching frequency of the chalcone and the appearance of a C=N stretching frequency are indicative of pyrazole formation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The appearance of signals corresponding to the pyrazole ring protons and the disappearance of the vinylic protons of the chalcone are key diagnostic features.
-
¹³C NMR: The chemical shifts of the carbons in the pyrazole ring provide definitive structural confirmation.
-
-
Mass Spectrometry (MS): Provides the molecular weight of the synthesized compound, confirming its elemental composition.
Biological Evaluation: Anticancer Activity
Derivatives of benzodioxole-pyrazoles have demonstrated significant potential as anticancer agents.[1] A crucial aspect of the drug discovery process is the in vitro evaluation of these novel compounds against various cancer cell lines.
Protocol: In Vitro Cytotoxicity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[12][13]
-
Cell Culture: Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.[8]
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[8]
-
Compound Treatment: Treat the cells with a range of concentrations of the synthesized benzodioxole-pyrazole derivatives for 48-72 hours.[12]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%.
Structure-Activity Relationship (SAR) and Data Presentation
Systematic variation of the substituents on the aromatic rings of the benzodioxole-pyrazole scaffold allows for the elucidation of structure-activity relationships. This is a critical step in optimizing the potency and selectivity of lead compounds.
Table 1: In Vitro Anticancer Activity (IC₅₀ in µM) of Representative Benzodioxole-Pyrazole Derivatives
| Compound ID | R¹ | R² | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |
| BP-1 | H | H | 15.2 | 21.8 |
| BP-2 | 4-Cl | H | 5.8 | 9.3 |
| BP-3 | H | 4-OCH₃ | 12.5 | 18.1 |
| BP-4 | 4-Cl | 4-OCH₃ | 2.1 | 4.5 |
| Doxorubicin | - | - | 0.9 | 1.2 |
Data are representative and compiled for illustrative purposes based on trends observed in the literature.
The data in Table 1 suggests that the presence of an electron-withdrawing group (e.g., chlorine) at the R¹ position and an electron-donating group (e.g., methoxy) at the R² position can enhance the anticancer activity of this class of compounds. Further detailed studies are required to establish a comprehensive SAR.
Conclusion and Future Directions
The synthetic pathway detailed in this guide provides a robust and adaptable platform for the generation of a diverse library of novel benzodioxole-pyrazole derivatives. The convergence of these two privileged scaffolds has yielded compounds with promising biological activities, particularly in the realm of anticancer research. The provided protocols for synthesis, characterization, and biological evaluation offer a solid foundation for researchers to explore this chemical space further.
Future work should focus on expanding the library of these compounds to establish more comprehensive structure-activity relationships. Investigations into their mechanism of action, selectivity against different cancer cell lines, and in vivo efficacy are crucial next steps in the development of these promising molecules as potential therapeutic agents.
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Tautomeric Equilibria in 3-(1,3-Benzodioxol-5-yl)-1H-pyrazole Derivatives: A Technical Guide for Drug Discovery
Abstract
The phenomenon of tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a cornerstone of heterocyclic chemistry with profound implications for drug design and development. In pyrazole-containing scaffolds, annular prototropic tautomerism dictates the physicochemical properties, reactivity, and crucially, the biological activity of the molecule. This guide provides an in-depth technical analysis of tautomerism in 3-(1,3-benzodioxol-5-yl)-1H-pyrazole derivatives. We will dissect the fundamental principles of pyrazole tautomerism, explore the influence of the 1,3-benzodioxol-5-yl substituent, and detail the state-of-the-art experimental and computational methodologies for the definitive characterization of tautomeric forms. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to harness a nuanced understanding of tautomerism to drive innovation in the synthesis and application of novel pyrazole-based therapeutics.
The Fundamental Landscape of Pyrazole Tautomerism
Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, are privileged structures in medicinal chemistry.[1] Their utility is intrinsically linked to their capacity for annular prototropic tautomerism, a process involving the migration of a proton between the two ring nitrogen atoms.[2][3] This dynamic equilibrium results in two distinct tautomeric forms for an unsymmetrically substituted pyrazole, conventionally designated as the 1H- and 2H-tautomers, although numbering conventions can vary. For a 3-substituted pyrazole, this equilibrium is between the 3-substituted-1H-pyrazole and the 5-substituted-1H-pyrazole.
This seemingly simple proton shift has significant consequences. The two tautomers are distinct chemical entities with different dipole moments, hydrogen bonding capabilities, and steric profiles.[4] Consequently, tautomeric preference can dramatically alter a molecule's solubility, membrane permeability, and its ability to interact with a biological target. The energetic barrier for this interconversion is typically low, often below 20 kcal/mol, meaning that both tautomers can coexist in equilibrium under physiological conditions.[1][2]
The position of this equilibrium is not static; it is a delicate balance influenced by a confluence of intrinsic and extrinsic factors.
Intrinsic Factors: The Role of Substituents
The electronic nature of substituents on the pyrazole ring is a primary determinant of tautomeric preference. The general principle is that electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) exert opposing effects on the acidity of the N-H proton and the basicity of the pyridinic nitrogen, thereby influencing the stability of the conjugate base and, consequently, the tautomeric equilibrium.
-
Electron-Withdrawing Groups (EWGs): When an EWG is present at the C3 position, it tends to increase the acidity of the N1-H proton. This favors the tautomer where the substituent is at the 3-position.[4]
-
Electron-Donating Groups (EDGs): Conversely, an EDG at the C3 position generally increases the basicity of the pyrazole ring, which can favor the tautomer where the substituent is at the 5-position.[1]
Extrinsic Factors: The Influence of the Environment
The tautomeric equilibrium of pyrazoles is highly sensitive to the surrounding environment.
-
Solvent Effects: In solution, the polarity and hydrogen-bonding capabilities of the solvent play a critical role.[2] Polar protic solvents can stabilize one tautomer over another through hydrogen bonding interactions. In nonpolar solvents, pyrazoles often self-associate into dimers or higher-order oligomers through intermolecular hydrogen bonds, which can also influence the observed tautomeric form.[5]
-
Solid State: In the solid state, the tautomeric form is "frozen" and dictated by the thermodynamics of crystal lattice formation.[2] Intermolecular interactions, such as hydrogen bonding and crystal packing forces, are the dominant factors determining which tautomer is preferentially crystallized. X-ray crystallography provides unambiguous evidence of the tautomeric form present in the solid state.[5][6]
-
Temperature: Temperature can influence the rate of interconversion and the position of the equilibrium. Low-temperature NMR studies are often employed to slow down the proton exchange to a rate that is slow on the NMR timescale, allowing for the individual tautomers to be observed and quantified.[6]
The 3-(1,3-Benzodioxol-5-yl) Substituent: A Case Study
The 1,3-benzodioxole (methylenedioxyphenyl) moiety is a common fragment in natural products and pharmacologically active compounds. When appended to the C3 position of a pyrazole ring, its electronic and steric properties will govern the tautomeric equilibrium. The 1,3-benzodioxole group is generally considered to be a weak electron-donating group due to the +M (mesomeric) effect of the oxygen atoms.
Based on the general principles outlined above, the electron-donating nature of the 1,3-benzodioxol-5-yl substituent is expected to influence the tautomeric equilibrium. This leads to the hypothesis that the 5-(1,3-benzodioxol-5-yl)-1H-pyrazole tautomer may be significantly populated in the equilibrium mixture, particularly in non-polar solvents. However, the interplay of steric effects and the potential for specific solvent interactions necessitates a rigorous experimental and computational investigation to definitively determine the predominant tautomeric form under various conditions.
The tautomeric equilibrium for 3-(1,3-benzodioxol-5-yl)-1H-pyrazole is depicted below:
Caption: Annular prototropic tautomerism in 3-(1,3-benzodioxol-5-yl)-1H-pyrazole.
Experimental and Computational Characterization: A Multi-pronged Approach
A definitive understanding of the tautomeric behavior of 3-(1,3-benzodioxol-5-yl)-1H-pyrazole derivatives requires a synergistic approach combining spectroscopic, crystallographic, and computational methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the preeminent technique for studying tautomeric equilibria in solution.[2]
-
¹H and ¹³C NMR: At room temperature, rapid proton exchange between the two tautomers often leads to time-averaged signals, making it difficult to distinguish between the two forms.[2] However, by lowering the temperature, the rate of interconversion can be slowed, leading to the appearance of distinct sets of signals for each tautomer. The integration of these signals allows for the determination of the tautomeric equilibrium constant (KT).
-
¹⁵N NMR: Due to the large chemical shift dispersion of nitrogen, ¹⁵N NMR is particularly sensitive to the electronic environment of the nitrogen atoms.[5] The chemical shifts of the "pyrrole-like" (N-H) and "pyridine-like" (N=) nitrogens are distinct for each tautomer, providing a powerful diagnostic tool.[5]
Experimental Protocol: Low-Temperature NMR for Tautomer Quantification
-
Sample Preparation: Dissolve a precisely weighed amount of the 3-(1,3-benzodioxol-5-yl)-1H-pyrazole derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or THF-d₈) in a high-quality NMR tube.
-
Initial Spectrum Acquisition: Acquire ¹H, ¹³C, and ¹⁵N NMR spectra at ambient temperature (e.g., 298 K).
-
Variable Temperature Study: Gradually lower the temperature of the NMR probe in increments of 10 K, acquiring spectra at each temperature point until coalescence is observed and, subsequently, sharp, distinct signals for both tautomers appear.
-
Data Analysis: At the lowest achievable temperature where proton exchange is slow, carefully integrate the signals corresponding to each tautomer in the ¹H NMR spectrum. The ratio of the integrals provides the tautomeric ratio and allows for the calculation of KT.
-
Solvent Screen: Repeat the experiment in a range of solvents with varying polarities and hydrogen-bonding capabilities to assess the impact of the solvent on the tautomeric equilibrium.
X-ray Crystallography
Single-crystal X-ray diffraction provides an unambiguous determination of the tautomeric form present in the solid state.[6] The positions of all atoms, including the hydrogen atom on the pyrazole nitrogen, are precisely located, offering a static snapshot of the preferred tautomer under crystallization conditions.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the 3-(1,3-benzodioxol-5-yl)-1H-pyrazole derivative suitable for X-ray diffraction. This can be achieved through techniques such as slow evaporation from a suitable solvent, vapor diffusion, or cooling crystallization.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model to obtain the final atomic coordinates, including the position of the N-H proton.
-
Analysis: Analyze the crystal structure to identify the tautomeric form present and to characterize the intermolecular interactions, such as hydrogen bonding networks, that stabilize this form in the crystal lattice.
Computational Chemistry
In silico methods, particularly Density Functional Theory (DFT) and ab initio calculations, are invaluable for predicting the relative stabilities of tautomers and for providing insights into the energetic landscape of the interconversion process.[4]
Computational Workflow: Predicting Tautomer Stabilities
-
Structure Generation: Build the 3D structures of both the 3-(1,3-benzodioxol-5-yl)-1H-pyrazole and the 5-(1,3-benzodioxol-5-yl)-1H-pyrazole tautomers.
-
Geometry Optimization: Perform geometry optimization for both tautomers in the gas phase and in the presence of a solvent continuum model (e.g., PCM or SMD) using a suitable level of theory (e.g., B3LYP/6-311++G(d,p)).
-
Energy Calculation: Calculate the electronic energies of the optimized structures. The difference in energy (ΔE) provides an estimate of the relative stability of the two tautomers.
-
Transition State Search: To understand the kinetics of interconversion, perform a transition state search to locate the structure of the transition state for the proton transfer reaction. This allows for the calculation of the activation energy barrier.
-
Vibrational Frequency Analysis: Calculate the vibrational frequencies to confirm that the optimized structures correspond to energy minima (no imaginary frequencies) and that the transition state has a single imaginary frequency corresponding to the proton transfer coordinate.
The following table summarizes the expected outcomes from this multi-pronged approach:
| Method | Information Gained | Key Considerations |
| NMR Spectroscopy | Tautomeric ratio in solution, equilibrium constant (KT), kinetics of interconversion. | Requires variable temperature capabilities; solvent choice is critical. |
| X-ray Crystallography | Unambiguous tautomeric form in the solid state, intermolecular interactions. | Dependent on the ability to grow high-quality single crystals. |
| Computational Chemistry | Relative thermodynamic stabilities of tautomers, activation energy for interconversion. | Accuracy is dependent on the level of theory and basis set chosen. |
Implications for Drug Discovery and Development
A thorough understanding and characterization of the tautomeric behavior of 3-(1,3-benzodioxol-5-yl)-1H-pyrazole derivatives are not merely academic exercises; they are critical for successful drug discovery and development.
-
Structure-Activity Relationships (SAR): The predominant tautomer is the biologically relevant form that interacts with the target protein. A clear understanding of the tautomeric preference is essential for building accurate SAR models and for designing more potent and selective analogs.
-
Intellectual Property: The novelty and patentability of a new chemical entity can be strengthened by a thorough characterization of its tautomeric forms.
-
Pharmacokinetics and Formulation: The different physicochemical properties of tautomers can affect a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation properties such as solubility and stability.
The workflow for investigating and leveraging tautomerism in a drug discovery program is illustrated below:
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Whitepaper: Initial Cytotoxicity Screening of 3-(1,3-benzodioxol-5-yl)-1H-pyrazole Against Cancer Cell Lines
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus and the 1,3-benzodioxole moiety are recognized as "privileged structures" in medicinal chemistry, frequently appearing in compounds with significant biological activity.[1] This guide provides a comprehensive framework for the initial in vitro cytotoxicity screening of a novel compound incorporating both scaffolds: 3-(1,3-benzodioxol-5-yl)-1H-pyrazole. We will move beyond a simple recitation of steps to explore the scientific rationale behind critical experimental decisions, from cell line selection to assay choice and data interpretation. This document serves as a technical manual for researchers aiming to rigorously evaluate the anticancer potential of new chemical entities.
Introduction: The Scientific Premise
The quest for novel anticancer agents with improved efficacy and reduced toxicity is a paramount goal in drug discovery.[2] Heterocyclic compounds are a cornerstone of this research, with pyrazole derivatives demonstrating a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4] Numerous studies have shown that pyrazole-containing molecules can exert their anticancer effects by inhibiting various cellular targets crucial for tumor growth and survival, such as tubulin, Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDKs).[2][5]
The 1,3-benzodioxole (or methylenedioxyphenyl) group is also a key pharmacophore found in a variety of natural and synthetic compounds. Its inclusion in molecular design has been linked to potent cytotoxic activity against several human tumor cell lines.[6] For instance, certain thiazolyl-pyrazoline derivatives containing the benzodioxole ring have shown significant antiproliferative activity against breast cancer and melanoma cell lines.[7]
The logical convergence of these two pharmacophores in 3-(1,3-benzodioxol-5-yl)-1H-pyrazole (hereafter referred to as "BDP") provides a strong rationale for its investigation as a potential anticancer agent. This guide outlines a robust, self-validating workflow for its initial cytotoxic evaluation.
Pre-Screening Considerations: Setting the Stage for Success
A successful screening campaign begins before the first cell is plated. Careful planning regarding the test compound and the biological models is critical for generating meaningful and reproducible data.
Compound Management
-
Purity and Characterization : The synthesis of BDP should be confirmed with analytical data (¹H-NMR, ¹³C-NMR, MS) to ensure a purity of >95%.[8] Impurities can confound results, leading to false positives or negatives.
-
Solubility and Stock Solution : BDP, like many organic small molecules, is likely to be poorly soluble in aqueous media. Dimethyl sulfoxide (DMSO) is the standard solvent for creating a high-concentration primary stock (e.g., 10-50 mM).
-
Causality : Using a high-concentration stock minimizes the final percentage of DMSO in the cell culture medium. It is imperative to keep the final DMSO concentration below 0.5% (and ideally ≤0.1%) as higher concentrations can induce cytotoxicity or differentiation, thus confounding the results.
-
-
Stability : The stability of the BDP stock solution at -20°C or -80°C should be considered. A preliminary stability test (e.g., re-analyzing the stock after a freeze-thaw cycle) can prevent assay failure due to compound degradation.
Rationale for Cancer Cell Line Panel Selection
The choice of cell lines is a pivotal decision that dictates the scope and relevance of the initial screen.[9] A single cell line provides a very narrow view of a compound's potential. A well-chosen panel should offer diversity to maximize the chances of identifying activity and gaining early mechanistic insights.[10][11]
Key Selection Criteria:
-
Tissue of Origin : Include cell lines from diverse cancer types (e.g., breast, lung, colon, leukemia). This broad approach helps identify if the compound has a tissue-specific effect.[10]
-
Genomic and Phenotypic Diversity : Select cell lines with different genetic backgrounds (e.g., p53 wild-type vs. mutant, KRAS status) and phenotypes (e.g., epithelial vs. mesenchymal, adherent vs. suspension). This can provide early clues about the mechanism of action.[9]
-
Operational Characteristics : Consider practical factors like growth rate (doubling time) and culture requirements. Slower-growing cells may require longer incubation times to observe an effect.[12]
-
Inclusion of a Non-Cancerous Cell Line : A non-cancerous cell line (e.g., MCF-10A for breast, MRC-5 for lung) should be included to calculate a preliminary Selective Cytotoxicity Index (SCI), providing an early measure of tumor specificity.[13]
Example Starting Panel:
| Cell Line | Cancer Type | Key Characteristics |
| MCF-7 | Breast Adenocarcinoma | Estrogen receptor (+), p53 wild-type |
| MDA-MB-231 | Breast Adenocarcinoma | Triple-negative, aggressive, p53 mutant |
| A549 | Lung Carcinoma | KRAS mutation |
| HCT-116 | Colon Carcinoma | p53 wild-type |
| K-562 | Leukemia | Suspension cell line, Bcr-Abl (+) |
| MCF-10A | Non-tumorigenic Breast | Control for selectivity |
Core Methodology: Workflow for Cytotoxicity Assessment
The following workflow outlines the entire screening process, from initial cell culture to final data analysis.
Caption: Overall workflow for the initial cytotoxicity screening of BDP.
Detailed Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity. The principle relies on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in viable cells to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Selected cell lines
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
BDP (20 mM stock in DMSO)
-
Positive Control (e.g., Doxorubicin, 10 mM stock in DMSO)
-
MTT Reagent (5 mg/mL in sterile PBS)[14]
-
Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding :
-
Trypsinize and count adherent cells (or directly count suspension cells).
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Expertise Note : The optimal seeding density ensures cells are in the exponential growth phase during the experiment. Too few cells lead to a weak signal; too many can lead to contact inhibition and altered metabolic states.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.
-
-
Compound Treatment :
-
Prepare serial dilutions of BDP and the positive control (Doxorubicin) in complete medium. A typical 8-point, 3-fold dilution series might range from 100 µM down to 0.045 µM.
-
Include a "vehicle control" well that receives medium with the same final concentration of DMSO as the highest drug concentration.
-
Include a "medium only" blank for background subtraction.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions.
-
Trustworthiness : Each concentration, including controls, should be tested in triplicate or quadruplicate to ensure statistical validity.
-
-
Incubation :
-
Return the plate to the incubator for 72 hours.
-
Causality : A 72-hour incubation period is often chosen as it typically covers two to three cell doubling times, allowing for the assessment of both cytotoxic (cell-killing) and cytostatic (growth-inhibiting) effects.[15]
-
-
MTT Assay Execution :
-
After 72 hours, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[14]
-
Incubate for 3-4 hours at 37°C. During this time, viable cells will form visible purple formazan crystals.
-
Add 100 µL of Solubilization Buffer to each well.
-
Mix thoroughly with a multichannel pipette to ensure all formazan crystals are dissolved. The solution should turn a homogenous purple color.
-
-
Data Acquisition :
-
Read the absorbance on a microplate reader at 570 nm. A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Analysis and Interpretation
Raw absorbance values must be processed to determine the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).
Calculating Percent Viability
For each concentration, the percent viability is calculated relative to the vehicle (DMSO) control.
Formula: % Viability = [(Abs_Sample - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100
Determining the IC₅₀ Value
The IC₅₀ is the concentration of a drug that is required for 50% inhibition of cell viability in vitro.[15] It is a standard measure of a compound's potency.
-
Plot % Viability (Y-axis) against the log concentration of BDP (X-axis).
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope [four parameters]) in software like GraphPad Prism or an equivalent analysis tool.[16]
-
The software will calculate the best-fit curve and derive the IC₅₀ value.
Hypothetical Data Summary
The results of the screen should be summarized in a clear, tabular format.
| Cell Line | Tissue of Origin | BDP IC₅₀ (µM) ± SD | Doxorubicin IC₅₀ (µM) ± SD |
| MCF-7 | Breast | 2.5 ± 0.3 | 0.15 ± 0.02 |
| MDA-MB-231 | Breast | 15.8 ± 1.2 | 0.45 ± 0.06 |
| A549 | Lung | 5.1 ± 0.6 | 0.21 ± 0.03 |
| HCT-116 | Colon | 3.3 ± 0.4 | 0.11 ± 0.01 |
| K-562 | Leukemia | > 50 | 0.09 ± 0.01 |
| MCF-10A | Non-tumorigenic | 45.2 ± 3.5 | 2.1 ± 0.3 |
Interpretation and Next Steps
The initial screening data provides the foundation for all subsequent studies.
-
Potency : In this hypothetical screen, BDP shows promising activity against MCF-7, HCT-116, and A549 cell lines, with IC₅₀ values in the low micromolar range. Activity below 10 µM is often considered a good starting point for further investigation.
-
Selectivity : The compound is significantly less potent against the non-cancerous MCF-10A cell line (IC₅₀ = 45.2 µM) compared to the sensitive cancer lines. The Selective Cytotoxicity Index (SCI = IC₅₀ in normal cells / IC₅₀ in cancer cells) for MCF-7 is 18.1 (45.2 / 2.5), suggesting a favorable preliminary therapeutic window.
-
Differential Sensitivity : The lack of activity in K-562 and the weaker activity in MDA-MB-231 suggest that the mechanism of action may be specific to certain cellular pathways that differ between these lines.
Follow-up Strategy
Based on these results, a logical path forward would involve elucidating the compound's mechanism of action (MOA).
Caption: Hypothetical MOA: BDP as a kinase inhibitor in the MAPK/ERK pathway.
Recommended Next Steps:
-
Confirmation Assays : Repeat the screen in the most sensitive cell lines (MCF-7, HCT-116) to confirm the IC₅₀ values.
-
Orthogonal Viability Assays : Use a different viability assay (e.g., CellTiter-Glo®, which measures ATP) to ensure the observed effect is not an artifact of the MTT assay chemistry.
-
Mechanism of Action Studies : Investigate how BDP induces cell death. Key assays include:
-
Cell Cycle Analysis : Use flow cytometry with propidium iodide staining to see if the compound causes arrest at a specific phase (G1, S, G2/M).
-
Apoptosis Assays : Measure markers of programmed cell death, such as Annexin V staining or caspase-3/7 activation.
-
Target-Based Assays : Based on the pyrazole literature, perform kinase profiling assays to see if BDP inhibits specific kinases like EGFR, CDKs, or others in the MAPK pathway.[5][17]
-
Conclusion
This guide details a rigorous and scientifically-grounded approach for the initial in vitro cytotoxicity screening of 3-(1,3-benzodioxol-5-yl)-1H-pyrazole. By integrating careful experimental design, robust assay execution, and thoughtful data analysis, researchers can effectively evaluate the compound's anticancer potential. The initial screen is not an endpoint but a critical decision gate, providing the essential data needed to justify advancing a promising compound into more complex mechanistic studies and preclinical development.
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Valdez-Alarcón, J. J., et al. (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. National Center for Biotechnology Information (PMC). Retrieved from [Link]
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Tshibangu, P. K., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. National Center for Biotechnology Information (PMC). Retrieved from [Link]
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Li, J., et al. (2013). Synthesis and biological evaluation of 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid derivatives. PubMed. Retrieved from [Link]
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Wang, X., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. National Center for Biotechnology Information (PMC). Retrieved from [Link]
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Lv, P. C., et al. (2013). Synthesis, molecular docking and evaluation of thiazolyl-pyrazoline derivatives containing benzodioxole as potential anticancer agents. PubMed. Retrieved from [Link]
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Royal Society of Chemistry. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Retrieved from [Link]
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Way, G. P., et al. (2023). Selection of Optimal Cell Lines for High-Content Phenotypic Screening. National Center for Biotechnology Information (PMC). Retrieved from [Link]
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Martínez-Cervera, S., et al. (2024). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. National Center for Biotechnology Information (PMC). Retrieved from [Link]
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ACS Publications. (2023). Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. Retrieved from [Link]
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Academic Strive. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Retrieved from [Link]
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Exploring the Antioxidant Potential of Benzodioxole-Pyrazole Hybrids: A Technical Guide
Introduction: The Imperative for Novel Antioxidants
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in a multitude of diseases, including neurodegenerative disorders, cancer, and cardiovascular diseases. This has spurred a significant research impetus towards the discovery and development of novel antioxidant agents with high efficacy and low toxicity. In this context, the strategic hybridization of pharmacologically active scaffolds has emerged as a promising approach in medicinal chemistry. This guide delves into the antioxidant potential of a fascinating class of hybrid molecules: benzodioxole-pyrazole hybrids.
The pyrazole nucleus is a well-established pharmacophore, present in numerous compounds with a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] Its antioxidant activity is often attributed to the hydrogen-donating capability of the NH proton within the pyrazole ring.[2] The 1,3-benzodioxole moiety, a bicyclic aromatic ether, is also a constituent of many natural and synthetic compounds exhibiting diverse biological effects. The molecular hybridization of these two scaffolds presents an opportunity to create synergistic molecules with enhanced antioxidant profiles.
This technical guide provides a comprehensive exploration of benzodioxole-pyrazole hybrids as potential antioxidants, designed for researchers, scientists, and drug development professionals. We will navigate through the synthetic strategies for creating these hybrids, detail the experimental protocols for evaluating their antioxidant efficacy, dissect their mechanism of action, and elucidate the critical structure-activity relationships that govern their potency.
Synthetic Strategies for Benzodioxole-Pyrazole Hybrids
The synthesis of benzodioxole-pyrazole hybrids can be achieved through multi-step reaction sequences, often culminating in a cycloaddition reaction to form the pyrazole ring. A common and effective method is the 1,3-dipolar cycloaddition reaction.[3]
A generalized synthetic pathway is outlined below:
-
Functionalization of the Benzodioxole Moiety: The synthesis typically commences with a commercially available benzodioxole derivative, which is functionalized to introduce a suitable reactive group for subsequent steps. For instance, (6-bromobenzo[d][2][4]dioxol-5-yl)methanol can be converted to an azide derivative.[5]
-
Preparation of the Pyrazole Precursor: In parallel, the other precursor for the cycloaddition is prepared. This is often an alkyne or a related derivative.
-
1,3-Dipolar Cycloaddition: The functionalized benzodioxole and the alkyne precursor undergo a 1,3-dipolar cycloaddition reaction to form the pyrazole ring, yielding the benzodioxole-pyrazole hybrid.[3]
-
Further Modification (Optional): The resulting hybrid molecule can be further modified, for example, through Suzuki-Miyaura coupling reactions, to introduce a variety of substituents, allowing for the exploration of structure-activity relationships.[5][6]
Caption: Generalized synthetic workflow for benzodioxole-pyrazole hybrids.
Evaluating Antioxidant Potential: In Vitro Assays
A crucial aspect of exploring the antioxidant potential of these hybrids is their evaluation through robust and validated in vitro assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays are two of the most widely used and reliable methods.[7][8]
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from purple to yellow. The decrease in absorbance is measured spectrophotometrically.[9]
Experimental Protocol:
-
Preparation of DPPH Solution: Prepare a 65 µM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.[9]
-
Preparation of Test Samples: Dissolve the synthesized benzodioxole-pyrazole hybrids in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. From the stock solution, prepare a series of dilutions to determine the IC50 value.
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of the test sample or standard (e.g., ascorbic acid, Trolox) to each well.
-
Add 200 µL of the freshly prepared DPPH working solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.[9]
-
Measure the absorbance at 517 nm using a microplate reader.[9]
-
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of scavenging activity against the concentration of the sample.
ABTS Radical Cation Decolorization Assay
This assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. In the presence of an antioxidant, the ABTS•+ is reduced, leading to a decrease in absorbance.
Experimental Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+):
-
Prepare a 7 mM aqueous solution of ABTS.[2]
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.[10]
-
Mix equal volumes of the ABTS and potassium persulfate solutions.[10]
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure the complete formation of the radical cation.[10]
-
-
Preparation of ABTS•+ Working Solution: Before use, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Assay Procedure:
-
In a 96-well microplate, add 10-20 µL of the test sample or standard to each well.[10]
-
Add 180-190 µL of the diluted ABTS•+ working solution to each well.[10]
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 6-30 minutes).[10]
-
Measure the absorbance at 734 nm using a microplate reader.[2]
-
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Caption: Workflow for in vitro antioxidant activity assessment.
Mechanism of Antioxidant Action
The antioxidant activity of benzodioxole-pyrazole hybrids is primarily attributed to their ability to scavenge free radicals. Computational studies on pyrazole and its derivatives suggest that the predominant mechanism is Hydrogen Atom Transfer (HAT) .[11]
In the HAT mechanism, the antioxidant molecule (ArOH) donates a hydrogen atom to a free radical (R•), thereby neutralizing the radical and forming a more stable antioxidant radical (ArO•).
ArOH + R• → ArO• + RH
The stability of the resulting antioxidant radical is a critical factor in its efficacy. The pyrazole ring, particularly the NH proton, is a key site for hydrogen donation.[2] The benzodioxole moiety can also contribute to the overall antioxidant activity and modulate the electronic properties of the hybrid molecule.
Caption: Hydrogen Atom Transfer (HAT) mechanism of antioxidant action.
Structure-Activity Relationship (SAR) Insights
The antioxidant potency of benzodioxole-pyrazole hybrids is significantly influenced by the nature and position of substituents on both the pyrazole and benzodioxole rings. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent antioxidant agents.
-
Electron-Donating Groups (EDGs): The presence of electron-donating groups (e.g., -OCH3, -CH3, -OH) on the aromatic rings generally enhances antioxidant activity.[4][12] EDGs increase the electron density on the molecule, facilitating the donation of a hydrogen atom and stabilizing the resulting radical through resonance.[12]
-
Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups (e.g., -NO2, -Cl) tend to decrease antioxidant activity.[12] These groups reduce the electron density, making hydrogen atom donation more difficult.
-
Steric Factors: The steric hindrance around the active hydrogen-donating site can also play a role. Bulky substituents may hinder the interaction of the antioxidant with free radicals, thereby reducing its activity.[13]
-
Position of Substituents: The position of the substituents is also critical. For instance, hydroxyl groups in positions that allow for the formation of intramolecular hydrogen bonds can enhance the stability of the antioxidant radical, leading to increased activity.[12]
Table 1: Hypothetical SAR Data for Benzodioxole-Pyrazole Hybrids
| Compound ID | Substituent (R) | Position | IC50 (DPPH) µM | IC50 (ABTS) µM |
| BP-H | -H | - | 55.2 | 48.9 |
| BP-OCH3 | -OCH3 | para | 25.8 | 21.5 |
| BP-OH | -OH | para | 18.4 | 15.1 |
| BP-Cl | -Cl | para | 78.1 | 85.3 |
| BP-NO2 | -NO2 | para | 95.6 | 102.7 |
Conclusion and Future Directions
Benzodioxole-pyrazole hybrids represent a promising class of compounds with significant antioxidant potential. Their synthesis is achievable through established chemical routes, and their antioxidant efficacy can be reliably assessed using standard in vitro assays. The primary mechanism of action appears to be hydrogen atom transfer, and their activity can be rationally modulated by altering the electronic and steric properties of substituents on the hybrid scaffold.
Future research in this area should focus on:
-
Expansion of the chemical library: Synthesizing a broader range of analogues with diverse substitution patterns to further refine the structure-activity relationship.
-
In vivo studies: Evaluating the most potent compounds in animal models of oxidative stress-related diseases to assess their in vivo efficacy, bioavailability, and toxicity.
-
Mechanistic studies: Employing more advanced techniques, such as electron paramagnetic resonance (EPR) spectroscopy and computational modeling, to gain a deeper understanding of the radical scavenging mechanisms.
-
Exploration of synergistic effects: Investigating the potential of these hybrids to act as multi-target agents, for example, by combining antioxidant activity with other therapeutic properties like anti-inflammatory or neuroprotective effects.
By systematically exploring these avenues, the full therapeutic potential of benzodioxole-pyrazole hybrids as novel antioxidant agents can be unlocked, paving the way for the development of new treatments for a range of debilitating diseases.
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Al-Ghorbani, M., et al. (2022). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Scientific Reports, 12(1), 1-21. [Link]
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An In-Depth Technical Guide to the Core Electrochemical Properties of 3-(1,3-benzodioxol-5-yl)-1H-pyrazole
A Proposed Framework for Electrochemical Characterization and Mechanistic Elucidation
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
The convergence of the pyrazole and 1,3-benzodioxole scaffolds in a singular molecular entity, 3-(1,3-benzodioxol-5-yl)-1H-pyrazole, presents a compelling subject for electrochemical investigation. While the individual and hybridized pharmacological activities of these heterocycles are areas of active research, a significant knowledge gap exists concerning the fundamental electrochemical properties of this specific conjugate.[1][2] This guide puts forth a comprehensive framework for the systematic electrochemical characterization of 3-(1,3-benzodioxol-5-yl)-1H-pyrazole. We will delineate a series of proposed experiments, grounded in established electrochemical principles, to elucidate the redox behavior, electron transfer kinetics, and potential reaction pathways of this molecule. The insights garnered from such a study would be invaluable for applications ranging from the development of novel electroanalytical sensors to understanding its metabolic fate in biological systems.
Introduction: The Electrochemical Potential of a Hybrid Heterocycle
The pyrazole nucleus is a cornerstone in medicinal chemistry, renowned for its diverse biological activities.[1] From an electrochemical standpoint, the pyrazole ring is known to be susceptible to oxidation, which can be harnessed for synthetic functionalization.[3][4] The 1,3-benzodioxole moiety, a common feature in natural products and pharmaceuticals, is also electrochemically active.[5][6] The fusion of these two electroactive moieties in 3-(1,3-benzodioxol-5-yl)-1H-pyrazole suggests a rich and complex redox chemistry.
Understanding the electrochemical behavior of this hybrid molecule is paramount for several reasons:
-
Predicting Metabolic Pathways: The initial steps of drug metabolism often involve oxidation reactions. Elucidating the electrochemical oxidation potentials can provide insights into the metabolic susceptibility of the molecule.
-
Developing Electroanalytical Methods: If the molecule exhibits well-defined redox signals, it may be possible to develop sensitive and selective electroanalytical methods for its detection and quantification in various matrices.
-
Informing Synthetic Strategies: Electrochemical methods can offer green and efficient alternatives for the synthesis of derivatives through controlled oxidation or reduction.[3][4]
-
Correlating Electronic Structure with Biological Activity: The ease of oxidation or reduction can be related to the molecule's electronic properties, which in turn can influence its interaction with biological targets.
This guide will outline a proposed research plan to systematically investigate the electrochemical properties of 3-(1,3-benzodioxol-5-yl)-1H-pyrazole, thereby laying the groundwork for its potential applications.
Proposed Electrochemical Characterization Workflow
The core of our proposed investigation lies in the application of voltammetric techniques to probe the redox behavior of 3-(1,3-benzodioxol-5-yl)-1H-pyrazole. The following workflow is designed to provide a comprehensive understanding of its electrochemical properties.
Figure 2: Proposed initial oxidation pathway for 3-(1,3-benzodioxol-5-yl)-1H-pyrazole.
Quantitative Data Summary (Hypothetical)
The following table presents a hypothetical summary of the kind of quantitative data that would be obtained from the proposed electrochemical experiments. The values are for illustrative purposes only.
| Parameter | Expected Value | Technique | Significance |
| First Oxidation Potential (Epa1) | +1.2 to +1.6 V vs. Ag/AgCl | CV, DPV | Indicates the ease of removing the first electron. |
| Second Oxidation Potential (Epa2) | > +1.8 V vs. Ag/AgCl | CV, DPV | Potential for further oxidation, likely on the pyrazole ring. |
| First Reduction Potential (Epc1) | -1.5 to -2.0 V vs. Ag/AgCl | CV, DPV | Indicates the ease of adding the first electron. |
| Electron Transfer Rate Constant (k⁰) | To be determined | CV | Provides information on the kinetics of electron transfer. |
| Diffusion Coefficient (D) | To be determined | CV | Relates to the size of the molecule and the viscosity of the medium. |
Conclusion
This technical guide has outlined a rigorous and systematic approach to characterizing the fundamental electrochemical properties of 3-(1,3-benzodioxol-5-yl)-1H-pyrazole. While direct experimental data for this specific molecule is currently lacking in the scientific literature, the proposed workflow, grounded in established electrochemical principles and informed by the behavior of related compounds, provides a clear roadmap for future research. The elucidation of its redox behavior will not only fill a critical knowledge gap but also unlock its potential in diverse applications, from medicinal chemistry to materials science. The data generated will provide a valuable foundation for structure-activity relationship studies and the rational design of novel derivatives with tailored electrochemical and biological properties.
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Solubility and Stability Studies of 3-(1,3-benzodioxol-5-yl)-1H-pyrazole: A Comprehensive Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for evaluating the aqueous solubility and chemical stability of 3-(1,3-benzodioxol-5-yl)-1H-pyrazole, a heterocyclic compound with potential applications in medicinal chemistry. Recognizing the critical role of these physicochemical properties in the drug development pipeline, this document outlines the underlying scientific principles, detailed experimental protocols, and data interpretation strategies. The guide is structured to provide not just procedural steps, but also the scientific rationale behind each experimental choice, ensuring a robust and self-validating approach to characterization. Key methodologies, including kinetic and thermodynamic solubility assays and forced degradation studies under various stress conditions (hydrolytic, oxidative, photolytic, and thermal), are presented in detail. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to thoroughly characterize 3-(1,3-benzodioxol-5-yl)-1H-pyrazole and similar novel chemical entities, thereby facilitating informed decisions in preclinical and formulation development.
Introduction: The Imperative of Early-Stage Physicochemical Profiling
The journey of a novel chemical entity (NCE) from discovery to a viable drug candidate is fraught with challenges, many of which are rooted in suboptimal physicochemical properties. Among the most critical of these are aqueous solubility and chemical stability. These two parameters are fundamental determinants of a compound's bioavailability, manufacturability, and shelf-life. The compound at the center of this guide, 3-(1,3-benzodioxol-5-yl)-1H-pyrazole, belongs to the pyrazole class of nitrogen-containing heterocycles, a scaffold present in numerous FDA-approved drugs.[1] The fusion of the pyrazole ring with a 1,3-benzodioxole moiety, a structure also found in various biologically active molecules, presents a unique profile that warrants thorough investigation.[2][3]
Poor aqueous solubility can lead to erratic absorption and low bioavailability, necessitating higher doses that may increase the risk of toxicity. Conversely, chemical instability can result in the degradation of the active pharmaceutical ingredient (API), leading to a loss of potency and the formation of potentially harmful impurities. Therefore, a comprehensive understanding of the solubility and stability of 3-(1,3-benzodioxol-5-yl)-1H-pyrazole is not merely a data-gathering exercise; it is a critical step in risk mitigation and a foundational element for successful drug development. This guide provides the strategic and tactical knowledge to perform these essential studies.
Predicted Physicochemical Properties of 3-(1,3-benzodioxol-5-yl)-1H-pyrazole
A preliminary in-silico assessment of a molecule's properties can provide valuable insights that guide experimental design. The structure of 3-(1,3-benzodioxol-5-yl)-1H-pyrazole is a composite of a weakly basic pyrazole ring and a lipophilic benzodioxole group.
-
pKa: The pyrazole ring is weakly basic due to the lone pair of electrons on the sp2-hybridized nitrogen atom. The predicted pKa of the conjugate acid is likely to be in the range of 2-3. This suggests that the compound will be predominantly in its neutral form at physiological pH (7.4), which can impact its solubility and interaction with biological targets.
-
LogP: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The presence of the benzodioxole and phenyl-like pyrazole ring suggests a moderate to high lipophilicity. A higher LogP often correlates with lower aqueous solubility. For a related compound, 3-(1,3-benzodioxol-5-yl)-1-methyl-1H-pyrazole-5-carboxylic acid, the LogP is estimated to be 1.514.[4] The subject compound, lacking the carboxylic acid group, is expected to be more lipophilic.
These predicted properties underscore the importance of empirical determination of solubility, as in-silico models provide estimations that require experimental validation.
Aqueous Solubility Assessment
The aqueous solubility of an NCE is a critical parameter that influences its absorption and distribution in vivo. It is essential to distinguish between two types of solubility measurements: kinetic and thermodynamic.
Causality Behind Experimental Choices: Kinetic vs. Thermodynamic Solubility
-
Kinetic Solubility: This is a measure of how quickly a compound dissolves and stays in solution under specific, often non-equilibrium, conditions. It is typically a high-throughput screening assay used in the early discovery phase to rank compounds. The experiment mimics the rapid dissolution that can occur upon administration of a drug.
-
Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure. It represents the maximum concentration of a solute that can be dissolved in a solvent. The shake-flask method is the gold-standard for determining thermodynamic solubility and is crucial for later-stage development and regulatory filings.
Experimental Protocol: Kinetic Solubility Assay
This protocol is designed for a 96-well plate format, suitable for higher throughput.
Principle: A concentrated stock solution of the compound in dimethyl sulfoxide (DMSO) is rapidly diluted into an aqueous buffer. The formation of a precipitate is monitored over time, typically by nephelometry (light scattering) or UV-Vis spectroscopy.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of 3-(1,3-benzodioxol-5-yl)-1H-pyrazole in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.
-
Aqueous Dilution: In a separate 96-well plate, add the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Compound Addition: Rapidly add a small volume of the DMSO stock solutions to the aqueous buffer wells. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.
-
Incubation and Measurement: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) with gentle shaking. Measure the turbidity (nephelometry) or absorbance at regular intervals.
-
Data Analysis: The kinetic solubility is the highest concentration at which no significant increase in turbidity or absorbance is observed compared to the blank.
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
Principle: An excess of the solid compound is equilibrated with a solvent over an extended period until the concentration of the dissolved compound in the supernatant reaches a constant value.
Step-by-Step Methodology:
-
Sample Preparation: Add an excess amount of solid 3-(1,3-benzodioxol-5-yl)-1H-pyrazole to a series of vials containing the desired aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4 to simulate different physiological environments).
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient time (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the samples to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.
-
Supernatant Collection: Carefully collect an aliquot of the clear supernatant.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Confirmation of Equilibrium: To confirm that equilibrium has been reached, the concentration in the supernatant should be measured at multiple time points (e.g., 24 and 48 hours). The solubility is determined when consecutive measurements are consistent.
Data Presentation: Summarizing Solubility Data
Quantitative solubility data should be presented in a clear and concise table.
| Parameter | pH 1.2 | pH 4.5 | pH 6.8 | pH 7.4 |
| Kinetic Solubility (µM) | Hypothetical Value | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Thermodynamic Solubility (µg/mL) | Hypothetical Value | Hypothetical Value | Hypothetical Value | Hypothetical Value |
Chemical Stability Profiling
Stability studies are essential to understand the degradation pathways of an NCE and to identify the conditions under which it is stable. Forced degradation, or stress testing, is a key component of this process.
Rationale for Forced Degradation Studies
Forced degradation studies involve subjecting the NCE to conditions more severe than those it would typically encounter during storage or use.[5][6] The primary objectives of these studies, as outlined in ICH guidelines, are:[6]
-
To elucidate the degradation pathways of the drug substance.[6]
-
To identify the likely degradation products.
-
To develop and validate a stability-indicating analytical method.[6]
-
To understand the intrinsic stability of the molecule.[6]
A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation and separate it from its degradation products.
Experimental Workflow for Forced Degradation
Caption: Workflow for forced degradation studies.
Detailed Protocols for Forced Degradation Studies
The goal is to achieve 5-20% degradation of the parent compound. The conditions below are starting points and should be optimized based on the observed stability of 3-(1,3-benzodioxol-5-yl)-1H-pyrazole.
4.3.1 Hydrolytic Degradation
-
Acid Hydrolysis:
-
Prepare a solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) and dilute with 0.1 M HCl.
-
Incubate the solution at an elevated temperature (e.g., 60°C).
-
Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the samples before analysis by HPLC.
-
-
Base Hydrolysis:
-
Follow the same procedure as for acid hydrolysis, but use 0.1 M NaOH.
-
-
Neutral Hydrolysis:
-
Follow the same procedure, but use purified water.
-
4.3.2 Oxidative Degradation
-
Prepare a solution of the compound.
-
Add a solution of hydrogen peroxide to achieve a final concentration of, for example, 3%.
-
Keep the solution at room temperature and protected from light.
-
Analyze samples at various time points.
4.3.3 Photolytic Degradation
-
Expose a solution of the compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guideline.[6]
-
A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same conditions.
-
Analyze the samples after exposure.
4.3.4 Thermal Degradation
-
Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 80°C), potentially with controlled humidity (e.g., 75% RH).[6]
-
Analyze samples at various time points.
Analytical Methodology and Data Interpretation
A reverse-phase HPLC method with UV detection is the workhorse for stability studies. The use of a mass spectrometry (MS) detector is invaluable for identifying the molecular weights of degradation products.
Key aspects of the analytical method:
-
Specificity/Selectivity: The method must be able to resolve the parent peak from all degradation product peaks and from any components of the formulation or matrix.
-
Peak Purity: Peak purity analysis using a photodiode array (PDA) detector should be performed to ensure that the parent peak is spectrally pure and not co-eluting with any degradants.
Interpreting the Results:
The results from the forced degradation studies are used to construct a degradation profile for 3-(1,3-benzodioxol-5-yl)-1H-pyrazole.
| Stress Condition | % Degradation | Number of Degradants | Major Degradant (Retention Time) | Proposed Degradation Pathway |
| 0.1 M HCl, 60°C, 24h | Hypothetical Value | Hypothetical Value | Hypothetical Value | e.g., Hydrolysis of the dioxole ring |
| 0.1 M NaOH, 60°C, 24h | Hypothetical Value | Hypothetical Value | Hypothetical Value | e.g., Pyrazole ring opening |
| 3% H2O2, RT, 24h | Hypothetical Value | Hypothetical Value | Hypothetical Value | e.g., N-oxidation of the pyrazole ring |
| Photolytic (ICH Q1B) | Hypothetical Value | Hypothetical Value | Hypothetical Value | e.g., Photorearrangement |
| Thermal (80°C, 48h) | Hypothetical Value | Hypothetical Value | Hypothetical Value | e.g., Minimal degradation |
Conclusion
The systematic evaluation of solubility and stability is a cornerstone of modern drug development. For 3-(1,3-benzodioxol-5-yl)-1H-pyrazole, a thorough understanding of these properties is essential to assess its potential as a drug candidate. This guide has provided a detailed roadmap for conducting these critical studies, emphasizing the scientific rationale behind the experimental designs. By implementing robust protocols for kinetic and thermodynamic solubility determination, and by performing comprehensive forced degradation studies, researchers can generate a detailed physicochemical profile of the molecule. This profile will not only guide formulation development and define appropriate storage conditions but also satisfy regulatory requirements for the development of a safe and effective medicine. The insights gained from these studies are invaluable for making data-driven decisions and for successfully advancing promising compounds like 3-(1,3-benzodioxol-5-yl)-1H-pyrazole through the development pipeline.
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Gidaro, M. D., et al. (2021). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Molbank, 2021(2), M1221. [Link]
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Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances. [Link]
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Leite, A. C. L., et al. (n.d.). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. Revista de Ciências Farmacêuticas Básica e Aplicada. [Link]
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Zhang, C., et al. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 63(10), o4209. [Link]
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MOLBASE. (n.d.). 3-(1,3-benzodioxol-5-yl)-1-methyl-1H-pyrazole-5-carboxylic acid. [Link]
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PubMed. (2013). Synthesis, molecular docking and evaluation of thiazolyl-pyrazoline derivatives containing benzodioxole as potential anticancer agents. European Journal of Medicinal Chemistry, 60, 359-365. [Link]
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MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6500. [Link]
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Royal Society of Chemistry. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1177-1200. [Link]
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Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]
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ResearchGate. (2014). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. [Link]
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ResearchGate. (2012). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]
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ResearchGate. (2014). A Short Review on Pyrazole Derivatives and their Applications. [Link]
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MDPI. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. Catalysts, 14(2), 118. [Link]
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MDPI. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(1), 183. [Link]
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Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of 3-Aryl-1H-Pyrazoles via Cyclocondensation
Introduction: The Privileged Pyrazole Scaffold in Modern Chemistry
The 1H-pyrazole nucleus is a cornerstone of heterocyclic chemistry, renowned for its prevalence in pharmaceuticals, agrochemicals, and materials science.[1] Specifically, the 3-aryl-1H-pyrazole motif is a "privileged scaffold," a molecular framework that can bind to a wide range of biological targets with high affinity. This structural alert is found in numerous FDA-approved drugs, including the blockbuster anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and various kinase inhibitors used in oncology.[2] The synthetic accessibility and ease of functionalization of the pyrazole ring make it an invaluable target for drug discovery and development professionals.
The most classical and reliable method for constructing the pyrazole ring is the cyclocondensation reaction between a 1,3-dielectrophile and a hydrazine derivative.[3] This guide provides an in-depth exploration of this reaction, focusing on the use of α,β-unsaturated ketones (chalcones) as precursors. We will dissect the underlying reaction mechanism, provide field-proven experimental protocols for both conventional and microwave-assisted synthesis, and discuss key parameters for reaction optimization.
The Reaction Mechanism: A Stepwise Look at Pyrazole Formation
The synthesis of pyrazoles from chalcones and hydrazines is a robust transformation that proceeds through a well-established sequence of nucleophilic addition, cyclization, and elimination. Understanding the causality behind each step is critical for troubleshooting and adapting the protocol for diverse substrates.
The reaction is typically catalyzed by either acid or base. In an acidic medium (e.g., glacial acetic acid), the reaction begins with the protonation of the carbonyl oxygen of the chalcone, which activates the β-carbon for nucleophilic attack. The less substituted nitrogen atom of the hydrazine then attacks this electrophilic center in a classic Michael (1,4-conjugate) addition. This is followed by an intramolecular cyclization where the other nitrogen atom attacks the carbonyl carbon. The resulting intermediate, a pyrazoline, subsequently undergoes dehydration (or oxidation) to yield the thermodynamically stable aromatic 3-aryl-1H-pyrazole.
// Nodes Chalcone [label="Aryl Chalcone\n(α,β-Unsaturated Ketone)"]; Hydrazine [label="Hydrazine Derivative\n(e.g., Hydrazine Hydrate)"]; Catalyst [label="Acid or Base Catalyst", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Michael_Addition [label="Step 1: Michael Addition\n(1,4-Conjugate Attack)"]; Hydrazone_Intermediate [label="Hydrazone Intermediate"]; Cyclization [label="Step 2: Intramolecular Cyclization"]; Pyrazoline [label="Pyrazoline Intermediate"]; Dehydration [label="Step 3: Dehydration/Oxidation"]; Pyrazole [label="Final Product:\n3-Aryl-1H-Pyrazole", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Chalcone -> Michael_Addition; Hydrazine -> Michael_Addition; Catalyst -> Michael_Addition [style=dashed, label=" catalysis"]; Michael_Addition -> Hydrazone_Intermediate [label=" forms"]; Hydrazone_Intermediate -> Cyclization; Cyclization -> Pyrazoline [label=" yields"]; Pyrazoline -> Dehydration; Dehydration -> Pyrazole [label=" aromatization"]; } dot Caption: Generalized workflow for pyrazole synthesis.
The choice of catalyst and reaction conditions can influence the regioselectivity when unsymmetrical hydrazines are used. For instance, the reaction between a 1,3-diketone and an arylhydrazine can yield two different regioisomers. Generally, in acidic conditions, the more nucleophilic nitrogen of the hydrazine attacks the more electrophilic carbonyl group first, guiding the regiochemical outcome.[4]
Experimental Protocols: From Benchtop to High-Throughput Synthesis
Here we provide two validated protocols for the synthesis of 3,5-diphenyl-1H-pyrazole from chalcone and hydrazine hydrate. The first is a classic thermal method, while the second employs microwave irradiation for significant rate enhancement, a technique well-suited for library synthesis in drug discovery.[5][6]
Protocol 1: Conventional Synthesis via Thermal Reflux
This method is a robust, traditional approach that requires standard laboratory equipment and provides excellent yields.
Materials and Equipment:
-
Reagents: 1,3-Diphenylprop-2-en-1-one (Chalcone), Hydrazine hydrate (64-80% solution), Glacial Acetic Acid, Ethanol (95%).
-
Apparatus: Round-bottom flask (50 mL or 100 mL), reflux condenser, magnetic stirrer with hotplate, Buchner funnel, filtration flask, standard laboratory glassware.
-
Analytical: Thin Layer Chromatography (TLC) plates (silica gel 60 F254), developing chamber, UV lamp.
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of chalcone (4.8 mmol) in 20 mL of ethanol.
-
Reagent Addition: To the stirring solution, add 0.5 mL of hydrazine hydrate (approx. 10 mmol, ~2 equivalents).
-
Catalysis: Add 2 mL of glacial acetic acid to the mixture. The acetic acid acts as both a solvent and a catalyst.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80-85°C) with continuous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction using TLC (e.g., with a 7:3 hexane:ethyl acetate eluent). The disappearance of the chalcone spot (which is typically more nonpolar) indicates reaction completion. This process usually takes 3-5 hours.
-
Isolation: Once the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Work-up: Pour the cold reaction mixture into 100 mL of ice-cold water with stirring. A white or off-white solid product will precipitate.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of cold water to remove any residual acetic acid and hydrazine salts.
-
Purification: The crude product is often of high purity. For further purification, recrystallize the solid from hot ethanol. Dry the purified crystals in a vacuum oven.
-
Characterization: Confirm the identity and purity of the 3,5-diphenyl-1H-pyrazole via ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point determination.
// Edges Dissolve -> Add_Hydrazine -> Add_Catalyst -> Reflux; Reflux -> Monitor [style=dashed]; Monitor -> Cool; Cool -> Pour -> Filter -> Recrystallize -> Characterize; } dot Caption: Experimental workflow for conventional synthesis.
Protocol 2: Microwave-Assisted Organic Synthesis (MAOS)
This modern approach leverages microwave energy to dramatically reduce reaction times from hours to minutes, offering a greener and more efficient alternative.[7]
Materials and Equipment:
-
Reagents: As per Protocol 1.
-
Apparatus: Microwave synthesis reactor with appropriate pressure-sealed reaction vials (e.g., 10 mL), magnetic stir bars ("fleas"), standard laboratory glassware for work-up.
-
Analytical: As per Protocol 1.
Step-by-Step Methodology:
-
Vial Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine chalcone (208 mg, 1.0 mmol), 5 mL of ethanol, hydrazine hydrate (0.1 mL, ~2.0 mmol), and 0.5 mL of glacial acetic acid.[8]
-
Sealing: Securely cap the vial to ensure a closed-vessel system.
-
Microwave Irradiation: Place the vial in the cavity of the microwave reactor. Set the reaction parameters: temperature at 120°C, hold time of 10-15 minutes, and maximum pressure of 250 psi. Stirring should be active throughout.
-
Cooling: After the irradiation cycle is complete, the instrument will automatically cool the vial to a safe handling temperature (typically <50°C) using compressed air.
-
Isolation and Work-up: Carefully uncap the vial in a fume hood. Transfer the contents to a beaker containing 50 mL of ice-cold water. A precipitate will form.
-
Purification & Characterization: Follow steps 8-10 from Protocol 1. The yield is often comparable or superior to the conventional method.
Data Presentation: Optimizing Reaction Conditions
The efficiency of the cyclocondensation reaction is highly dependent on the chosen parameters. The following table summarizes findings from various literature sources, showcasing the impact of different catalysts, solvents, and energy sources on reaction outcomes.
| Precursors (Chalcone Derivative) | Hydrazine Source | Catalyst | Solvent | Method | Time (h) | Yield (%) | Reference |
| Substituted Chalcones | Hydrazine Hydrate | NaOH | Ethanol | Reflux | 4 | ~85-95 | |
| Triazole-based Chalcones | Hydrazine Hydrate | Acetic Acid | Ethanol | Microwave | 0.1-0.2 | >90 | [5] |
| Pyrazole-based Chalcones | Substituted Acetophenones | NaOH (20%) | PEG-400 | Stirred (RT) | 2-3 | >80 | [9] |
| Substituted Chalcones | Phenylhydrazine | Acetic Acid | Ethanol | Microwave | 0.25 | ~85-92 | [6] |
| Chalcone Epoxides | Hydrazine Derivatives | None | Dioxane | 100 °C | 3 | 80-92 | [2] |
| 1,3-Diketones | Arylhydrazines | None | DMAc | RT | 12 | ~75-90 | [10] |
Note: Yields are highly substrate-dependent. This table provides a general comparison.
Trustworthiness & Self-Validation
The protocols described are self-validating through rigorous analytical monitoring.
-
In-Process Control: TLC is a crucial tool to ensure the complete consumption of starting materials, preventing contamination of the final product.
-
Final Product Verification: The structure and purity of the synthesized 3-aryl-1H-pyrazole must be unequivocally confirmed by a suite of spectroscopic techniques (¹H & ¹³C NMR, MS) and physical constant determination (melting point). A sharp melting point and clean NMR spectra are strong indicators of a successful synthesis and purification.
Conclusion
The cyclocondensation of chalcones with hydrazines remains a highly effective and versatile strategy for the synthesis of medicinally relevant 3-aryl-1H-pyrazoles. By understanding the core mechanism, researchers can rationally select starting materials, catalysts, and reaction conditions to achieve their synthetic goals. The adoption of modern techniques like microwave-assisted synthesis offers significant advantages in speed and efficiency, accelerating the discovery and development of novel chemical entities for a wide range of applications.
References
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Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl... (2025). ResearchGate. [Link]
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Pyrazole synthesis . Organic Chemistry Portal. [Link]
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Halogenations of 3-aryl-1H-pyrazol-5-amines . (2021). Beilstein Archives. [Link]
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Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps . (2024). Beilstein Journal of Organic Chemistry. [Link]
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Synthesis and Characterization of Chalcones and Pyrazolines derived from Substituted Aryl ether . CORE. [Link]
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Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase . (2022). PubMed Central. [Link]
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Microwave-Assisted Preparation Of 1-Aryl-1H-Pyrazole-5-amines l Protocol Preview . (2023). YouTube. [Link]
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PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation . ResearchGate. [Link]
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Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors . (2023). ACS Omega. [Link]
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Microwave Assisted Synthesis of 1-[5-(Substituted Aryl)-1H-Pyrazol-3-yl]-3,5-Diphenyl-1H-1,2,4-Triazole as Antinociceptive and Antimicrobial Agents . PubMed Central. [Link]
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What are the best reagents use in cyclization of chalcones and provide a better yield of the desired products? . (2022). ResearchGate. [Link]
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Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one . The Royal Society of Chemistry. [Link]
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Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives . MDPI. [Link]
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One-Pot Coupling–Coupling–Cyclocondensation Synthesis of Fluorescent Pyrazoles . (2016). The Journal of Organic Chemistry (ACS Publications). [Link]
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Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria . MDPI. [Link]
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Reaction of acetylhydrazine with chalcone in the presence of different base catalysts . ResearchGate. [Link]
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Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones . (2023). ACS Omega. [Link]
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Microwave assisted synthesis of some pyrazole derivatives and their antibacterial and antifungal activity . (2014). The Pharma Innovation Journal. [Link]
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Synthesis of Chromone-Related Pyrazole Compounds . PubMed Central. [Link]
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Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties . RSC Publishing. [Link]
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Synthesis of 3-Methyl-4-(4-methylbenzoyl)-1-phenyl-pyrazol-5-one: How To Avoid O-Acylation . (2014). Journal of Chemical Education (ACS Publications). [Link]
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Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives . (2022). PubMed Central. [Link]
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The Versatile Scaffold: Harnessing 3-(1,3-Benzodioxol-5-yl)-1H-pyrazole in Modern Medicinal Chemistry
Introduction: Unveiling a Privileged Heterocycle
In the landscape of medicinal chemistry, the relentless pursuit of novel molecular frameworks that offer a blend of synthetic accessibility, structural rigidity, and versatile biological activity is paramount. The 3-(1,3-benzodioxol-5-yl)-1H-pyrazole scaffold has emerged as a "privileged structure," a molecular architecture that is capable of interacting with multiple biological targets. This guide provides an in-depth exploration of this scaffold, offering detailed protocols and insights for researchers, scientists, and drug development professionals.
The core of this scaffold is a five-membered aromatic pyrazole ring, a heterocycle known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] Fused to the pyrazole at the 3-position is a 1,3-benzodioxole moiety, also known as a methylenedioxyphenyl group. This functional group is a common pharmacophore found in numerous natural products and synthetic drugs, often contributing to enhanced biological activity and favorable pharmacokinetic profiles. The combination of these two pharmacophoric units in a single molecule creates a unique scaffold with significant potential for the development of novel therapeutic agents.
This document will navigate through the synthetic pathways to access this scaffold, delve into its key therapeutic applications with a focus on anticancer, antimicrobial, and anti-inflammatory activities, and provide detailed, field-proven protocols for its synthesis and biological evaluation.
Synthetic Strategies: Accessing the Core Scaffold
The synthesis of the 3-(1,3-benzodioxol-5-yl)-1H-pyrazole scaffold is primarily achieved through a well-established synthetic route involving the initial formation of a chalcone intermediate followed by cyclization with a hydrazine source. This approach offers high yields and allows for facile diversification of the resulting pyrazole.
A common and efficient method for synthesizing pyrazole derivatives is through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, a reaction known as the Knorr pyrazole synthesis.[3]
Protocol 1: Two-Step Synthesis of 3-(1,3-Benzodioxol-5-yl)-1H-pyrazole via a Chalcone Intermediate
This protocol outlines a reliable two-step process starting from commercially available piperonal (1,3-benzodioxole-5-carbaldehyde).
Step 1: Claisen-Schmidt Condensation for Chalcone Synthesis
The Claisen-Schmidt condensation is a crossed aldol condensation between an aromatic aldehyde (lacking α-hydrogens) and a ketone.[4][5][6] In this step, piperonal is reacted with acetone to form 4-(1,3-benzodioxol-5-yl)but-3-en-2-one, a chalcone intermediate.
-
Materials:
-
Piperonal (1,3-benzodioxole-5-carbaldehyde)
-
Acetone
-
Ethanol
-
10% Sodium hydroxide (NaOH) solution
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
-
Procedure:
-
In a round-bottom flask, dissolve piperonal (1 equivalent) in ethanol.
-
Add acetone (1.5 equivalents) to the solution and stir at room temperature.
-
Slowly add 10% aqueous NaOH solution (2 equivalents) dropwise to the mixture while stirring.
-
Continue stirring at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and water.
-
A yellow precipitate of the chalcone will form. Collect the solid by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral.
-
Dry the product in a vacuum oven at a low temperature.
-
Step 2: Cyclization with Hydrazine to Form the Pyrazole Ring
The synthesized chalcone is then reacted with hydrazine hydrate to form the desired 3-(1,3-benzodioxol-5-yl)-1H-pyrazole.[7]
-
Materials:
-
4-(1,3-benzodioxol-5-yl)but-3-en-2-one (chalcone from Step 1)
-
Hydrazine hydrate (80% solution)
-
Glacial acetic acid
-
Ethanol
-
Round-bottom flask with a reflux condenser
-
Heating mantle
-
Ice bath
-
-
Procedure:
-
In a round-bottom flask, dissolve the chalcone (1 equivalent) in ethanol.
-
Add glacial acetic acid (catalytic amount, e.g., 0.1 equivalents).
-
Add hydrazine hydrate (1.2 equivalents) dropwise to the stirred solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 3-(1,3-benzodioxol-5-yl)-1H-pyrazole.
-
Therapeutic Applications and Mechanistic Insights
The 3-(1,3-benzodioxol-5-yl)-1H-pyrazole scaffold has demonstrated significant potential in several therapeutic areas. The following sections will detail its application in cancer, microbial infections, and inflammation, supported by experimental protocols for their evaluation.
Anticancer Activity: Targeting Key Signaling Pathways
Numerous studies have highlighted the anticancer potential of pyrazole derivatives.[8][9] The 3-(1,3-benzodioxol-5-yl)-1H-pyrazole scaffold is a promising candidate for the development of novel anticancer agents. The anticancer activity of pyrazole derivatives is often attributed to their ability to interfere with critical cellular signaling pathways involved in cancer cell proliferation, survival, and metastasis, such as the PI3K/Akt and MAPK/ERK pathways.[1][10]
Mechanism of Action: Inhibition of PI3K/Akt and MAPK/ERK Signaling
The PI3K/Akt and MAPK/ERK signaling pathways are frequently dysregulated in various cancers, leading to uncontrolled cell growth and survival.[10][11] Pyrazole-based compounds have been shown to inhibit these pathways, leading to the induction of apoptosis (programmed cell death) in cancer cells.[1] Inhibition of these pathways can lead to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax and p53.[1][12]
Diagram: Simplified Representation of PI3K/Akt and MAPK/ERK Signaling Inhibition
Caption: Inhibition of PI3K/Akt and MAPK/ERK pathways by the pyrazole scaffold.
Protocol 2: In Vitro Cytotoxicity Evaluation using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[13][14] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This assay is widely used to measure the cytotoxic effects of potential anticancer drugs.
-
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
-
-
Procedure:
-
Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of the test compound (3-(1,3-benzodioxol-5-yl)-1H-pyrazole derivatives) in the cell culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO, the solvent for the compounds) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).
-
Data Presentation: Cytotoxicity of Representative Pyrazole Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| Scaffold A | MCF-7 (Breast) | 15.2 |
| A549 (Lung) | 21.8 | |
| Derivative B | MCF-7 (Breast) | 5.7 |
| A549 (Lung) | 8.3 | |
| Doxorubicin (Control) | MCF-7 (Breast) | 0.9 |
| A549 (Lung) | 1.2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The pyrazole nucleus is a constituent of many compounds that exhibit significant antimicrobial activity.[1] The 3-(1,3-benzodioxol-5-yl)-1H-pyrazole scaffold presents a promising framework for the development of new antibacterial and antifungal agents.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.[7][15][16][17][18]
-
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) or fungal strains (e.g., Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microplates
-
Test compound solutions in a suitable solvent (e.g., DMSO)
-
Standard antimicrobial agent (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Microplate reader (optional, for turbidity measurement)
-
-
Procedure:
-
Prepare a twofold serial dilution of the test compound in the broth medium in the wells of a 96-well plate. The final volume in each well should be 50 µL.
-
Prepare a standardized inoculum of the microorganism in the broth medium to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Add 50 µL of the microbial inoculum to each well, resulting in a final volume of 100 µL.
-
Include a positive control (inoculum without the test compound) and a negative control (broth medium only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Optionally, the growth can be quantified by measuring the optical density (OD) at 600 nm using a microplate reader.
-
Diagram: Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Anti-inflammatory Activity: Modulating the Inflammatory Response
Pyrazole derivatives are well-known for their anti-inflammatory properties, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2).[16][19] The 3-(1,3-benzodioxol-5-yl)-1H-pyrazole scaffold holds promise for the development of novel anti-inflammatory drugs with potentially improved safety profiles.
Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes
Cyclooxygenase (COX) enzymes are key enzymes in the biosynthesis of prostaglandins, which are important mediators of inflammation.[20] There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.[20]
Protocol 4: In Vitro COX-2 Inhibition Assay
This protocol describes a fluorometric assay to determine the COX-2 inhibitory activity of the test compounds.
-
Materials:
-
Human recombinant COX-2 enzyme
-
COX-2 specific inhibitor (e.g., celecoxib) as a positive control
-
Arachidonic acid (substrate)
-
Fluorometric probe (e.g., Amplex Red)
-
Assay buffer
-
96-well black microplates
-
Fluorometric microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well black microplate, add the assay buffer, the test compound at various concentrations, and the COX-2 enzyme.
-
Incubate the mixture for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding a mixture of arachidonic acid and the fluorometric probe.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a period of time.
-
The rate of increase in fluorescence is proportional to the COX-2 activity.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
-
Structure-Activity Relationship (SAR) Insights
Understanding the structure-activity relationship (SAR) is crucial for optimizing the lead compound to enhance its potency and selectivity. For the 3-(1,3-benzodioxol-5-yl)-1H-pyrazole scaffold, SAR studies can guide the rational design of more effective derivatives.
-
Substitution on the Pyrazole Ring: The N1 and C5 positions of the pyrazole ring are common sites for modification. Substitution at the N1 position with different aryl or alkyl groups can significantly influence the biological activity. For instance, the introduction of a phenyl group at N1 can enhance anticancer activity.
-
Modification of the Benzodioxole Moiety: While the 1,3-benzodioxole ring is often crucial for activity, subtle modifications, such as the introduction of substituents on the aromatic ring, can be explored to fine-tune the electronic and steric properties of the molecule.
-
Introduction of Additional Pharmacophores: Linking other bioactive heterocyclic rings or functional groups to the pyrazole scaffold can lead to hybrid molecules with enhanced or dual activities.
A comprehensive review of SAR studies on pyrazole and benzimidazole derivatives as anticancer agents can provide valuable insights for designing new compounds.[21]
Conclusion and Future Directions
The 3-(1,3-benzodioxol-5-yl)-1H-pyrazole scaffold represents a versatile and promising platform for the discovery of new therapeutic agents. Its synthetic accessibility and diverse biological activities make it an attractive starting point for medicinal chemistry campaigns. The protocols and insights provided in this guide are intended to empower researchers to effectively explore the potential of this privileged scaffold.
Future research should focus on the synthesis of diverse libraries of derivatives and their comprehensive biological evaluation. Mechanistic studies to elucidate the precise molecular targets and signaling pathways affected by these compounds will be crucial for their rational development. Furthermore, in vivo studies in relevant animal models will be necessary to validate the therapeutic potential of the most promising candidates. Through a multidisciplinary approach combining synthetic chemistry, pharmacology, and molecular biology, the full therapeutic potential of the 3-(1,3-benzodioxol-5-yl)-1H-pyrazole scaffold can be unlocked.
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Zhang, M., Chen, Y., Liu, T., & Liu, X. (2024). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 29(5), 1083. [Link]
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El-Sayed, M. A. F., El-Gamal, M. I., & Abdel-Maksoud, M. S. (2022). Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway. ACS Omega, 7(27), 23456–23472. [Link]
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De, S. K. (2023). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. World Journal of Pharmaceutical Research, 12(5), 80-92. [Link]
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Geronikaki, A., & Pitta, E. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules (Basel, Switzerland), 23(4), 896. [Link]
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The Pharma Innovation. (2017). Synthesis of series of chalcone and pyrazoline derivatives. The Pharma Innovation Journal, 6(12), 143-146. [Link]
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Microbe Online. (2013, November 15). Broth Dilution Method for MIC Determination. Retrieved from [Link]
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MDPI. (2023). Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment. Molecules, 28(22), 7553. [Link]
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ResearchGate. (2018). In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. ResearchGate. [Link]
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MDPI. (2023). On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines. Molecules, 28(13), 5099. [Link]
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National Institutes of Health. (2012). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. Molecules, 17(11), 13391-13401. [Link]
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Application Notes and Protocols for the Synthesis of N-Substituted Derivatives of 3-(1,3-benzodioxol-5-yl)-1H-pyrazole
Introduction
The fusion of the pyrazole nucleus with the 1,3-benzodioxole moiety presents a compelling scaffold for medicinal chemistry and drug discovery. The pyrazole ring is a well-established pharmacophore found in a variety of therapeutic agents, exhibiting a wide spectrum of biological activities including anti-inflammatory, analgesic, and anticancer properties.[1] Similarly, the 1,3-benzodioxole unit, a key structural element in numerous natural products and synthetic compounds, has been associated with diverse pharmacological effects.[2] The synthesis of N-substituted derivatives of 3-(1,3-benzodioxol-5-yl)-1H-pyrazole allows for the systematic exploration of the chemical space around this privileged core, enabling the fine-tuning of physicochemical and biological properties.
This comprehensive guide provides detailed, field-proven protocols for the multi-step synthesis of N-substituted 3-(1,3-benzodioxol-5-yl)-1H-pyrazole derivatives. The narrative emphasizes the rationale behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical transformations.
Synthetic Strategy Overview
The overall synthetic approach is a three-stage process, commencing with the synthesis of a chalcone precursor, followed by the construction of the pyrazole core, and culminating in the N-substitution to yield the final target compounds. This strategy offers modularity, allowing for the generation of a diverse library of derivatives.
Caption: Overall synthetic workflow.
Part 1: Synthesis of the Chalcone Precursor
The cornerstone of this synthesis is the Claisen-Schmidt condensation, a reliable method for forming α,β-unsaturated ketones.[3] This base-catalyzed reaction involves the condensation of an enolate (from an acetophenone) with an aldehyde (piperonal). The choice of a strong base, such as sodium hydroxide, is critical for deprotonating the α-carbon of the acetophenone, thereby generating the nucleophilic enolate.
Protocol 1: Synthesis of 1-(Aryl)-3-(1,3-benzodioxol-5-yl)prop-2-en-1-one
Materials:
-
Substituted Acetophenone (1.0 eq)
-
Piperonal (3,4-Methylenedioxybenzaldehyde) (1.0 eq)
-
Ethanol
-
Sodium Hydroxide (40% aqueous solution)
-
Ice-cold distilled water
-
Concentrated Hydrochloric Acid (for neutralization, if necessary)
Procedure:
-
In a round-bottom flask, dissolve the substituted acetophenone (0.1 mol) and piperonal (0.1 mol) in 20 mL of ethanol.[4]
-
Cool the flask in an ice bath and, with continuous stirring, add 10 mL of a 40% sodium hydroxide solution dropwise over 30 minutes.[4]
-
Remove the ice bath and continue stirring the reaction mixture at room temperature for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]
-
After completion, pour the reaction mixture into 40 mL of ice-cold distilled water.[4]
-
A solid precipitate of the chalcone should form. If the solution is basic, neutralize it with a few drops of concentrated hydrochloric acid.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold distilled water.[4]
-
Recrystallize the crude product from ethanol to obtain the purified chalcone.
| Reactant 1 (Acetophenone) | Reactant 2 (Aldehyde) | Product (Chalcone) | Typical Yield |
| Acetophenone | Piperonal | 1-Phenyl-3-(1,3-benzodioxol-5-yl)prop-2-en-1-one | 85-95% |
| 4-Methylacetophenone | Piperonal | 1-(4-Methylphenyl)-3-(1,3-benzodioxol-5-yl)prop-2-en-1-one | 80-90% |
| 4-Chloroacetophenone | Piperonal | 1-(4-Chlorophenyl)-3-(1,3-benzodioxol-5-yl)prop-2-en-1-one | 88-96% |
Part 2: Formation of the Pyrazole Core
The pyrazole ring is constructed through the cyclization of the α,β-unsaturated chalcone with hydrazine hydrate.[5] This reaction proceeds via a Michael addition of the hydrazine to the β-carbon of the chalcone, followed by an intramolecular condensation and dehydration to yield the stable aromatic pyrazole ring.
Protocol 2: Synthesis of 3-(1,3-benzodioxol-5-yl)-1H-pyrazole
Materials:
-
1-(Aryl)-3-(1,3-benzodioxol-5-yl)prop-2-en-1-one (1.0 eq)
-
Hydrazine Hydrate (5.0 eq)
-
Glacial Acetic Acid
Procedure:
-
To a solution of the chalcone (5.0 mmol) in 30 mL of glacial acetic acid, add hydrazine hydrate (25.0 mmol).[5]
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.[5]
-
Collect the resulting precipitate by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
Part 3: N-Substitution of the Pyrazole Core
The final step involves the introduction of various substituents at the N1 position of the pyrazole ring. This is a crucial step for generating a library of diverse compounds for structure-activity relationship (SAR) studies. We present two robust methods for N-alkylation and N-arylation.
A. N-Alkylation
The N-alkylation of pyrazoles is typically achieved by deprotonating the pyrazole nitrogen with a strong base to form a pyrazolate anion, which then acts as a nucleophile to attack an alkyl halide.[6]
Caption: N-Alkylation workflow.
Protocol 3: N-Alkylation of 3-(1,3-benzodioxol-5-yl)-1H-pyrazole
Materials:
-
3-(1,3-benzodioxol-5-yl)-1H-pyrazole (1.0 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl Halide (e.g., iodomethane, benzyl bromide) (1.1 eq)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate
-
Brine
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF, add a solution of 3-(1,3-benzodioxol-5-yl)-1H-pyrazole (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere.[6]
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the pyrazolate anion.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.[6]
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.[6]
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous NH₄Cl solution.[6]
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure and purify the residue by column chromatography on silica gel.
| Alkyl Halide | Product | Typical Yield |
| Iodomethane | 1-Methyl-3-(1,3-benzodioxol-5-yl)-1H-pyrazole | 75-85% |
| Benzyl bromide | 1-Benzyl-3-(1,3-benzodioxol-5-yl)-1H-pyrazole | 70-80% |
| Ethyl bromoacetate | Ethyl 2-(3-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl)acetate | 65-75% |
B. N-Arylation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-N bonds, enabling the N-arylation of pyrazoles with a wide range of aryl boronic acids.[7] This palladium-catalyzed reaction offers excellent functional group tolerance and generally proceeds with high yields.
Caption: N-Arylation workflow via Suzuki-Miyaura coupling.
Protocol 4: N-Arylation of 3-(1,3-benzodioxol-5-yl)-1H-pyrazole
Materials:
-
3-(1,3-benzodioxol-5-yl)-1H-pyrazole (1.0 eq)
-
Arylboronic Acid (1.5 eq)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.05 eq)
-
Triphenylphosphine (PPh₃) (0.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
In a reaction vessel, combine 3-(1,3-benzodioxol-5-yl)-1H-pyrazole (1.0 eq), the arylboronic acid (1.5 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and potassium carbonate (2.0 eq).
-
Add a mixture of 1,4-dioxane and water (typically 4:1 v/v) to the vessel.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until the reaction is complete as indicated by TLC.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Aryl Boronic Acid | Product | Typical Yield |
| Phenylboronic acid | 1-Phenyl-3-(1,3-benzodioxol-5-yl)-1H-pyrazole | 70-85% |
| 4-Methoxyphenylboronic acid | 1-(4-Methoxyphenyl)-3-(1,3-benzodioxol-5-yl)-1H-pyrazole | 65-80% |
| 3-Chlorophenylboronic acid | 1-(3-Chlorophenyl)-3-(1,3-benzodioxol-5-yl)-1H-pyrazole | 60-75% |
Characterization Data
The synthesized compounds should be characterized by standard spectroscopic methods to confirm their identity and purity.
-
¹H NMR: The proton NMR spectra will show characteristic signals for the pyrazole ring protons, the 1,3-benzodioxole moiety, and the N-substituent. For the pyrazole core, two doublets in the aromatic region are expected for the C4-H and C5-H protons.
-
¹³C NMR: The carbon NMR will confirm the number of unique carbon atoms in the molecule.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the target compounds.
Troubleshooting and Key Considerations
-
Claisen-Schmidt Condensation: Ensure the dropwise addition of the base at low temperature to control the exothermic reaction and prevent side reactions.
-
Pyrazole Formation: The reaction with hydrazine hydrate can be vigorous. Ensure proper temperature control.
-
N-Alkylation: Sodium hydride is highly reactive and moisture-sensitive. Ensure anhydrous conditions and handle with care.
-
N-Arylation: Thorough degassing of the reaction mixture is crucial to prevent the oxidation of the palladium catalyst, which would lead to lower yields.
Conclusion
The protocols detailed in this guide provide a robust and versatile platform for the synthesis of a wide array of N-substituted 3-(1,3-benzodioxol-5-yl)-1H-pyrazole derivatives. By systematically varying the substituents at the N1-position, researchers can effectively explore the structure-activity relationships of this promising class of compounds, paving the way for the discovery of novel therapeutic agents.
References
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ResearchGate. (n.d.). The reaction mechanism of chalcone 11 with hydrazine hydrate to form pyrazole derivative 17. Retrieved from [Link]
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ResearchGate. (n.d.). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Retrieved from [Link]
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Manna, F., et al. (2015). Synthesis and biological evaluation of benzo[d][1][8]dioxol-5-yl chalcones as antiproliferating agents. Chemical Biology & Drug Design, 86(5), 1050-1059.
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Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
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- Kinzel, T., et al. (2010). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
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YouTube. (2024, February 10). How to synthesize chalcones by Claisen-Schmidt condensation. Retrieved from [Link]
- Al-Warhi, T., et al. (2022). New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies. Journal of King Saud University - Science, 34(3), 101859.
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Sciencemadness.org. (2021, June 11). Sythesis proposal for preparing 1,3-benzodioxole oxidation products using simple precursors. Retrieved from [Link]
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- Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. (2019). Molecules, 24(18), 3273.
- Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. (2018). RSC Advances, 8(41), 23215-23222.
- Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. (2021). Letters in Applied NanoBioScience, 10(3), 2631-2640.
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Application Notes and Protocols: 3-(1,3-benzodioxol-5-yl)-1H-pyrazole in Anti-inflammatory Drug Design
Introduction: A Privileged Scaffold for Inflammation Research
The confluence of the pyrazole nucleus and the benzodioxole moiety in the chemical entity 3-(1,3-benzodioxol-5-yl)-1H-pyrazole presents a compelling starting point for novel anti-inflammatory drug design. The pyrazole ring is a well-established pharmacophore present in numerous approved drugs, including the selective COX-2 inhibitor celecoxib, highlighting its significance in targeting inflammatory pathways.[1][2] The benzodioxole unit, a common motif in natural products and synthetic compounds, is known to contribute to a diverse range of biological activities, including anti-inflammatory effects.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of 3-(1,3-benzodioxol-5-yl)-1H-pyrazole as a potential anti-inflammatory agent. We will delve into its purported mechanisms of action and provide detailed, field-proven protocols for its evaluation.
Hypothesized Mechanism of Action: A Multi-pronged Anti-inflammatory Strategy
The anti-inflammatory potential of 3-(1,3-benzodioxol-5-yl)-1H-pyrazole is likely multifaceted, targeting key nodes in the inflammatory cascade. Based on the structural alerts from its constituent parts, we can hypothesize the following primary mechanisms:
-
Cyclooxygenase (COX) Inhibition: The pyrazole core strongly suggests a propensity for inhibiting COX enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins.[5][6][7] The substitution pattern on the pyrazole ring will be crucial in determining its selectivity towards the inducible COX-2 isoform over the constitutively expressed COX-1, a key consideration for minimizing gastrointestinal side effects.
-
Modulation of Pro-inflammatory Cytokine Production: A hallmark of inflammation is the overproduction of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[8][9] We hypothesize that this compound may interfere with the signaling pathways leading to the expression of these potent inflammatory mediators in immune cells like macrophages.
-
Inhibition of the NF-κB Signaling Pathway: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammatory responses, controlling the expression of a wide array of pro-inflammatory genes.[10][11] It is plausible that 3-(1,3-benzodioxol-5-yl)-1H-pyrazole could exert its anti-inflammatory effects by inhibiting the activation and nuclear translocation of NF-κB.
The following diagram illustrates the potential points of intervention for 3-(1,3-benzodioxol-5-yl)-1H-pyrazole within the inflammatory signaling cascade.
Caption: Hypothesized Anti-inflammatory Mechanisms.
Synthesis and Characterization
The synthesis of 3-(1,3-benzodioxol-5-yl)-1H-pyrazole can be efficiently achieved through a two-step process involving a Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclization reaction with hydrazine.[12][13][14][15][16]
Protocol 1: Synthesis of (E)-1-(1,3-benzodioxol-5-yl)-3-phenylprop-2-en-1-one (Chalcone Intermediate)
Rationale: This base-catalyzed condensation reaction forms the α,β-unsaturated ketone backbone necessary for the subsequent pyrazole ring formation. Piperonal (1,3-benzodioxol-5-carbaldehyde) provides the benzodioxole moiety, while acetophenone serves as the other aromatic component.
Materials:
-
Piperonal (1,3-benzodioxol-5-carbaldehyde)
-
Acetophenone
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 40%)
-
Hydrochloric acid (HCl), concentrated
-
Ice-cold distilled water
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve 0.1 molar equivalent of piperonal and 0.1 molar equivalent of acetophenone in 20 mL of ethanol.[13][16]
-
Cool the mixture in an ice bath and add 10 mL of 40% NaOH solution dropwise with continuous stirring over 30 minutes.[13][16]
-
Remove the flask from the ice bath and continue stirring at room temperature for an additional 2 hours. A solid precipitate should form.[13]
-
Store the reaction mixture in a refrigerator overnight to ensure complete precipitation.
-
Neutralize the reaction mixture by adding a few drops of concentrated HCl.
-
Dilute the mixture with 40 mL of ice-cold distilled water and collect the solid product by vacuum filtration using a Büchner funnel.[13][16]
-
Wash the precipitate thoroughly with ice-cold distilled water and allow it to air dry.
-
Recrystallize the crude product from ethanol to obtain the purified chalcone.
-
Characterize the product using techniques such as melting point determination, Thin Layer Chromatography (TLC), and spectroscopic methods (¹H NMR, ¹³C NMR, IR).
Protocol 2: Synthesis of 3-(1,3-benzodioxol-5-yl)-1H-pyrazole
Rationale: The cyclization of the chalcone intermediate with hydrazine hydrate is a classic and effective method for the synthesis of pyrazoles.[12][15][17] The reaction proceeds via a nucleophilic attack of the hydrazine on the carbonyl carbon, followed by an intramolecular condensation to form the stable five-membered pyrazole ring.
Materials:
-
(E)-1-(1,3-benzodioxol-5-yl)-3-phenylprop-2-en-1-one (from Protocol 1)
-
Hydrazine hydrate
-
Ethanol or Glacial Acetic Acid (as solvent)
-
Reflux apparatus
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the synthesized chalcone (1 molar equivalent) in a suitable solvent such as ethanol.
-
Add an excess of hydrazine hydrate (e.g., 2-3 molar equivalents).[12]
-
Reflux the reaction mixture for several hours (typically 4-8 hours), monitoring the progress of the reaction by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
-
Characterize the final product, 3-(1,3-benzodioxol-5-yl)-1H-pyrazole, using ¹H NMR, ¹³C NMR, Mass Spectrometry, and elemental analysis to confirm its structure and purity.
In Vitro Anti-inflammatory Evaluation
A systematic in vitro evaluation is crucial to elucidate the specific anti-inflammatory properties of 3-(1,3-benzodioxol-5-yl)-1H-pyrazole. The following protocols provide a robust framework for this assessment.
Protocol 3: In Vitro COX-1 and COX-2 Inhibition Assay
Rationale: This assay directly measures the ability of the test compound to inhibit the enzymatic activity of both COX isoforms. This is critical for determining the compound's potency and selectivity.[5][7][18][19]
Materials:
-
Ovine or human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., Tris-HCl)
-
Co-factors (e.g., hematin, glutathione)
-
3-(1,3-benzodioxol-5-yl)-1H-pyrazole (test compound)
-
Celecoxib (selective COX-2 inhibitor, positive control)
-
Indomethacin (non-selective COX inhibitor, positive control)
-
96-well microplate
-
Microplate reader capable of colorimetric or fluorometric detection
Procedure:
-
Prepare a series of dilutions of the test compound and positive controls in the reaction buffer.
-
In a 96-well plate, add the reaction buffer, co-factors, and either COX-1 or COX-2 enzyme to each well.[19]
-
Add the test compound or control to the appropriate wells and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.[18]
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.[18]
-
Incubate the plate at 37°C for a specific time (e.g., 10-15 minutes).[5][18]
-
Stop the reaction by adding a stop solution (e.g., HCl).[18]
-
Measure the amount of prostaglandin E2 (PGE2) produced using a commercially available EIA kit or a suitable colorimetric/fluorometric detection method.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ values for both COX-1 and COX-2 inhibition and calculate the selectivity index (SI = IC₅₀ COX-1 / IC₅₀ COX-2).
Data Presentation:
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) |
| 3-(1,3-benzodioxol-5-yl)-1H-pyrazole | |||
| Celecoxib | |||
| Indomethacin |
Protocol 4: Inhibition of LPS-Induced TNF-α and IL-6 Production in RAW 264.7 Macrophages
Rationale: This cell-based assay assesses the compound's ability to suppress the production of key pro-inflammatory cytokines in response to a potent inflammatory stimulus, lipopolysaccharide (LPS).[8][9][20][21]
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM cell culture medium supplemented with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
3-(1,3-benzodioxol-5-yl)-1H-pyrazole (test compound)
-
Dexamethasone (positive control)
-
MTT or similar cell viability assay kit
-
ELISA kits for murine TNF-α and IL-6
-
24-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in 24-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound or dexamethasone for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).[21]
-
After incubation, collect the cell culture supernatants.
-
Determine the concentrations of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.[8]
-
In a parallel plate, assess the cytotoxicity of the test compound at the tested concentrations using an MTT assay to ensure that the observed reduction in cytokine levels is not due to cell death.
-
Calculate the percentage inhibition of TNF-α and IL-6 production for each concentration of the test compound.
Data Presentation:
| Treatment | TNF-α Production (pg/mL) | % Inhibition | IL-6 Production (pg/mL) | % Inhibition | Cell Viability (%) |
| Vehicle Control | 100 | ||||
| LPS (1 µg/mL) | 0 | 0 | |||
| LPS + 3-(1,3-benzodioxol-5-yl)-1H-pyrazole (Concentration 1) | |||||
| LPS + 3-(1,3-benzodioxol-5-yl)-1H-pyrazole (Concentration 2) | |||||
| LPS + Dexamethasone (Positive Control) |
Protocol 5: NF-κB Luciferase Reporter Assay
Rationale: This assay provides a quantitative measure of the compound's ability to inhibit the transcriptional activity of NF-κB, a key upstream regulator of inflammation.[10][11][22][23][24]
Materials:
-
A suitable cell line (e.g., HEK293T or RAW 264.7)
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
TNF-α or LPS (as an NF-κB activator)
-
3-(1,3-benzodioxol-5-yl)-1H-pyrazole (test compound)
-
Bay 11-7082 or other known NF-κB inhibitor (positive control)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
After 24 hours, pre-treat the transfected cells with various concentrations of the test compound or positive control for 1-2 hours.
-
Stimulate the cells with TNF-α or LPS to activate the NF-κB pathway.
-
After an appropriate incubation period (e.g., 6-8 hours), lyse the cells.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[11][22]
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the percentage inhibition of NF-κB activity for each concentration of the test compound.
Caption: NF-κB Luciferase Reporter Assay Workflow.
In Vivo Anti-inflammatory Evaluation
Following promising in vitro results, the anti-inflammatory efficacy of 3-(1,3-benzodioxol-5-yl)-1H-pyrazole should be validated in a relevant animal model of acute inflammation.
Protocol 6: Carrageenan-Induced Paw Edema in Rats
Rationale: The carrageenan-induced paw edema model is a widely used and well-characterized in vivo assay for screening acute anti-inflammatory activity.[2][25][26][27] Carrageenan injection induces a biphasic inflammatory response, allowing for the assessment of a compound's effect on different inflammatory mediators.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
Carrageenan (1% w/v in sterile saline)
-
3-(1,3-benzodioxol-5-yl)-1H-pyrazole (test compound)
-
Indomethacin or Diclofenac (positive control)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Pletysmometer or digital calipers
-
Syringes and needles
Procedure:
-
Acclimatize the rats for at least one week before the experiment.
-
Divide the animals into groups (e.g., vehicle control, positive control, and different doses of the test compound).
-
Administer the test compound, positive control, or vehicle to the respective groups via an appropriate route (e.g., oral gavage or intraperitoneal injection) 30-60 minutes before carrageenan injection.[25][26]
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer or calipers.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[2][25]
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[2]
-
Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema at 3h |
| Vehicle Control | - | 0 | |
| 3-(1,3-benzodioxol-5-yl)-1H-pyrazole | |||
| 3-(1,3-benzodioxol-5-yl)-1H-pyrazole | |||
| Indomethacin |
Protocol 7: Myeloperoxidase (MPO) Assay in Paw Tissue
Rationale: MPO is an enzyme abundant in neutrophils, and its activity in tissues is a reliable marker of neutrophil infiltration, a key event in acute inflammation.[1][28][29][30][31] This assay provides a quantitative measure of the compound's ability to reduce immune cell infiltration into the inflamed tissue.
Materials:
-
Paw tissue collected from the carrageenan-induced edema experiment
-
Homogenization buffer (e.g., potassium phosphate buffer with hexadecyltrimethylammonium bromide - HTAB)
-
o-dianisidine dihydrochloride (substrate)
-
Hydrogen peroxide (H₂O₂)
-
Spectrophotometer
Procedure:
-
At the end of the paw edema experiment (e.g., 5 hours post-carrageenan), euthanize the rats and excise the inflamed paw tissue.
-
Homogenize the tissue in ice-cold homogenization buffer.[28][29]
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C.[29]
-
Collect the supernatant.
-
In a cuvette or 96-well plate, mix the supernatant with the reaction buffer containing o-dianisidine dihydrochloride and H₂O₂.
-
Measure the change in absorbance at a specific wavelength (e.g., 460 nm) over time using a spectrophotometer.[31]
-
Calculate the MPO activity, which is proportional to the rate of change in absorbance, and express it as units per gram of tissue.
Conclusion and Future Directions
The application of 3-(1,3-benzodioxol-5-yl)-1H-pyrazole in anti-inflammatory drug design holds significant promise. The protocols outlined in this guide provide a comprehensive framework for its synthesis, in vitro characterization, and in vivo validation. A thorough investigation following these methodologies will enable researchers to ascertain its efficacy and mechanism of action. Future studies should focus on structure-activity relationship (SAR) optimization to enhance potency and selectivity, as well as pharmacokinetic and toxicological profiling to assess its drug-like properties. The exploration of this privileged scaffold could lead to the development of a new class of potent and safe anti-inflammatory agents.
References
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AMS Biotechnology (AMSBIO). (n.d.). NF-KB Reporter Kit (NF-KB Signaling Pathway). Retrieved from [Link]
- Bani-Hani, S., et al. (2016). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Journal of Basic and Clinical Physiology and Pharmacology, 27(5), 527-535.
- Borges, F., Roleira, F., Milhazes, N., Santana, L., & Uriarte, E. (2005). Simple coumarins and analogues in medicinal chemistry: occurrence, synthesis and biological activity. Current medicinal chemistry, 12(8), 887-916.
- Burnett, B. P., et al. (2007). A rapid and sensitive method for the quantitative determination of cyclooxygenase-1 and -2 (COX-1 and COX-2) activities. Analytical biochemistry, 369(1), 128-136.
- Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. (2023). ACS Omega.
- Cho, J. Y., et al. (2003). Inhibitory effect of 7-O-methyl-naringenin on the production of pro-inflammatory cytokines in LPS-stimulated RAW 264.7 cells. Journal of Pharmacy and Pharmacology, 55(1), 115-121.
- El-Sayed, M. A. A., et al. (2023). Synthesis and anti-tumor activity of piperonal substituted chalcone. American Journal of Pharmacotherapy and Pharmaceutical Sciences, 1(11).
- Gáspár, R., et al. (2023).
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Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
- Kim, B. H., et al. (2019). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Marine drugs, 17(10), 570.
- Li, J., et al. (2017). Efficient synthesis of fused pyrazoles via simple cyclization of o-alkynylchalcones with hydrazine. Organic & Biomolecular Chemistry, 15(3), 569-573.
- Manivannan, E., & Chaturvedi, S. C. (2012). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. Journal of Organic Chemistry & Process Research.
- Mohareb, R. M., et al. (2015). An Environment-Friendly Synthesis of Piperonal Chalcones and Their Cytotoxic and Antioxidant Evaluation. Letters in Drug Design & Discovery, 12(10), 823-832.
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Molecular Devices. (n.d.). Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. Retrieved from [Link]
- The Royal Society of Chemistry. (2017).
- Park, S. Y., et al. (2014). Ascofuranone inhibits lipopolysaccharide–induced inflammatory response via NF-kappaB and AP-1, p-ERK, TNF-α, IL-6 and IL-1β in RAW 264.7 macrophages. PLoS One, 9(1), e85591.
- Salehi, B., et al. (2019). 1,3-Benzodioxole: A Privileged Scaffold in Medicinal Chemistry. Molecules, 24(21), 3848.
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BPS Bioscience. (n.d.). NF-κB Reporter Kit (NF-κB Signaling Pathway). Retrieved from [Link]
- Singh, U. P., & Bhat, H. R. (2014). Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective.
-
Assay Genie. (n.d.). Myeloperoxidase (MPO) Peroxidation Activity Assay Kit. Retrieved from [Link]
- Muhammad, A., et al. (2023). Synthesis and anti-tumor activity of piperonal substituted chalcone. American Journal of Pharmacotherapy and Pharmaceutical Sciences, 1(11).
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ResearchGate. (n.d.). TNF-α and IL-6 production RAW264.7 cells were pre-treated with samples.... Retrieved from [Link]
- Google Patents. (n.d.). WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
- Al-Saeedi, A. H., et al. (2023). Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. ACS omega, 8(30), 27367–27382.
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ResearchGate. (n.d.). Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat. Retrieved from [Link]
- Spurlock, B., et al. (2014). A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases. PloS one, 9(6), e98739.
- New Journal of Chemistry. (2021).
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ResearchGate. (n.d.). In vitro COX‐1 and COX‐2 enzyme inhibition assays of the synthesized compounds. Retrieved from [Link]
- National Institutes of Health. (2012). Short-term Treatment of RAW264.7 Macrophages with Adiponectin Increases Tumor Necrosis Factor-α (TNF-α)
- Synthesis of New Chalcones and Pyrazoles Derived from Dehydroacetic Acid. (2019). Journal of University of Babylon for Pure and Applied Sciences.
- YouTube. (2021). Synthesis of Substituted Chalcones.
- AMSBIO. (n.d.).
- Thermo Fisher Scientific. (n.d.). Myeloperoxidase (MPO) Activity Assay Kit.
- Creative Biolabs. (n.d.). Carrageenan Induced Paw Edema Model.
- Journal of Organic Chemistry & Process Research. (2014). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid.
- World's Veterinary Journal. (2023).
- National Institutes of Health. (2011).
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Protocol for assessing COX-2 inhibitory activity of pyrazole compounds
Protocol for Assessing Cyclooxygenase-2 (COX-2) Inhibitory Activity of Pyrazole Compounds
Introduction: The Rationale for Selective COX-2 Inhibition
The cyclooxygenase (COX) enzyme is a bifunctional enzyme that catalyzes the conversion of arachidonic acid into prostanoids, which are critical biological mediators.[1][2] There are two primary isoforms: COX-1, which is constitutively expressed and plays a role in homeostatic functions like protecting the gastric mucosa, and COX-2, which is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli.[3] This induction leads to a surge in prostaglandin production at the site of inflammation, contributing to pain and swelling.[4]
Traditional non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both COX-1 and COX-2. While effective, their inhibition of COX-1 is associated with significant gastrointestinal side effects. Therefore, the development of selective COX-2 inhibitors has been a major goal in medicinal chemistry to provide anti-inflammatory and analgesic effects with improved safety profiles.[2][3]
The pyrazole scaffold is a cornerstone of many successful COX-2 selective inhibitors, most notably Celecoxib.[5][6] The structural features of pyrazole derivatives allow for specific interactions within the active site of the COX-2 enzyme.[7] This document provides a detailed protocol for the in vitro assessment of novel pyrazole compounds for their COX-2 inhibitory activity and selectivity.
The Biochemical Principle of the Assay
The protocol described herein is a fluorometric assay designed for high-throughput screening. The assay measures the initial cyclooxygenase activity of COX-2, which converts arachidonic acid to Prostaglandin G2 (PGG2). The subsequent peroxidase activity of the enzyme reduces PGG2 to PGH2. This assay directly quantifies the formation of PGG2 through the use of a specialized probe that generates a fluorescent signal proportional to the amount of PGG2 produced.[1] The rate of fluorescence increase is therefore directly proportional to the COX-2 enzyme activity. The potency of a pyrazole inhibitor is determined by measuring the reduction in this fluorescence signal in its presence.
An alternative method involves a colorimetric assay that measures the peroxidase activity of COX by monitoring the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which results in a color change.[2][8] However, the fluorometric approach is often preferred for its sensitivity and suitability for high-throughput applications.[1]
Core Signaling Pathway and Inhibition
The following diagram illustrates the biochemical pathway targeted by pyrazole compounds.
Caption: The COX-2 enzyme converts arachidonic acid to prostanoids, which mediate inflammation. Pyrazole compounds selectively inhibit this initial step.
Detailed Experimental Protocols
This section provides step-by-step instructions for determining the half-maximal inhibitory concentration (IC₅₀) and selectivity index (SI) of test compounds.
Materials and Reagents
| Reagent | Recommended Source/Notes |
| Enzymes | Human Recombinant COX-2 & COX-1. Store at -80°C in aliquots.[1] |
| Substrate | Arachidonic Acid solution. Prepare fresh before use.[8] |
| Assay Buffer | 0.1 M Tris-HCl, pH 8.0.[7] Commercial kits provide optimized buffers.[9] |
| Cofactor | Heme or other specified cofactors. Essential for enzyme activity.[7] |
| Detection | COX Probe (e.g., Amplex™ Red or similar). Light-sensitive. |
| Positive Controls | Celecoxib (COX-2 selective inhibitor), SC-560 (COX-1 selective inhibitor). |
| Test Compounds | Pyrazole derivatives dissolved in DMSO to create stock solutions. |
| Hardware | 96-well black, opaque microplates[3]; multichannel pipettes; fluorescence plate reader (Ex/Em = 535/587 nm).[1][10] |
Reagent Preparation
-
Assay Buffer: Prepare 1X Assay Buffer from concentrate if using a kit. Otherwise, use 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol.[9] Equilibrate to 25°C or 37°C as specified by the enzyme manufacturer.[9]
-
Enzyme Solutions (COX-1 and COX-2): Thaw recombinant enzymes on ice. Dilute immediately before use in cold Assay Buffer to the desired working concentration. Keep the diluted enzyme on ice and use within one hour.[11] Note: The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.
-
Arachidonic Acid Working Solution: Prepare the substrate solution fresh. This may involve dissolving in ethanol or potassium hydroxide and then diluting with water to the final working concentration (e.g., 2.2 mM).[2][8]
-
Test Compound Dilutions: Create a serial dilution of the pyrazole compounds and control inhibitors (Celecoxib, SC-560) in Assay Buffer. A common starting stock is 100x the final desired concentration, with DMSO concentration kept below 1% in the final reaction volume.
In Vitro Inhibition Assay Workflow
The following diagram outlines the high-level workflow for the screening process.
Caption: Step-by-step workflow for the in vitro fluorometric COX-2 inhibition assay, from preparation to data analysis.
Step-by-Step Assay Procedure (per well)
-
Plate Setup: Design the plate layout to include wells for:
-
Enzyme Control (EC): 100% activity (contains enzyme + vehicle).
-
Inhibitor Control (IC): Contains enzyme + Celecoxib (for COX-2) or SC-560 (for COX-1).
-
Test Samples (S): Contains enzyme + pyrazole compound at various concentrations.
-
Solvent Control (SC): Contains enzyme + highest concentration of DMSO vehicle.
-
Background Control: Contains buffer and substrate but no enzyme.
-
-
Reaction Mix Preparation: Prepare a master mix containing Assay Buffer, COX Cofactor, and COX Probe.
-
Dispensing Reagents:
-
Add 75 µL of the Reaction Mix to each well.
-
Add 1 µL of diluted COX-2 (or COX-1) enzyme.
-
Add 10 µL of the diluted test inhibitor, control inhibitor, or vehicle to the appropriate wells.[10]
-
-
Pre-incubation: Mix gently and incubate the plate for 10-15 minutes at 25°C. This step is critical as many COX inhibitors are time-dependent.[9]
-
Reaction Initiation: Add 10 µL of the Arachidonic Acid working solution to all wells to initiate the reaction.
-
Measurement: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence kinetics for 5-10 minutes at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.[1][10]
Data Analysis and Interpretation
-
Calculate Reaction Rate: Determine the slope of the fluorescence signal (ΔRFU / ΔTime) over the linear portion of the kinetic curve for each well.
-
Calculate Percent Inhibition: Use the following formula: % Inhibition = [(Slope_EC - Slope_S) / Slope_EC] * 100 Where Slope_EC is the rate of the enzyme control and Slope_S is the rate of the sample well.
-
Determine IC₅₀: Plot the Percent Inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
Determine Selectivity Index (SI): Perform the identical assay using the COX-1 enzyme to find the IC₅₀ for COX-1. Calculate the SI as follows: SI = IC₅₀ (COX-1) / IC₅₀ (COX-2) A higher SI value indicates greater selectivity for COX-2.
Data Presentation and Hit Validation
Results should be tabulated for clear comparison. A compound is typically considered a promising "hit" if it exhibits a low IC₅₀ for COX-2 and a high Selectivity Index.
Table 1: Example Data Summary for Pyrazole Compounds
| Compound | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Selectivity Index (SI) |
| Pyrazole-A | 0.35 | 45 | 128.6 |
| Pyrazole-B | 2.50 | 5.0 | 2.0 |
| Pyrazole-C | 15.8 | >100 | >6.3 |
| Celecoxib | 0.05 | >10 | >200 |
Data are hypothetical and for illustrative purposes only.
The following decision tree provides a logical framework for advancing promising compounds.
Caption: Logical workflow for hit validation based on in vitro potency and selectivity data.
Next Steps: In Vivo Assessment
Compounds demonstrating high potency and selectivity in vitro should be advanced to in vivo models to confirm their anti-inflammatory activity. The carrageenan-induced rat paw edema model is a standard and widely accepted assay for this purpose.[7] This model assesses the ability of a compound to reduce acute inflammation, providing crucial data for preclinical development.
References
-
Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. (2023). National Institutes of Health (NIH). [Link]
-
Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. (2021). MDPI. [Link]
-
Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. (2011). National Institutes of Health (NIH). [Link]
-
COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
-
Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2023). ACS Publications. [Link]
-
Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2023). ACS Omega. [Link]
-
Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. (2016). National Institutes of Health (NIH). [Link]
-
In silico design, synthesis, & testing of Cyclooxygenase (COX) inhibitors. (2022). YouTube. [Link]
-
Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling. (2024). MDPI. [Link]
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Molecular docking protocol for 3-(1,3-benzodioxol-5-yl)-1H-pyrazole with target proteins
An Application Note and Protocol for the Molecular Docking of 3-(1,3-benzodioxol-5-yl)-1H-pyrazole with Target Proteins
Authored by: A Senior Application Scientist
Abstract
This guide provides a comprehensive, step-by-step protocol for conducting molecular docking studies of the novel compound 3-(1,3-benzodioxol-5-yl)-1H-pyrazole. Pyrazole-based scaffolds are of significant interest in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties.[1][2] This document is designed for researchers in drug discovery and computational biology, offering a robust workflow from ligand and protein preparation to the execution of docking simulations and in-depth analysis of the results. By leveraging the widely-used AutoDock Vina software, this protocol explains the critical choices behind each step, ensuring both technical accuracy and the generation of meaningful, reproducible data.
Introduction: The Scientific Rationale
Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] In the context of drug discovery, it is instrumental for predicting the binding mode and affinity of a small molecule (ligand) to the binding site of a target protein.[3] This process allows for the rapid screening of virtual compound libraries and provides critical insights into the molecular interactions that govern biological activity, thereby guiding lead optimization.
The subject of this protocol, 3-(1,3-benzodioxol-5-yl)-1H-pyrazole, incorporates two key pharmacophores: the pyrazole ring and the 1,3-benzodioxole moiety. Pyrazole derivatives are known to inhibit a variety of protein targets, particularly protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.[4][5][6] The benzodioxole group is also found in numerous biologically active compounds.[7] Therefore, understanding the potential protein interactions of this hybrid molecule is a scientifically meritorious endeavor.
This protocol will utilize AutoDock Vina , a highly regarded open-source docking program known for its accuracy and computational speed.[8][9] The workflow is designed to be self-validating, emphasizing critical checkpoints and analysis steps to ensure the scientific integrity of the results.
Pre-Docking Strategy: Target Selection
The selection of a relevant protein target is the foundational step of any docking study. For a pyrazole-containing compound, several protein families represent high-probability targets based on established literature.
Potential Protein Target Classes for 3-(1,3-benzodioxol-5-yl)-1H-pyrazole:
| Target Class | Rationale | Example PDB IDs |
| Protein Kinases | Pyrazole is a well-established scaffold for kinase inhibitors. Many approved drugs and clinical candidates targeting kinases contain this moiety.[5][6] | VEGFR-2 (PDB: 2QU5), Aurora A (PDB: 2W1G), CDK2 (PDB: 2VTO)[4] |
| Monoamine Oxidases (MAO) | Pyrazoline derivatives (a related scaffold) have shown inhibitory activity against MAO-A and MAO-B, which are targets for neurodegenerative and psychiatric disorders.[10] | MAO-B (PDB: 2BYB)[10] |
| Tyrosyl-tRNA synthetase | This enzyme is a target for novel antimicrobial agents, and pyrazole derivatives have been explored for this purpose.[11] | E. coli TyrRS (PDB: 1X8X), S. aureus TyrRS (PDB: 1JIL)[11] |
For the purpose of this protocol, we will proceed with a representative protein kinase, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , using the crystal structure with PDB ID: 2QU5 .[4] This target is highly relevant in oncology, and its inhibition can block angiogenesis, a critical process for tumor growth.
The Molecular Docking Workflow
A successful docking experiment is a systematic process. The following diagram illustrates the major phases, each of which will be detailed in the subsequent protocols.
Caption: The three-phase molecular docking workflow.
Detailed Experimental Protocols
This section provides a step-by-step methodology using AutoDock Tools (ADT) for file preparation and AutoDock Vina for the docking calculation.[8][9]
Protocol 1: Ligand Preparation
The goal of this protocol is to convert the 2D or 3D structure of the ligand into the PDBQT file format required by Vina, which includes atomic coordinates, partial charges, and rotatable bond information.[12]
-
Obtain Ligand Structure:
-
Draw 3-(1,3-benzodioxol-5-yl)-1H-pyrazole using chemical drawing software (e.g., ChemDraw, MarvinSketch) and save as a 3D format (e.g., MOL, SDF).
-
Alternatively, search for the compound in a database like PubChem and download the 3D conformer.
-
-
Energy Minimization:
-
Causality: The initial 3D structure may not be in its lowest energy conformation. Energy minimization is crucial to obtain a more realistic and stable ligand geometry.[13]
-
Use a molecular mechanics force field (e.g., MMFF94) in software like Avogadro or UCSF Chimera to perform energy minimization.
-
-
Prepare Ligand in AutoDock Tools (ADT):
-
Launch ADT.
-
Navigate to Ligand -> Input -> Open and select your energy-minimized ligand file.
-
ADT will automatically add hydrogens.
-
Navigate to Ligand -> Torsion Tree -> Detect Root. This defines the rigid core of the molecule.
-
Navigate to Ligand -> Torsion Tree -> Choose Torsions. A window will show the detected rotatable bonds (typically colored green). Ensure all relevant single bonds (excluding those in rings) are active. Click Done.
-
Navigate to Ligand -> Output -> Save as PDBQT. Save the file as ligand.pdbqt. This file now contains the necessary charge and atom type information for Vina.[12]
-
Protocol 2: Protein (Receptor) Preparation
This protocol prepares the target protein structure for docking by removing extraneous atoms and adding information required by the force field.
-
Download Protein Structure:
-
Go to the RCSB Protein Data Bank () and download the structure for PDB ID: 2QU5 in PDB format.
-
-
Clean the PDB File in ADT:
-
Launch ADT and go to File -> Read Molecule and open 2QU5.pdb.
-
Causality: PDB files often contain non-protein atoms like water, co-crystallized ligands, and ions that can interfere with the docking process. These must be removed to ensure the ligand only interacts with the protein itself.[12]
-
Use the ADT selection tools or Select -> Residue to identify and delete all water molecules (HOH).
-
Delete the original co-crystallized ligand (if present) and any other heteroatoms not essential to the protein's structure.
-
-
Prepare Receptor for Docking:
-
Navigate to Edit -> Hydrogens -> Add. Select Polar only and click OK.[14]
-
Causality: Hydrogen atoms are typically absent in crystal structures but are critical for calculating interactions like hydrogen bonds. Adding polar hydrogens satisfies this requirement.[8]
-
Navigate to Edit -> Charges -> Add Kollman Charges.
-
Causality: The docking algorithm requires partial charges on each atom to calculate electrostatic interactions. Kollman charges are a standard method for proteins.[4]
-
Navigate to Grid -> Macromolecule -> Choose. Select the 2QU5 molecule.
-
Save the prepared protein as a PDBQT file (receptor.pdbqt). ADT will prompt you to do this and will automatically assign atom types.
-
Protocol 3: Grid Box Generation
The grid box defines the three-dimensional space where Vina will attempt to dock the ligand. Its precise placement is critical for an efficient and accurate search.
-
Identify the Binding Site:
-
Method 1 (Recommended): If a co-crystallized ligand was present in the original PDB file, its location is the experimentally validated binding site. Center the grid box on this location.
-
Method 2 (Blind Docking): If the binding site is unknown, you can create a large grid box that encompasses the entire protein.[13] This is computationally expensive and less precise but can be useful for identifying novel binding pockets.[15]
-
Method 3 (Prediction Servers): Use online tools like CASTp or DoGSiteScorer to predict potential binding pockets based on protein topology.[16]
-
-
Set Grid Parameters in ADT:
-
With the prepared receptor loaded, go to Grid -> Grid Box.[9]
-
A box will appear around the protein. Adjust the center_x, center_y, and center_z coordinates to position the box over the binding site.
-
Adjust the size_x, size_y, and size_z dimensions (in Angstroms) to ensure the box is large enough to accommodate the ligand and allow it to rotate freely, typically 3-6 Å larger than the ligand in each dimension.[13]
-
Record the center and size coordinates. These will be used in the Vina configuration file.
-
Table of Recommended Grid Parameters for 2QU5:
| Parameter | Value (Angstroms) |
| Center X | 15.5 |
| Center Y | 2.5 |
| Center Z | 23.0 |
| Size X | 55.0 |
| Size Y | 55.0 |
| Size Z | 55.0 |
| Note: These values are based on a typical kinase active site and should be visually confirmed in ADT.[4] |
Protocol 4: Running the AutoDock Vina Simulation
-
Create a Configuration File:
-
Create a text file named conf.txt.
-
Enter the paths to your prepared files and the grid parameters recorded in the previous step.
-
-
Execute Vina:
-
Open a command prompt or terminal.
-
Navigate to the directory containing your receptor.pdbqt, ligand.pdbqt, conf.txt, and the Vina executable.
-
Run the following command: ./vina --config conf.txt --log log.txt
-
Post-Docking Analysis: Interpreting the Results
The output from Vina consists of two main files: all_docking_results.pdbqt, containing the coordinates of the docked ligand poses, and log.txt, containing the binding affinity scores.
Caption: Workflow for post-docking analysis and interpretation.
Protocol 5: Data Analysis and Visualization
-
Analyze the Log File (log.txt):
-
This file provides a table of binding affinities (in kcal/mol) for the top poses.
-
Binding Affinity: This value is an estimate of the binding free energy. More negative values indicate stronger, more favorable binding.[17]
-
RMSD: Vina provides two RMSD values (root-mean-square deviation). rmsd l.b. (lower bound) and rmsd u.b. (upper bound) compare each pose to the best pose. Poses with an RMSD of less than 2.0 Å are generally considered to be in the same binding mode.[18]
-
-
Visualize Protein-Ligand Interactions:
-
Use visualization software like PyMOL or Discovery Studio Visualizer .
-
Load the prepared receptor (receptor.pdbqt) and the output poses (all_docking_results.pdbqt).
-
Focus on the top-ranked pose (the one with the lowest binding affinity).
-
Identify key interactions:
-
Hydrogen Bonds: Crucial for specificity and affinity. Note the donor and acceptor atoms and the amino acid residues involved.
-
Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and protein.
-
Pi-Stacking: Interactions between aromatic rings.
-
-
Self-Validation: The plausibility of the binding pose is a critical check. A good pose will have chemically sensible interactions with key residues in the active site. Compare your results with known inhibitors of the same target if available.[18]
-
Conclusion and Best Practices
This application note has outlined a comprehensive and scientifically rigorous protocol for the molecular docking of 3-(1,3-benzodioxol-5-yl)-1H-pyrazole. By following these steps, researchers can generate reliable hypotheses about the compound's potential protein targets and binding modes.
Key Trustworthiness Checkpoints:
-
Ligand Conformation: Always start with an energy-minimized ligand.
-
Protein Preparation: Ensure all non-essential molecules are removed and that hydrogens and charges are correctly assigned.
-
Grid Box Placement: The location and size of the grid box are critical. Validate its placement visually.
-
Result Interpretation: Do not rely solely on the binding score. The chemical plausibility of the predicted interactions is paramount. Always visualize the top-ranked poses.[17][19]
Molecular docking is a predictive tool, not a definitive answer. The results generated using this protocol should be considered as testable hypotheses that can guide subsequent experimental validation, such as in vitro enzyme assays.
References
-
Thangapandian, S., John, S., Sakkiah, S., & Lee, K. W. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Bioinformation, 10(7), 431–436. [Link]
-
The Galaxy Community. (2019). Protein-ligand docking. Galaxy Training Network. [Link]
-
Kaushik, A. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide. YouTube. [Link]
-
Bioinformatics With BB. (2020). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc. YouTube. [Link]
-
Srinivasan, V., et al. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. [Link]
-
Youn, T., et al. (2010). Prediction of ligand-binding sites of proteins by molecular docking calculation for a random ligand library. Journal of Computer-Aided Molecular Design. [Link]
-
Li, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. [Link]
-
Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of the Brazilian Chemical Society. [Link]
-
Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1. YouTube. [Link]
-
Singh, L. (n.d.). Automatic identification and representation of protein binding sites for molecular docking. Stanford Computer Graphics Laboratory. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. . [Link]
-
Bioinformatics Insights. (2024). How to Perform Molecular Docking with AutoDock Vina. YouTube. [Link]
-
Fakhfakh, M. A., et al. (2025). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. ResearchGate. [Link]
-
Musumeci, F., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]
-
ResearchGate. (2024). How to interprete and analyze molecular docking results?. ResearchGate. [Link]
-
ResearchGate. (2025). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. ResearchGate. [Link]
-
Teach Yourself E-series. (2025). Post Docking Analysis Simplified. Common Mistakes Corrected. YouTube. [Link]
-
ACS Publications. (2022). Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. ACS Omega. [Link]
-
Gomaa, A. M., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Jahangiri, F. H. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]
-
ISFCP. (2021). Synthesis of 3-methyl-1-phenyl-5-pyrazoline. YouTube. [Link]
-
LSCF Bioinformatics. (2019). Protein Structure - Binding site - Sequence Analysis. LSCF Bioinformatics. [Link]
-
Axonist. (2023). Post Docking Analysis using PyRx and Discovery Studio. YouTube. [Link]
-
Cetin, A. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal. [Link]
-
Scripps Research. (2020). Tutorial – AutoDock Vina. Scripps Research. [Link]
-
Research Journal of Pharmacy and Technology. (2020). Synthesis, Molecular Docking and Characterization of Pyrazole N-Mannich Base Derivatives as Antimicrobial Agents. rjptonline.org. [Link]
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In vivo analgesic activity testing protocol for benzodioxole-pyrazole hybrids
Topic: In Vivo Analgesic Activity Testing Protocol for Benzodioxole-Pyrazole Hybrids
Audience: Researchers, scientists, and drug development professionals.
A Multi-Model Strategy for Elucidating the Analgesic Potential of Novel Benzodioxole-Pyrazole Hybrids
Senior Application Scientist Narrative:
The development of novel analgesics is a cornerstone of modern pharmacology, driven by the need for safer and more effective pain management strategies. Benzodioxole-pyrazole hybrids represent a promising class of compounds, merging two pharmacologically significant scaffolds. The pyrazole moiety is a well-established core in numerous therapeutic agents, including potent anti-inflammatory and analgesic drugs like celecoxib, which function primarily through the inhibition of cyclooxygenase (COX) enzymes.[1] The benzodioxole ring system is also found in various biologically active natural and synthetic products, contributing to activities that can include analgesic effects.[2][3][4]
The logical hypothesis, therefore, is that hybridizing these two structures could lead to synergistic or novel analgesic mechanisms. A robust in vivo testing protocol is essential to validate this hypothesis and characterize the analgesic profile of these new chemical entities. This guide moves beyond a simple recitation of steps; it provides a comprehensive, multi-tiered strategy designed to probe different pain modalities. By employing a battery of tests—thermal, chemical visceral, and persistent inflammatory pain models—we can construct a detailed pharmacological fingerprint of the candidate compound. This approach allows us to not only determine efficacy but also to generate preliminary insights into the potential mechanism of action, distinguishing between centrally and peripherally mediated effects. Every step is grounded in established pharmacological principles and adheres to strict ethical guidelines for animal welfare, ensuring the generation of reliable, reproducible, and ethically sound data.[5][6][7]
Part 1: Scientific Rationale & Pre-Clinical Strategy
The Pharmacological Premise: Why Benzodioxole-Pyrazole Hybrids?
The pyrazole nucleus is a key component of many non-steroidal anti-inflammatory drugs (NSAIDs) that exert their effects by inhibiting COX enzymes, which are critical in the synthesis of prostaglandins—key mediators of inflammation and pain.[1] The benzodioxole moiety, while less defined as an analgesic pharmacophore, is known to modulate various biological pathways and is a structural feature in compounds with diverse pharmacological activities.[4][8] The core strategy is to determine if a hybrid molecule exhibits:
-
Peripheral Analgesia: Often associated with anti-inflammatory action (e.g., COX inhibition), best tested using chemically-induced inflammatory pain models.
-
Central Analgesia: Involving the central nervous system (CNS), potentially through opioid pathways or other central mechanisms, which can be assessed using thermal nociception models.[9]
-
Efficacy in Tonic Pain: Assessing activity against continuous, persistent pain, which is more clinically relevant than simple reflex tests.[10]
Experimental Workflow: A Tiered Approach
A logical progression of assays is critical for an efficient and informative screening cascade. The proposed workflow ensures that each test builds upon the data from the last, creating a comprehensive analgesic profile.
Caption: Tiered workflow for analgesic screening.
Part 2: Ethical Considerations & Animal Husbandry
All experimental protocols must be approved by an Institutional Animal Care and Use Committee (IACUC).[5] Adherence to ethical guidelines, such as those provided by the National Institutes of Health (NIH), is mandatory to ensure the humane treatment of animals and the integrity of the scientific data.[6][11]
| Parameter | Guideline |
| Species | Swiss albino mice are commonly used due to their well-characterized responses in these assays. |
| Weight & Age | 20-25 grams, 6-8 weeks old. |
| Housing | Controlled environment: 22 ± 2°C, 12-hour light/dark cycle, with ad libitum access to standard chow and water.[12] |
| Acclimatization | Animals should be acclimatized to the laboratory environment for at least 7 days and to the specific testing apparatus before trials.[12][13] |
| Group Size | n = 6-8 animals per group is standard for statistical power. |
| Humane Endpoints | Cut-off times must be used in thermal assays to prevent tissue damage. Animals showing signs of severe distress should be euthanized.[7] |
Part 3: Detailed Experimental Protocols
Protocol 1: Acetic Acid-Induced Writhing Test (Visceral Inflammatory Pain)
Principle: This is a highly sensitive test for peripherally acting analgesics.[14] Intraperitoneal (i.p.) injection of dilute acetic acid irritates the peritoneal lining, causing the release of inflammatory mediators (prostaglandins, bradykinin) that stimulate nociceptors and induce a characteristic "writhing" response—a contraction of the abdominal muscles and stretching of the hind limbs.[15][16]
Step-by-Step Methodology:
-
Animal Grouping: Randomly assign mice to groups: Vehicle Control (e.g., 0.5% Tween 80 in saline), Positive Control (e.g., Diclofenac Sodium, 10 mg/kg), and Test Compound groups (e.g., 10, 20, 40 mg/kg of benzodioxole-pyrazole hybrid).
-
Drug Administration: Administer the vehicle, positive control, or test compound via the intended route (typically i.p. or oral). Allow for a 30-minute (i.p.) or 60-minute (oral) absorption period.[12]
-
Induction of Writhing: Inject 0.6% acetic acid solution (10 mL/kg body weight) intraperitoneally.[12]
-
Observation: Immediately after injection, place each mouse in an individual observation chamber. After a 5-minute latency period, count the total number of writhes for a continuous 15-20 minute period.[12][16]
-
Data Analysis: Calculate the percentage of analgesic activity (% Inhibition) using the following formula: % Inhibition = [ (Mean Writhing Count_Control - Mean Writhing Count_Test) / Mean Writhing Count_Control ] x 100
| Group | Dose (mg/kg) | Route | Pre-treatment Time (min) | Writhing Induction |
| Vehicle Control | - | i.p. | 30 | 0.6% Acetic Acid (10 mL/kg, i.p.) |
| Positive Control | 10 | i.p. | 30 | 0.6% Acetic Acid (10 mL/kg, i.p.) |
| Test Compound 1 | 10 | i.p. | 30 | 0.6% Acetic Acid (10 mL/kg, i.p.) |
| Test Compound 2 | 20 | i.p. | 30 | 0.6% Acetic Acid (10 mL/kg, i.p.) |
| Test Compound 3 | 40 | i.p. | 30 | 0.6% Acetic Acid (10 mL/kg, i.p.) |
Protocol 2: Hot Plate Test (Central Nociceptive Pathway)
Principle: This method assesses the response to a thermal pain stimulus and is primarily used to evaluate centrally acting analgesics.[17][18] The response—paw licking or jumping—is a supraspinally integrated reflex, meaning it involves higher brain centers.[19] An increase in the latency to respond indicates an analgesic effect.
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- 19. Hot plate test [panlab.com]
Application Note & Protocols: Elucidating the Mechanism of Action of Pyrazole-Based Enzyme Inhibitors
Abstract
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs that target a wide array of enzymes.[1] Understanding the precise mechanism by which these inhibitors function is critical for rational drug design and development. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to thoroughly characterize the mechanism of action (MoA) of novel pyrazole-based enzyme inhibitors. We will detail an integrated approach that combines steady-state enzyme kinetics with powerful biophysical techniques to build a complete mechanistic profile, from initial potency determination to the thermodynamics and kinetics of the binding event. This document provides not only the theoretical underpinnings but also detailed, field-proven protocols to ensure robust and reproducible results.
Part 1: Foundational Concepts in Pyrazole-Based Inhibition
The Pyrazole Scaffold: A Versatile Tool for Enzyme Inhibition
The five-membered aromatic pyrazole ring, with its two adjacent nitrogen atoms, offers a unique combination of chemical properties that make it an exceptional scaffold for enzyme inhibitors. One nitrogen atom can act as a hydrogen bond donor, while the other can act as a hydrogen bond acceptor.[1] This dual functionality allows pyrazole moieties to form specific and high-affinity interactions within enzyme active sites or allosteric pockets.[1][2] Furthermore, the pyrazole ring can serve as a bioisostere for other aromatic rings like benzene or imidazole, often improving critical drug properties such as solubility and metabolic stability.[1] Pyrazole-containing drugs have been successfully developed to inhibit diverse enzyme classes, including kinases (e.g., Ruxolitinib for JAK1/2), proteases (e.g., Berotralstat for plasma kallikrein), and oxidoreductases (e.g., Celecoxib for COX-2).[1]
Overview of Enzyme Inhibition Mechanisms
A thorough MoA study aims to define how an inhibitor interacts with its target enzyme. Inhibition can be broadly classified as reversible or irreversible. This guide focuses on reversible inhibitors, which are characterized by the following primary mechanisms:
-
Competitive Inhibition: The inhibitor binds exclusively to the enzyme's active site, directly competing with the substrate. This increases the apparent Michaelis constant (Km) but does not change the maximum velocity (Vmax).[3]
-
Non-competitive Inhibition: The inhibitor binds to a site distinct from the active site (an allosteric site) and can bind to either the free enzyme or the enzyme-substrate (ES) complex. This reduces the Vmax but does not affect the Km.[3]
-
Uncompetitive Inhibition: The inhibitor binds only to the ES complex at an allosteric site. This type of inhibition reduces both Vmax and Km.[3]
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex at an allosteric site, but with different affinities. This affects both Vmax and Km.
Determining which of these models best describes the inhibitor's action is the primary goal of the kinetic studies outlined below.
Part 2: A Step-Wise Approach to MoA Characterization
A robust MoA study follows a logical progression, starting with broad potency measurements and moving toward detailed kinetic and biophysical characterization. Each step provides crucial data that informs the next, building a comprehensive picture of the inhibitor's function.
Caption: Experimental workflow for MoA characterization.
Protocol 1: IC50 Determination for Potency Assessment
Expertise & Experience: The half-maximal inhibitory concentration (IC50) is the first quantitative measure of a compound's potency. It is an operational parameter, meaning its value is dependent on the specific assay conditions (e.g., enzyme and substrate concentrations).[4] Therefore, it is crucial to perform this assay under well-defined and consistent conditions, typically with the substrate concentration at or below its Km value, to ensure sensitive detection of inhibitors.[5]
Protocol Steps:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT). The optimal buffer will be enzyme-dependent.
-
Enzyme Stock: Prepare a concentrated stock of the target enzyme in assay buffer.
-
Substrate Stock: Prepare a concentrated stock of the appropriate substrate.
-
Inhibitor Stock: Prepare a 10 mM stock of the pyrazole inhibitor in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.
-
-
Assay Procedure (96-well plate format):
-
Add 2 µL of the inhibitor serial dilutions to respective wells (final DMSO concentration should be ≤1%). Include "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.
-
Add 48 µL of enzyme solution (prepared at 2X the final concentration in assay buffer) to all wells except the "no enzyme" control.
-
Pre-incubate the plate for 15 minutes at the desired assay temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 50 µL of substrate solution (prepared at 2X the final concentration, typically at its Km value).
-
Monitor the reaction progress by measuring the signal (e.g., absorbance, fluorescence) over time using a plate reader. Ensure measurements are taken within the initial linear phase of the reaction.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each inhibitor concentration.
-
Normalize the rates to the "no inhibitor" control (0% inhibition).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC50 value.
-
Protocol 2: Determining Mode of Inhibition and Ki
Expertise & Experience: While IC50 indicates potency, the inhibition constant (Ki) is a true measure of binding affinity, independent of assay conditions.[4] Determining the Ki requires understanding how the inhibitor affects the enzyme's kinetics at various substrate concentrations. The most common method involves generating Michaelis-Menten plots in the presence of the inhibitor and then transforming the data into a Lineweaver-Burk plot for visual diagnosis of the inhibition mechanism.[3][6][7]
Trustworthiness: This protocol is self-validating. The pattern observed on the Lineweaver-Burk plot (e.g., intersecting on the y-axis for competitive inhibition) must be consistent with the calculated changes in Km and Vmax.
Protocol Steps:
-
Experimental Setup:
-
Set up a matrix of reactions. You will vary the substrate concentration (e.g., 0.25x, 0.5x, 1x, 2x, 4x, 8x Km) across a fixed set of inhibitor concentrations (e.g., 0, 0.5x, 1x, 2x IC50).
-
Use the same assay buffer and temperature as in the IC50 determination.
-
-
Assay Procedure:
-
For each inhibitor concentration (including zero), perform a full substrate titration curve.
-
Measure the initial reaction velocity for each combination of substrate and inhibitor.
-
-
Data Analysis:
-
Michaelis-Menten Plot: For each inhibitor concentration, plot the initial velocity (v) versus substrate concentration ([S]). Fit this data to the Michaelis-Menten equation to determine the apparent Vmax and apparent Km.
-
Lineweaver-Burk Plot: Transform the data by plotting 1/v versus 1/[S]. This linearization provides a clear visual representation of the inhibition mechanism.[8][9]
-
Competitive: Lines intersect on the y-axis.
-
Non-competitive: Lines intersect on the x-axis.
-
Uncompetitive: Lines are parallel.
-
Mixed: Lines intersect in the upper-left quadrant.
-
-
Ki Calculation: Use the appropriate form of the Cheng-Prusoff equation or global non-linear regression fitting of the Michaelis-Menten data to calculate the Ki. For competitive inhibition, the relationship is often simplified: Ki = IC50 / (1 + [S]/Km)[10][11][12]
-
Table 1: Representative Kinetic Data for a Hypothetical Pyrazole Inhibitor
| Inhibitor Conc. (nM) | Apparent Km (µM) | Apparent Vmax (RFU/s) | Inhibition Type | Ki (nM) |
| 0 (Control) | 10.0 | 500 | - | - |
| 50 | 25.0 | 502 | Competitive | 33.3 |
| 100 | 40.5 | 498 | Competitive | 32.8 |
Part 3: Biophysical Validation of the Inhibitor-Target Interaction
Expertise & Experience: Kinetic data infers a binding mechanism but does not directly measure the binding event itself. Biophysical methods like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are essential for validating direct binding, characterizing the forces driving the interaction, and providing an orthogonal measurement of affinity.
Protocol 3: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
Expertise & Experience: ITC directly measures the heat released or absorbed during a binding event.[13][14] This provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). This is the gold standard for confirming a direct, label-free interaction in solution.[15]
Protocol Steps:
-
Sample Preparation:
-
Dialyze both the enzyme and the pyrazole inhibitor extensively against the same buffer (e.g., PBS, pH 7.4) to minimize buffer mismatch artifacts.
-
Degas all solutions immediately before use.
-
Determine accurate concentrations of both protein and inhibitor.
-
-
ITC Experiment Setup:
-
Cell: Load the enzyme into the sample cell at a concentration typically 10-50x the expected Kd.
-
Syringe: Load the inhibitor into the injection syringe at a concentration 10-15x that of the enzyme.
-
Parameters: Set the experiment temperature, number of injections (e.g., 19), injection volume (e.g., 2 µL), and spacing between injections (e.g., 150 s).
-
-
Data Analysis:
-
Integrate the heat signal for each injection peak.
-
Plot the heat change (µcal/mol) per injection against the molar ratio of inhibitor to enzyme.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to extract the Kd, n, and ΔH. The binding entropy (ΔS) can then be calculated.
-
Caption: Conceptual workflow of an ITC experiment.
Protocol 4: Surface Plasmon Resonance (SPR) for Kinetic Profiling
Expertise & Experience: SPR is a powerful, real-time, label-free technique that measures binding events at a sensor surface.[16][17] Its primary advantage is the ability to determine not only the equilibrium dissociation constant (KD) but also the individual kinetic rate constants for association (ka) and dissociation (kd). This provides deeper insight into the inhibitor's binding behavior, such as its residence time on the target.[18][19]
Protocol Steps:
-
Chip Preparation and Ligand Immobilization:
-
Select an appropriate sensor chip (e.g., CM5).
-
Activate the surface using a standard amine-coupling kit (EDC/NHS).
-
Immobilize the target enzyme to the surface to a desired density (e.g., 2000-4000 RU). Use a reference flow cell that is activated and blocked without enzyme immobilization for background subtraction.
-
Deactivate any remaining active esters with ethanolamine.
-
-
SPR Binding Assay:
-
Prepare a serial dilution of the pyrazole inhibitor (analyte) in running buffer (e.g., HBS-EP+).
-
Inject the analyte dilutions over both the enzyme and reference flow cells at a constant flow rate. Start with a concentration range centered around the expected KD.
-
Monitor the association phase (analyte injection) and the dissociation phase (buffer flow).
-
Include buffer-only (zero analyte) injections for double referencing.
-
-
Data Analysis:
-
Subtract the reference cell and buffer-only signals from the active cell data.
-
Globally fit the resulting sensorgrams (response units vs. time) to a suitable kinetic model (e.g., 1:1 Langmuir binding).
-
The fitting will yield the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Table 2: Representative Biophysical Data for a Hypothetical Pyrazole Inhibitor
| Technique | Parameter | Value | Units | Interpretation |
| ITC | Kd | 45.2 | nM | Strong binding affinity |
| n | 1.03 | - | 1:1 Stoichiometry | |
| ΔH | -8.5 | kcal/mol | Enthalpically driven binding | |
| -TΔS | -2.1 | kcal/mol | Favorable entropic contribution | |
| SPR | ka | 1.5 x 10⁵ | M⁻¹s⁻¹ | Moderately fast association |
| kd | 6.0 x 10⁻³ | s⁻¹ | Slow dissociation (long residence time) | |
| KD | 40.0 | nM | Excellent agreement with ITC |
Part 4: Data Integration and Building the MoA Profile
The final step is to synthesize all the data into a coherent MoA profile. The results from biochemical and biophysical assays should be cross-validating. For our hypothetical pyrazole inhibitor, the profile would be:
-
Mechanism: Competitive inhibitor.
-
Potency/Affinity: Potent, with an IC50 in the nanomolar range and a true binding affinity (Ki and KD) of approximately 30-45 nM.
-
Binding Characteristics: The inhibitor binds directly to the enzyme in a 1:1 stoichiometry. The binding is driven primarily by favorable enthalpic interactions (e.g., hydrogen bonds, van der Waals forces), which is common for well-fitting active site inhibitors. The slow dissociation rate (kd) observed in SPR suggests a long residence time on the target, which can be a highly desirable property for in vivo efficacy.
This integrated profile provides a high-confidence understanding of how the pyrazole inhibitor functions, guiding further optimization efforts in a drug discovery program.
References
-
Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]
-
El-Sayed, N. N. E., et al. (2011). Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. ResearchGate. Retrieved from [Link]
-
Li, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Retrieved from [Link]
-
Scarpino, A., et al. (2020). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. National Center for Biotechnology Information. Retrieved from [Link]
-
Stöcklein, W. F., et al. (2000). Enzyme kinetic assays with surface plasmon resonance (BIAcore) based on competition between enzyme and creatinine antibody. PubMed. Retrieved from [Link]
-
Dunn, T. J., et al. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. National Center for Biotechnology Information. Retrieved from [Link]
-
Jack Westin. (2023). Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. Retrieved from [Link]
-
Tipton, K. F., & Motherway, M. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2017). What is the difference between Ki, Kd, IC50, and EC50 in an assay?. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 2.5: Enzyme Kinetics and Inhibition. Retrieved from [Link]
-
Montanari, S., et al. (2021). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. MDPI. Retrieved from [Link]
-
Reaction Biology. (n.d.). Surface Plasmon Resonance Assay Services. Retrieved from [Link]
-
van der Veen, J. W., et al. (2022). Isothermal Titration Calorimetry in Biocatalysis. Frontiers in Catalysis. Retrieved from [Link]
-
Wikipedia. (n.d.). Lineweaver–Burk plot. Retrieved from [Link]
-
Cytiva Life Sciences. (2022). Principles of surface plasmon resonance (SPR) used in Biacore™ systems. YouTube. Retrieved from [Link]
-
Arduini, F., et al. (2020). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. MDPI. Retrieved from [Link]
-
The Science Snail. (2019). The difference between Ki, Kd, IC50, and EC50 values. Retrieved from [Link]
-
Assay Guidance Manual. (2012). Mechanism of Action Assays for Enzymes. National Center for Biotechnology Information. Retrieved from [Link]
-
Garcia-Zarco, A. J., et al. (2021). Mechanistic Characterization of Covalent Enzyme Inhibition by Isothermal Titration Calorimetry Kinetic Competition (ITC-KC). ACS Publications. Retrieved from [Link]
-
TeachMePhysiology. (2024). Enzyme Kinetics. Retrieved from [Link]
-
Lira, R. B., et al. (2024). An isothermal calorimetry assay for determining steady state kinetic and enzyme inhibition parameters for SARS-CoV-2 3CL-protease. bioRxiv. Retrieved from [Link]
-
Andrey K. (2015). Lineweaver-Burk Plot and Reversible Inhibition. YouTube. Retrieved from [Link]
-
Journal of Chemical Education. (n.d.). Understanding Enzyme Inhibition. ACS Publications. Retrieved from [Link]
-
Chem Help ASAP. (2021). Ki, IC50, & the Cheng-Prusoff equation. YouTube. Retrieved from [Link]
-
Martini, E., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. National Center for Biotechnology Information. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Structural Characterization of Inhibitors with Selectivity against Members of a Homologous Enzyme Family. Retrieved from [Link]
-
Catalyst University. (2020). Enzyme Inhibitors | Mechanisms, Michaelis-Menten Plots, & Effects. YouTube. Retrieved from [Link]
-
Wang, Y., et al. (2022). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). Lineweaver Burk plot for enzyme inhibition. Retrieved from [Link]
-
PubMed. (n.d.). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. Retrieved from [Link]
-
ResearchGate. (n.d.). The designed pyrazole-based target compounds. Retrieved from [Link]
-
MDPI. (n.d.). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. Retrieved from [Link]
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Khan Academy [khanacademy.org]
- 4. What is the difference between Ki and IC50 in enzyme inhibition? | AAT Bioquest [aatbio.com]
- 5. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 2minutemedicine.com [2minutemedicine.com]
- 7. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]
- 9. teachmephysiology.com [teachmephysiology.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 13. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Isothermal Titration Calorimetry in Biocatalysis [frontiersin.org]
- 15. biorxiv.org [biorxiv.org]
- 16. reactionbiology.com [reactionbiology.com]
- 17. youtube.com [youtube.com]
- 18. Enzyme kinetic assays with surface plasmon resonance (BIAcore) based on competition between enzyme and creatinine antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-(1,3-benzodioxol-5-yl)-1H-pyrazole
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 3-(1,3-benzodioxol-5-yl)-1H-pyrazole. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges encountered during this synthesis, with a focus on maximizing yield and purity. Our approach is rooted in mechanistic understanding and field-proven laboratory practices.
Introduction: The Significance of the Benzodioxole-Pyrazole Scaffold
The 3-(1,3-benzodioxol-5-yl)-1H-pyrazole core is a privileged scaffold in medicinal chemistry. Pyrazole derivatives are key components in numerous FDA-approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory and anticancer properties.[1][2] The benzodioxole moiety, often found in natural products, can enhance metabolic stability and receptor binding affinity.[3] Achieving a high-yield, reproducible synthesis is therefore a critical step in drug discovery and development programs.
This guide focuses on the most common and robust synthetic route: a two-step process involving a Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclization reaction with hydrazine.[4][5]
Overall Synthetic Workflow
The synthesis proceeds in two distinct stages. The first is the base-catalyzed formation of the α,β-unsaturated ketone (chalcone). The second is the acid-catalyzed cyclization and dehydration to form the aromatic pyrazole ring.
Caption: General two-step synthesis of a substituted benzodioxole-pyrazole.
Troubleshooting Guide & Optimization
This section addresses specific, common problems encountered during the synthesis in a question-and-answer format.
Step 1: Claisen-Schmidt Condensation Issues
Q1: My yield of the chalcone intermediate is consistently low. What are the most likely causes and how do I fix them?
A1: Low yield in a Claisen-Schmidt condensation is a frequent issue that can almost always be traced back to one of four areas: reaction equilibrium, base concentration, temperature control, or reactant quality.
-
Causality - The Reversible Aldol Addition: The initial aldol addition is a reversible reaction. To drive the reaction forward, the subsequent base-catalyzed dehydration (elimination of water) to the highly conjugated chalcone must be efficient. If this dehydration stalls, the equilibrium will favor the starting materials, resulting in low conversion.[6]
-
Troubleshooting Steps:
-
Optimize Base Concentration: The concentration of the base (typically NaOH or KOH) is critical. Too little base results in slow deprotonation of the acetophenone and poor reaction rates. Conversely, too much base can promote side reactions, such as the Cannizzaro reaction of the aldehyde or self-condensation of the ketone if it has multiple acidic α-hydrogens.
-
Control the Temperature: These reactions are often initially run at room temperature or slightly below to control the rate of the initial addition. After the initial nucleophilic attack, gentle heating can be applied to promote the dehydration step and push the equilibrium toward the chalcone product.
-
Ensure Reactant Purity: Piperonal can oxidize over time to piperonylic acid. Ensure its purity by checking the melting point or running a quick NMR. The acetophenone should be free of acidic impurities.
-
Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) to monitor the disappearance of the starting materials (especially the limiting reagent, typically the aldehyde) and the appearance of the brightly colored, UV-active chalcone spot. An optimal reaction time can thus be determined, preventing decomposition from prolonged exposure to basic conditions.
-
| Parameter | Recommendation | Rationale |
| Base | 10-20% aqueous NaOH or KOH | Sufficiently strong to deprotonate the ketone without causing excessive side reactions. |
| Solvent | Ethanol | Good solubility for both reactants and the intermediate. |
| Temperature | 20-25°C for initial mixing, then warm to 40-50°C | Controls the initial exothermic reaction and then promotes dehydration. |
| Reaction Time | 2-4 hours (TLC monitored) | Balances reaction completion against potential product degradation. |
Q2: I am observing multiple spots on my TLC plate, and the crude product is difficult to purify. What side reactions are occurring?
A2: The formation of multiple products indicates a loss of reaction selectivity.
-
Causality - Competing Reactions: While the Claisen-Schmidt is selective because piperonal has no α-hydrogens and cannot self-condense, the ketone partner can.[6] If you are using a ketone with α-hydrogens on both sides, self-condensation can become a significant competing pathway. Additionally, Michael addition of the enolate onto the newly formed chalcone can lead to higher molecular weight impurities.
-
Troubleshooting Steps:
-
Slow Addition: Add the ketone slowly to a solution of the aldehyde and base. This maintains a low concentration of the enolate at any given time, favoring its reaction with the more electrophilic aldehyde over other potential reaction partners.
-
Stoichiometry Control: Use a slight excess (1.05-1.1 equivalents) of the aldehyde to ensure the ketone is fully consumed, minimizing ketone-related side products.
-
Work-up Procedure: Upon reaction completion (via TLC), immediately neutralize the reaction mixture with a dilute acid (e.g., HCl or acetic acid) to quench the basic catalyst and prevent further side reactions during work-up. The chalcone product often precipitates and can be collected by filtration.
-
Step 2: Pyrazole Formation Issues
Q3: My cyclization reaction with hydrazine is sluggish, or I am isolating the pyrazoline intermediate instead of the desired pyrazole. How can I drive the reaction to completion and ensure aromatization?
A3: This is a classic problem of incomplete reaction, often stemming from the stability of the intermediate pyrazoline and insufficient driving force for the final aromatization step.
-
Causality - The Aromatization Barrier: The reaction of a chalcone with hydrazine first forms a pyrazoline (a five-membered ring with one double bond).[7] The subsequent elimination of a molecule of water to form the aromatic pyrazole ring requires a proton source and often thermal energy to overcome the activation barrier.
-
Troubleshooting Steps:
-
Choice of Solvent/Catalyst: Glacial acetic acid is an excellent choice as it serves as both a solvent and an acid catalyst.[5] It protonates the hydroxyl group of the intermediate, turning it into a good leaving group (water) and facilitating the elimination step. Refluxing in acetic acid is often sufficient to drive the reaction to completion.
-
Increase Reaction Temperature/Time: If the reaction is stalling in a less acidic solvent like ethanol, the addition of a catalytic amount of a stronger acid (like HCl or H₂SO₄) or simply increasing the reflux time can provide the necessary push towards aromatization. However, glacial acetic acid is generally the most reliable single-reagent system.[5]
-
Use an Oxidizing Agent (Advanced): In particularly stubborn cases, the pyrazoline can be oxidized to the pyrazole. Reagents like manganese dioxide (MnO₂) have been used for this purpose, but this adds complexity to the purification.[8] This is typically reserved for when standard acid-catalyzed dehydration fails.
-
Caption: Troubleshooting flowchart for low yield in the pyrazole formation step.
Frequently Asked Questions (FAQs)
Q1: What grade of hydrazine should I use? A1: It is recommended to use hydrazine hydrate (N₂H₄·H₂O), typically as a 64-80% solution in water. Anhydrous hydrazine is highly explosive and not necessary for this reaction. Always use hydrazine in a well-ventilated fume hood with appropriate personal protective equipment.
Q2: How do I best purify the final 3-(1,3-benzodioxol-5-yl)-1H-pyrazole? A2: The most common method is recrystallization. A good starting solvent system to try is ethanol/water. Dissolve the crude product in a minimum amount of hot ethanol and slowly add water until the solution becomes turbid. Allow it to cool slowly to form pure crystals. If recrystallization fails to remove a persistent impurity, column chromatography on silica gel is the next best option.[9] A patent also describes a method for purifying pyrazoles by converting them into acid addition salts, which can be selectively crystallized from organic solvents to remove neutral byproducts.[10]
Q3: Are there any alternative "green" methods for this synthesis? A3: Yes, green chemistry principles have been successfully applied. The Claisen-Schmidt condensation can be performed under solvent-free conditions by grinding the solid reactants with a catalytic amount of solid NaOH.[6] This method is rapid, efficient, and dramatically reduces solvent waste. For the cyclization step, microwave-assisted synthesis can significantly reduce reaction times from hours to minutes.
Q4: Can I monitor the reaction progress without TLC? A4: While TLC is highly recommended for its simplicity and effectiveness, you can also monitor the reaction by observing physical changes.[9] In Step 1, the formation of the chalcone is usually accompanied by a distinct color change and often the precipitation of the solid product. In Step 2, the consumption of the brightly colored chalcone leads to a less colored solution. However, these methods do not provide information about side products and are less precise than TLC.
Detailed Experimental Protocols
Protocol 1: Synthesis of Chalcone Intermediate via Claisen-Schmidt Condensation
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve acetophenone (1.0 eq) and piperonal (1.05 eq) in ethanol (approx. 3-4 mL per gram of acetophenone).
-
Reagent Addition: While stirring at room temperature, slowly add a 20% aqueous solution of sodium hydroxide (2.0 eq) dropwise over 15-20 minutes. The solution will typically turn yellow and warm up.
-
Reaction: Stir the mixture vigorously at room temperature. The chalcone product will begin to precipitate as a yellow solid, usually within 30 minutes. Monitor the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase).
-
Work-up: After 2-3 hours (or once TLC indicates consumption of the aldehyde), cool the flask in an ice bath for 30 minutes.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7), followed by a wash with a small amount of cold ethanol to remove residual impurities.
-
Drying: Dry the bright yellow solid product in a vacuum oven. The product is often pure enough for the next step without further purification. Expected yield: 85-95%.
Protocol 2: Synthesis of 3-(1,3-benzodioxol-5-yl)-1H-pyrazole
-
Setup: In a 100 mL round-bottom flask equipped with a condenser and magnetic stir bar, add the chalcone intermediate (1.0 eq) and glacial acetic acid (approx. 4-5 mL per gram of chalcone).[5]
-
Reagent Addition: Add hydrazine hydrate (1.5 eq) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (oil bath temperature ~120-130°C). The solution will become homogeneous. Monitor the reaction by TLC, observing the disappearance of the chalcone spot.
-
Work-up: After 4-6 hours of reflux, cool the reaction mixture to room temperature. Pour the mixture slowly into a beaker containing ice-cold water while stirring.
-
Neutralization: Carefully neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases. The pyrazole product will precipitate as an off-white or pale-yellow solid.
-
Isolation & Purification: Collect the solid by vacuum filtration and wash thoroughly with water. Recrystallize the crude product from an ethanol/water mixture to afford the pure pyrazole. Expected yield: 70-90%.
References
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry.
- PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation.
- Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. IJIRT Journal.
- Investigation of chalcone cyclized pyrazole derivatives as an anti-inflammatory agent: In-vivo and in-silico molecular docking. SciSpace.
- Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
- Synthesis, molecular docking and evaluation of thiazolyl-pyrazoline derivatives containing benzodioxole as potential anticancer agents. PubMed.
- Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. PMC - NIH.
- Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives.
- Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. PMC - NIH.
- Method for purifying pyrazoles.
- Technical Support Center: Optimization of Claisen-Schmidt Reaction Conditions. Benchchem.
- Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. JOCPR.
Sources
- 1. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 2. Synthesis, molecular docking and evaluation of thiazolyl-pyrazoline derivatives containing benzodioxole as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijirt.org [ijirt.org]
- 5. scispace.com [scispace.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. rsc.org [rsc.org]
- 10. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Purification Challenges for Polar Pyrazole Derivatives
Welcome to the technical support center dedicated to addressing the specific purification challenges encountered with polar pyrazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with these valuable but often tricky compounds. My aim is to provide not just protocols, but the underlying rationale to empower you to make informed decisions and effectively troubleshoot your purification processes.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions that arise during the purification of polar pyrazole derivatives.
Q1: What are the primary challenges when purifying polar pyrazole derivatives?
The purification of polar pyrazole derivatives is often complicated by a combination of their inherent physicochemical properties. The presence of the pyrazole ring itself, with its basic nitrogen atoms, can lead to strong interactions with stationary phases in chromatography. When you add polar functional groups (e.g., -COOH, -OH, -NH2), you introduce further challenges:
-
High Polarity: These compounds often have low solubility in common organic solvents used for chromatography and recrystallization, making them difficult to handle.
-
Strong Adsorption: The basic nature of the pyrazole moiety can cause strong, sometimes irreversible, binding to acidic silica gel, leading to poor recovery and peak tailing in column chromatography.
-
Water Solubility: Many polar pyrazoles have significant water solubility, which complicates aqueous work-ups and extractions.
-
Co-eluting Impurities: Polar starting materials or byproducts can have similar retention profiles to the desired product, making chromatographic separation difficult.
-
Thermal Instability: Some derivatives may be sensitive to heat, limiting the use of high-boiling point solvents for recrystallization.
Q2: How do I select the best purification method for my polar pyrazole derivative?
The choice of purification method is critical and depends on the scale of your synthesis, the nature of the impurities, and the physical state of your compound. The following decision tree can guide your selection process.
Caption: Figure 1: Decision Tree for Purification Method Selection.
Q3: My polar pyrazole is streaking and giving poor recovery on a silica gel column. What are my options?
This is a classic problem caused by the interaction of the basic pyrazole nitrogen with the acidic silanol groups on the silica surface. Here’s how to address it:
-
Deactivate the Silica Gel: The most common and effective solution is to add a basic modifier to your eluent. A small amount of triethylamine (0.5-1% v/v) or a few drops of ammonia in methanol can neutralize the acidic sites on the silica, preventing strong adsorption.[1]
-
Switch to a Different Stationary Phase: If deactivation isn't sufficient, consider an alternative stationary phase. Neutral alumina is an excellent choice for basic compounds.[2] For very polar compounds, reversed-phase chromatography using a C18-functionalized silica gel with polar mobile phases (e.g., acetonitrile/water or methanol/water) is often successful.[2]
Q4: I'm struggling to find a good recrystallization solvent for my polar pyrazole. What's a good strategy?
Finding the right solvent is key to successful recrystallization. A systematic approach is best:
-
Start with Single Solvents: Test small amounts of your crude product in various solvents of differing polarities (e.g., ethanol, methanol, ethyl acetate, acetone, water). An ideal solvent will dissolve your compound when hot but not at room temperature.[2]
-
Use Solvent Mixtures: If a single solvent doesn't work, a binary solvent system is often the answer. Dissolve your compound in a small amount of a "good" solvent (one in which it is highly soluble), and then slowly add a "poor" solvent (one in which it is insoluble) until you see turbidity (cloudiness). Then, heat the mixture until it becomes clear and allow it to cool slowly. Common mixtures include ethanol/water, methanol/ether, or ethyl acetate/hexane.[1]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound "Oils Out" During Recrystallization | 1. The solution is too concentrated.2. The cooling rate is too fast.3. The melting point of the compound is lower than the boiling point of the solvent.4. High impurity levels are present. | 1. Add more hot solvent until the oil redissolves, then allow to cool slowly.[2]2. Insulate the flask to slow the cooling process.[2]3. Choose a solvent with a lower boiling point.[2]4. First, perform a quick column chromatography to remove the bulk of impurities.[2] |
| Multiple Spots on TLC, Even After Column Chromatography | 1. Regioisomers were formed during synthesis.2. The compound is degrading on the silica gel.3. The chosen eluent system has poor resolving power. | 1. Regioisomers often have very similar polarities. Try a different stationary phase (e.g., alumina or C18) or a different solvent system. Preparative HPLC may be necessary.2. Minimize the time on the column by using flash chromatography. Consider less harsh stationary phases like neutral alumina.[2]3. Systematically screen different solvent combinations with varying polarities and compositions. |
| Difficulty Removing Baseline Impurities in Column Chromatography | 1. The impurities are highly polar and water-soluble (e.g., salts, DMF, DMSO).2. The impurities are acidic or basic and are interacting with the stationary phase. | 1. Perform an aqueous work-up (liquid-liquid extraction) before chromatography. If your compound is soluble in an organic solvent like ethyl acetate, wash the organic layer with water or brine to remove highly polar impurities.2. Consider an acid/base extraction. If your pyrazole is basic, you can dissolve it in an organic solvent, extract it into an acidic aqueous solution, wash the aqueous layer with an organic solvent to remove neutral impurities, and then basify the aqueous layer and extract your pure compound back into an organic solvent. |
| Product is Colored, but Should be Colorless | 1. Presence of colored impurities from the reaction.2. Oxidation of the compound. | 1. During recrystallization, after dissolving the compound in hot solvent, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution to remove the charcoal and then allow the filtrate to cool and crystallize.[2]2. If the compound is sensitive to air, perform purification steps under an inert atmosphere (e.g., nitrogen or argon). |
Advanced Purification Techniques
For particularly challenging separations, such as those involving enantiomers or very polar compounds, more advanced techniques may be required.
Supercritical Fluid Chromatography (SFC)
SFC is a powerful technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. It is particularly well-suited for the purification of polar compounds and for chiral separations.[3][4]
-
Advantages for Polar Pyrazoles: SFC can often provide faster and more efficient separations of polar compounds than traditional HPLC.[5] The low viscosity of the supercritical fluid mobile phase allows for higher flow rates without a significant loss in resolution.
-
Chiral Separations: SFC is a leading technique for the separation of enantiomers, which is critical in drug development.[6][7] Polysaccharide-based chiral stationary phases are commonly used.[6]
Chiral High-Performance Liquid Chromatography (HPLC)
When dealing with racemic mixtures of chiral pyrazole derivatives, chiral HPLC is the gold standard for separating the enantiomers.[8]
-
Stationary Phases: The key to a successful chiral separation is the choice of the chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for a wide range of compounds, including pyrazoles.[2][6]
-
Mobile Phase: Both normal-phase (e.g., hexane/isopropanol) and polar organic modes can be effective.[6] The choice will depend on the specific compound and the CSP being used.
Experimental Protocols
Here are detailed, step-by-step methodologies for the key purification techniques discussed.
Protocol 1: Column Chromatography with a Basic Modifier
This protocol is designed for a moderately polar, basic pyrazole derivative that shows strong adsorption to silica gel.
-
Eluent Selection: Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol) that provides good separation of your target compound from impurities, with an Rf value of approximately 0.3 for the desired product.[2]
-
Prepare the Eluent with Modifier: To your chosen eluent, add triethylamine to a final concentration of 0.5-1% by volume.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (containing the triethylamine). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve your crude pyrazole derivative in a minimal amount of a suitable solvent (e.g., dichloromethane). Alternatively, adsorb the crude product onto a small amount of silica gel to create a dry, free-flowing powder. Carefully add the sample to the top of the packed column.
-
Elution: Begin eluting with the low-polarity solvent system. Gradually increase the polarity of the eluent to move your compound down the column.
-
Fraction Collection and Analysis: Collect fractions and monitor their composition by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.[2]
Protocol 2: Recrystallization from a Binary Solvent System
This protocol is for a solid polar pyrazole derivative that is difficult to recrystallize from a single solvent.
-
Solvent Screening: In a test tube, dissolve a small amount of your crude product in a minimal amount of a "good" solvent (e.g., ethanol) at room temperature.
-
Induce Precipitation: Slowly add a "poor" solvent (e.g., water) dropwise until the solution becomes persistently turbid.
-
Dissolution: In an Erlenmeyer flask, dissolve the bulk of your crude pyrazole in the minimum amount of the hot "good" solvent.
-
Addition of "Poor" Solvent: While the solution is still hot, slowly add the "poor" solvent until you reach the point of turbidity. Add a few more drops of the "good" solvent to redissolve the precipitate, resulting in a saturated solution.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[2]
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent mixture to remove any remaining soluble impurities.[2]
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
Protocol 3: Purification via Acid Salt Formation and Crystallization
This method is particularly useful for separating a basic pyrazole from neutral or acidic impurities.[9][10]
-
Dissolution: Dissolve the crude pyrazole derivative in a suitable organic solvent such as acetone, ethanol, or isopropanol.[10]
-
Acid Addition: Slowly add at least one equivalent of an acid (e.g., phosphoric acid, sulfuric acid, or oxalic acid) to the solution.[9] The pyrazole will react to form the corresponding acid addition salt.
-
Crystallization/Precipitation: The pyrazole salt will likely have different solubility properties than the free base and may precipitate or crystallize out of the solution. Cooling the solution can promote this process.[9][10]
-
Isolation: Collect the solid salt by vacuum filtration.
-
Liberation of the Free Base (Optional but Recommended): To recover the pyrazole in its free base form, dissolve the salt in water and add a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the solution is basic. The free base will often precipitate out of the aqueous solution or can be extracted with an organic solvent.
-
Final Purification: The recovered free base can then be further purified by recrystallization or chromatography if necessary.
Workflow for Reversed-Phase Chromatography Method Development
Caption: Figure 2: Workflow for Reversed-Phase Chromatography.
References
- WO2011076194A1 - Method for purifying pyrazoles - Google Patents.
- DE102009060150A1 - Process for the purification of pyrazoles - Google Patents.
-
How can I purify a pyrazole compound with a N-C-N bond without using a silica column? - ResearchGate. Available at: [Link]
-
Pyrazole synthesis - Organic Chemistry Portal. Available at: [Link]
-
Synthesis of Pyrazole Compounds by Using Sonication Method. Available at: [Link]
-
Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography | Request PDF - ResearchGate. Available at: [Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Available at: [Link]
-
An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants - MDPI. Available at: [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. Available at: [Link]
-
4 - Organic Syntheses Procedure. Available at: [Link]
-
One-Pot Synthesis and Photochemical Diversification of Pyrazolo[1,2-a]pyridazinones into 3D-Rich Scaffolds - American Chemical Society. Available at: [Link]
-
Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR) - Faraday Discussions (RSC Publishing). Available at: [Link]
-
Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis | ACS Omega - ACS Publications. Available at: [Link]
-
What is Supercritical Fluid Chromatography (SFC) Chromatography? - Teledyne Labs. Available at: [Link]
-
Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase - PubMed. Available at: [Link]
-
3.3: Basic Principles of Supercritical Fluid Chromatography and Supercrtical Fluid Extraction. Available at: [Link]
-
Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - NIH. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR) - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 10. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
Optimization of reaction conditions for Knorr pyrazole synthesis
An Application Scientist's Guide to the Knorr Pyrazole Synthesis
Welcome to the Technical Support Center for the Knorr Pyrazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who utilize this robust reaction for synthesizing pyrazole and pyrazolone heterocycles. As a foundational reaction in medicinal chemistry, mastering the Knorr synthesis is crucial for accessing a wide array of biologically active compounds.[1][2]
This document provides in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common experimental hurdles, and understanding the mechanistic nuances of this classic transformation.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the Knorr pyrazole synthesis, providing the core knowledge needed to approach this reaction with confidence.
Q1: What is the fundamental mechanism of the Knorr pyrazole synthesis?
The Knorr pyrazole synthesis is a cyclocondensation reaction between a 1,3-dicarbonyl compound (or a functional equivalent like a β-ketoester) and a hydrazine derivative.[2][3] The reaction is typically facilitated by an acid catalyst.[3][4] The generally accepted mechanism involves three key steps:
-
Hydrazone Formation: The hydrazine first reacts with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl group.[3]
-
Dehydration: The resulting cyclic intermediate readily eliminates a molecule of water to yield the stable, aromatic pyrazole ring.[3][5]
Caption: Key stages of the Knorr pyrazole synthesis.
Q2: How do I select the appropriate starting materials?
The versatility of the Knorr synthesis stems from the wide variety of commercially available starting materials.
-
1,3-Dicarbonyl Compounds: This category includes 1,3-diketones (e.g., acetylacetone), β-ketoesters (e.g., ethyl acetoacetate), and β-keto nitriles.[2] The choice of the dicarbonyl compound directly defines the substitution pattern on the resulting pyrazole ring.
-
Hydrazine Derivatives: Hydrazine itself, or substituted hydrazines like phenylhydrazine, can be used.[2] The substituent on the hydrazine will be incorporated at the N1 position of the pyrazole ring. Note that hydrazine and its derivatives are toxic and should be handled with appropriate safety precautions in a fume hood.[3]
Q3: What determines the regioselectivity when using an unsymmetrical dicarbonyl compound?
When an unsymmetrical 1,3-dicarbonyl (like a β-ketoester) reacts with a substituted hydrazine, two different regioisomeric products are possible.[1][3] Several factors govern the outcome:
-
Reactivity of the Carbonyls: In a β-ketoester, the ketone carbonyl is generally more electrophilic and sterically accessible than the ester carbonyl. Therefore, the initial attack by the hydrazine typically occurs at the ketone.[5]
-
Nucleophilicity of the Hydrazine: In a substituted hydrazine (e.g., phenylhydrazine), the substituted nitrogen is less nucleophilic due to steric hindrance and electronic effects. The initial attack on the dicarbonyl compound, therefore, occurs via the unsubstituted -NH2 group.[5]
-
Reaction Conditions: Parameters such as pH and solvent can also influence the regioselectivity of the reaction.[1]
Troubleshooting Guide
Encountering issues in the lab is a common part of the research process. This section provides a systematic approach to diagnosing and solving problems that may arise during the Knorr pyrazole synthesis.
Caption: A logical workflow for diagnosing common experimental issues.
Q: My reaction yield is very low. What are the likely causes and solutions?
A low yield is one of the most common issues. The cause can often be traced back to suboptimal reaction conditions.
-
Causality: The Knorr synthesis is frequently acid-catalyzed, and both the initial condensation to a hydrazone and the subsequent cyclization are promoted by acidic conditions.[6] Without a catalyst, the reaction can be exceedingly slow or may not proceed at all. Furthermore, like many condensation reactions, it requires energy input to overcome the activation barrier for cyclization and dehydration.
-
Troubleshooting Steps:
-
Verify Catalyst Presence: Ensure that a catalytic amount of acid (e.g., 3-5 drops of glacial acetic acid for a mmol scale reaction) has been added.[3][7] Acidic conditions markedly speed up the reaction.[6]
-
Check Reaction Temperature: Most protocols specify heating, often to 100°C or reflux, for at least one hour.[3][7] If the reaction was run at room temperature, heating is the first variable to adjust.
-
Assess Reactant Purity: 1,3-dicarbonyl compounds can be unstable over time.[8] Use fresh or purified starting materials. Hydrazine hydrate concentration can also decrease with improper storage.
-
Evaluate Work-up and Isolation: The product often precipitates from the reaction mixture upon cooling or the addition of water.[7] However, adding an excessive amount of solvent during recrystallization can lead to significant product loss, as the pyrazole may have some solubility.[5]
-
Q: My final product is impure and shows multiple spots on TLC. How can I resolve this?
Product impurity often points to the formation of side products or the presence of unreacted starting materials.
-
Causality: The most common "side products" are actually regioisomers, which form when using an unsymmetrical dicarbonyl substrate.[1] Additionally, some intermediates, such as the initial hydrazone or a hydroxylpyrazolidine, can be stable enough to be isolated, especially if the final dehydration step is incomplete.[1][6] In some cases, the 1,3-dicarbonyl starting material itself can degrade, leading to discoloration and impurities.[8]
-
Troubleshooting Steps:
-
Analyze for Regioisomers: If you used an unsymmetrical dicarbonyl, the presence of two major spots is highly indicative of regioisomer formation. These often have very similar polarities and can be difficult to separate. Altering the solvent or pH may improve the selectivity for one isomer.[1] If separation is necessary, column chromatography is the standard approach.
-
Push the Reaction to Completion: Monitor the reaction by TLC to ensure the starting material is fully consumed.[7] If starting material remains, extend the reaction time or increase the temperature.
-
Purification Strategy: If discoloration is an issue, a simple filtration through a plug of silica gel, washing with a non-polar solvent (like toluene or hexanes) to remove colored impurities before eluting the product with a more polar solvent, can be effective.[8] Recrystallization is also a powerful purification technique for solid products.[5]
-
Q: The reaction seems to have stopped, with TLC showing an intermediate spot but no product formation. What should I do?
A stalled reaction typically indicates that an intermediate has formed but is not converting to the final product.
-
Causality: The reaction can sometimes be trapped at the hydrazone intermediate stage.[6] This is particularly true under neutral or basic conditions, as the acid catalyst is crucial for promoting the intramolecular cyclization and subsequent dehydration steps.[6] For example, using certain additives like aniline can accelerate hydrazone formation but inhibit the crucial cyclization step.[6]
-
Troubleshooting Steps:
-
Add Acid Catalyst: If the reaction was attempted without a catalyst, add a few drops of glacial acetic acid and continue heating.
-
Increase Temperature: The cyclization and dehydration steps have a higher activation energy than the initial hydrazone formation. Increasing the temperature can provide the necessary energy to push the reaction forward.
-
Check for Incompatible Additives: If any non-standard additives were used, they may be inhibiting the reaction. It is best to return to a well-established protocol using only the core reactants, solvent, and a simple acid catalyst.[6]
-
Data & Protocols
Table 1: Summary of Typical Reaction Parameters
| Parameter | Recommended Conditions | Rationale & Expert Notes |
| Dicarbonyl Substrate | 1,3-Diketones, β-Ketoesters | The choice dictates the C3, C4, and C5 substituents of the pyrazole. β-Ketoesters are very common.[2][7] |
| Hydrazine Reagent | Hydrazine, Phenylhydrazine, etc. | The choice determines the N1 substituent. Use a slight excess (1.5-2.0 eq.) to ensure full conversion of the limiting reagent.[7][9] |
| Catalyst | Glacial Acetic Acid (catalytic) | Crucial for protonating carbonyls, accelerating both hydrazone formation and the rate-determining cyclization step.[3][6] |
| Solvent | Alcohols (Ethanol, 1-Propanol) | Good solvency for reactants. The choice can influence regioselectivity.[1][7] Acetic acid can also serve as both solvent and catalyst.[4] |
| Temperature | 80-110 °C (Reflux) | Required to drive the condensation and dehydration steps to completion. Reaction is typically fast (1-2 hours).[7] |
| Monitoring | Thin-Layer Chromatography (TLC) | Essential for tracking the consumption of the limiting dicarbonyl starting material.[3][7] |
Experimental Protocol: Synthesis of 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one
This protocol is a representative example for the synthesis of a pyrazolone from a β-ketoester and hydrazine, based on established procedures.[3][7]
Materials:
-
Ethyl benzoylacetate (3 mmol, 1 eq.)
-
Hydrazine hydrate (6 mmol, 2 eq.)
-
1-Propanol (3 mL)
-
Glacial Acetic Acid (3-5 drops)
Procedure:
-
Reaction Setup: In a 20-mL scintillation vial equipped with a magnetic stir bar, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).
-
Solvent and Catalyst Addition: Add 1-propanol (3 mL) followed by 3 drops of glacial acetic acid to the mixture.[3][7]
-
Heating: Place the vial on a hot plate and heat the reaction mixture to approximately 100°C with vigorous stirring.[7] Loosely cap the vial to prevent pressure buildup while minimizing evaporation.
-
Reaction Monitoring: After 1 hour of heating, check the reaction progress. Spot the reaction mixture on a TLC plate against the ethyl benzoylacetate starting material. A suitable mobile phase is 30% ethyl acetate in hexanes.[3] Continue heating until the starting material is no longer visible by TLC.
-
Work-up and Crystallization: Once the reaction is complete, add deionized water (10 mL) to the hot, stirring reaction mixture.[7] Turn off the heat and allow the solution to cool slowly to room temperature over 30 minutes. The product should precipitate as a solid.
-
Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel.[7] Wash the collected solid with a small amount of cold water to remove any residual salts or solvent. Allow the product to air-dry completely.
-
Characterization: Determine the mass and calculate the percent yield. Characterize the product by measuring its melting point and acquiring spectroscopic data (e.g., NMR).[7]
References
-
Chem Help Asap. Knorr Pyrazole Synthesis. Available from: [Link]
-
Chem Help Asap. (2021). Knorr pyrazole synthesis from a ketoester - laboratory experiment. YouTube. Available from: [Link]
-
Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. Available from: [Link]
-
Flood, D. T., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC - NIH. Available from: [Link]
- Joule, J. A., & Mills, K. (2010). Knorr Pyrazole Synthesis. In Name Reactions in Organic Synthesis.
-
Wikipedia. Knorr pyrrole synthesis. Available from: [Link]
-
The Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone. Available from: [Link]
-
J&K Scientific LLC. (2021). Knorr Pyrazole Synthesis. Available from: [Link]
-
Reddit. (2024). Knorr Pyrazole Synthesis advice. r/Chempros. Available from: [Link]
Sources
- 1. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 2. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 5. rsc.org [rsc.org]
- 6. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. reddit.com [reddit.com]
- 9. youtube.com [youtube.com]
Identifying and minimizing byproducts in the synthesis of 3-aryl-pyrazoles
Welcome to the technical support center for the synthesis of 3-aryl-pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you identify and minimize byproducts in your synthetic routes, ensuring the integrity and purity of your target compounds.
I. Foundational Synthetic Strategies: An Overview
The synthesis of 3-aryl-pyrazoles is a cornerstone in medicinal chemistry due to their prevalence in pharmacologically active compounds. The most common and versatile method is the Knorr pyrazole synthesis and its variations, which involve the condensation of a 1,3-dicarbonyl compound with a hydrazine.[1][2] Another powerful technique is the Suzuki-Miyaura cross-coupling reaction, which allows for the introduction of the aryl group at a specific position on a pre-formed pyrazole ring.[3]
While these methods are robust, they are not without their challenges. The formation of byproducts is a common issue that can complicate purification and compromise yield and purity. This guide will walk you through the most frequently encountered problems and provide you with actionable solutions.
II. Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address the specific challenges you may encounter during your experiments.
A. Regioisomer Formation in Knorr-Type Syntheses
Question 1: I've reacted an unsymmetrical 1,3-diketone with phenylhydrazine and my NMR spectrum shows two distinct sets of peaks, suggesting I have a mixture of products. What are these byproducts and how can I control the reaction to get only one isomer?
Answer:
You are likely observing the formation of regioisomers. This is the most common byproduct in the Knorr synthesis of pyrazoles when using an unsymmetrical 1,3-dicarbonyl compound.[1][2] The reaction proceeds via the initial attack of one of the nitrogen atoms of the hydrazine on one of the carbonyl carbons. Since there are two different carbonyl groups in your starting material, the hydrazine can attack at either position, leading to two different pyrazole regioisomers.
Understanding the Causality:
The regioselectivity of the reaction is determined by the relative reactivity of the two carbonyl groups in the 1,3-dicarbonyl compound and the nucleophilicity of the two nitrogen atoms in the substituted hydrazine. Generally, the more electrophilic carbonyl carbon will be attacked preferentially. Factors that influence this include:
-
Electronic Effects: Electron-withdrawing groups will make a carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.
-
Steric Hindrance: Bulky substituents near a carbonyl group can hinder the approach of the hydrazine, favoring attack at the less sterically encumbered carbonyl.
-
Reaction Conditions: The pH of the reaction medium can significantly influence the outcome. Acidic conditions can protonate a carbonyl group, activating it for attack, while basic conditions can deprotonate the hydrazine, increasing its nucleophilicity.[4]
Workflow for Minimizing Regioisomers:
Caption: Troubleshooting workflow for regioisomer formation.
Step-by-Step Methodologies:
-
Identification of Regioisomers:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for identifying and quantifying the ratio of your isomers. The chemical shifts of the pyrazole ring protons and carbons will be distinct for each regioisomer. 2D NMR techniques like NOESY can be used to establish through-space correlations between protons, which can help in assigning the correct structure to each isomer.
-
Mass Spectrometry (MS): While MS will likely give the same mass for both isomers, fragmentation patterns in MS/MS experiments can sometimes be used to differentiate them.
-
-
Strategies for Controlling Regioselectivity:
-
pH Control: Carefully controlling the pH of the reaction is often the most effective strategy.
-
Acidic Conditions: In acidic media, the reaction is generally faster, but may lead to a mixture of isomers. The use of a Brønsted acid catalyst can favor the formation of one isomer by selectively activating one carbonyl group.
-
Neutral/Basic Conditions: Running the reaction under neutral or slightly basic conditions can sometimes improve selectivity by favoring the attack of the more nucleophilic nitrogen of the hydrazine on the more electrophilic carbonyl.
-
-
Solvent Selection: The polarity of the solvent can influence the reaction rate and selectivity. Aprotic dipolar solvents have been shown to improve regioselectivity in some cases.[5]
-
Temperature Optimization: Lowering the reaction temperature can sometimes increase the selectivity by favoring the kinetically controlled product.
-
Use of Protecting Groups: In some cases, it may be possible to selectively protect one of the carbonyl groups, force the reaction to proceed in a specific direction, and then deprotect to obtain the desired isomer.
-
Quantitative Data on Regioselectivity:
| 1,3-Dicarbonyl Compound | Hydrazine | Solvent | Conditions | Regioisomeric Ratio | Reference |
| 1-Phenyl-1,3-butanedione | Phenylhydrazine | Ethanol | Reflux, 2h | 85:15 | [1] |
| 1-Phenyl-1,3-butanedione | Phenylhydrazine | Acetic Acid | Reflux, 2h | 95:5 | [1] |
| 1-(4-Methoxyphenyl)-1,3-butanedione | Phenylhydrazine | Ethanol | Reflux, 2h | 70:30 | [5] |
| 1-(4-Nitrophenyl)-1,3-butanedione | Phenylhydrazine | Ethanol | Reflux, 2h | >99:1 | [5] |
Purification of Regioisomers:
If you are unable to achieve the desired selectivity, the isomers will need to be separated.
-
Column Chromatography: This is the most common method for separating regioisomers. Careful selection of the stationary phase (e.g., silica gel, alumina) and the mobile phase is crucial. Gradient elution is often necessary.
-
Crystallization: If one of the isomers is significantly less soluble than the other in a particular solvent system, fractional crystallization can be an effective purification method.
-
Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC can be used to obtain highly pure samples of each isomer.[6]
B. Byproducts in Suzuki-Miyaura Cross-Coupling Reactions
Question 2: I'm synthesizing a 3-aryl-pyrazole via a Suzuki coupling of 3-bromo-1-phenyl-1H-pyrazole with an arylboronic acid. My mass spec shows a significant peak corresponding to the homocoupling of my arylboronic acid. How can I prevent this?
Answer:
The formation of a biaryl byproduct from the homocoupling of the arylboronic acid is a well-known side reaction in Suzuki-Miyaura cross-coupling reactions.[7][8] This occurs when two molecules of the boronic acid react with each other, catalyzed by the palladium catalyst, instead of reacting with your bromo-pyrazole.
Understanding the Causality:
Homocoupling is often promoted by the presence of oxygen and can occur through several mechanistic pathways. One common pathway involves the oxidative addition of two molecules of the boronic acid to the palladium center, followed by reductive elimination to form the biaryl byproduct. The presence of Pd(II) species, which can arise from the oxidation of the active Pd(0) catalyst, is also known to promote homocoupling.[7]
Diagram of Suzuki Byproduct Formation:
Caption: Desired vs. undesired pathways in Suzuki coupling.
Step-by-Step Methodologies for Minimizing Homocoupling:
-
Deoxygenation: Rigorously deoxygenate your solvents and reaction mixture. This can be achieved by bubbling an inert gas (e.g., argon or nitrogen) through the solvent for an extended period before adding the catalyst and reagents. Maintaining the reaction under an inert atmosphere is critical.
-
Choice of Palladium Catalyst and Ligand:
-
Use of Electron-Rich Ligands: Ligands such as SPhos or XPhos can promote the desired cross-coupling reaction and suppress homocoupling.
-
Use of Pre-catalysts: Using a well-defined Pd(0) pre-catalyst can be beneficial as it reduces the amount of Pd(II) species present at the start of the reaction.
-
-
Addition of a Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help to maintain the palladium catalyst in its active Pd(0) oxidation state and suppress the formation of Pd(II) species that promote homocoupling.[7]
-
Stoichiometry of Reagents:
-
Boronic Acid: Use a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) to ensure complete consumption of the bromo-pyrazole. However, a large excess can lead to increased homocoupling.
-
Base: The choice and amount of base are crucial. A weaker base or a stoichiometric amount of a strong base is often preferred to minimize side reactions.
-
Experimental Protocol for a Suzuki-Miyaura Coupling with Minimized Homocoupling:
-
To a flame-dried Schlenk flask, add the 3-bromo-1-phenyl-1H-pyrazole (1.0 eq), arylboronic acid (1.2 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq).
-
Add a thoroughly degassed solvent (e.g., a mixture of toluene and water).
-
Bubble argon through the mixture for 30 minutes.
-
Under a positive pressure of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water to remove the inorganic salts.
-
Purify the crude product by column chromatography.
III. Frequently Asked Questions (FAQs)
Q1: What is the difference between the Knorr and Paal-Knorr pyrazole syntheses?
A1: The Knorr pyrazole synthesis is a broader term for the reaction of a hydrazine with a 1,3-dicarbonyl compound to form a pyrazole.[2] The Paal-Knorr synthesis is a specific type of reaction that produces pyrroles from 1,4-dicarbonyl compounds and amines.[9][10] While the names are similar and both involve the formation of a five-membered heterocycle from a dicarbonyl compound, the Paal-Knorr synthesis is not typically used for pyrazole formation.
Q2: My reaction to form a 3-aryl-pyrazole from a chalcone and hydrazine seems to have stalled at an intermediate stage. What could this intermediate be?
A2: You are likely observing the formation of a pyrazoline, which is the non-aromatic precursor to the pyrazole. The reaction of an α,β-unsaturated ketone (chalcone) with hydrazine first forms a pyrazoline, which then needs to be oxidized to the corresponding pyrazole. If the oxidation step is inefficient, you will isolate the pyrazoline. This can be addressed by adding an oxidizing agent to the reaction mixture, such as bromine or simply heating in DMSO under an oxygen atmosphere.[11]
Q3: How can I distinguish between N-arylation and C-arylation byproducts?
A3: In some synthetic strategies, there can be competition between the formation of an N-aryl pyrazole and a C-aryl pyrazole. These can be distinguished using NMR spectroscopy. In an N-aryl pyrazole, the aryl group is attached to one of the nitrogen atoms, and the chemical shifts of the pyrazole ring protons will be in the expected regions. In a C-aryl pyrazole, the aryl group is attached to a carbon atom of the pyrazole ring, which will result in a different substitution pattern and distinct chemical shifts for the remaining pyrazole ring protons. 2D NMR techniques can be particularly useful in confirming the connectivity.
Q4: What are the best general purification techniques for 3-aryl-pyrazoles?
A4: The purification strategy will depend on the specific properties of your compound and the impurities present.
-
Column Chromatography: This is the most versatile technique. Silica gel is commonly used, and the eluent is chosen based on the polarity of the compound.
-
Crystallization: If your product is a solid, crystallization is an excellent method for obtaining high-purity material.
-
Acid-Base Extraction: Pyrazoles are weakly basic and can sometimes be purified by extraction into an acidic aqueous solution, washing the aqueous layer with an organic solvent to remove non-basic impurities, and then neutralizing the aqueous layer to precipitate the purified pyrazole. It is also possible to form acid addition salts which can be separated by crystallization.[12]
IV. References
-
El-Malah, A. A., et al. (2022). Synthesis of Substituted Pyrazoles from Aryl-sydnones. Letters in Organic Chemistry, 19(6), 524-533. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
-
Kamal, A., et al. (2021). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Advances, 11(45), 28193-28214. [Link]
-
Aggarwal, N., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6568. [Link]
-
Karrouchi, K., et al. (2022). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 18, 1086-1121. [Link]
-
Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]
-
Wang, D., et al. (2026). Unveiling Cooperative Effects of Two Bidentate Pyridone-Pyrazole Ligands in the Regioselective C–H Activation: A Theoretical Study. Inorganic Chemistry.
-
Kappe, C. O., et al. (2012). Telescoped Flow Process for the Syntheses of N-Aryl Pyrazoles. Organic Process Research & Development, 16(7), 1355-1360. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. [Link]
-
Krische, M. J., et al. (2026). Iridium-Catalyzed Stereoselective α-Alkylation of α-Hydroxy Ketones with Minimally Polarized Alkenes. Journal of the American Chemical Society.
-
Smodiš, J., et al. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules, 27(15), 4781. [Link]
-
J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. [Link]
-
Wallace, D. J., et al. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 8(5), 736-740. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. [Link]
-
Wikipedia. (n.d.). Knorr pyrrole synthesis. [Link]
-
Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
-
Gevorgyan, V., et al. (2026). One-Pot Synthesis and Photochemical Diversification of Pyrazolo[1,2-a]pyridazinones into 3D-Rich Scaffolds. Organic Letters.
-
Chifiriuc, M. C., et al. (2025). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules.
-
Haddad, S., et al. (2020). Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. Molecules, 25(11), 2588. [Link]
-
Jasiński, M., et al. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances.
-
Wikipedia. (n.d.). Paal–Knorr synthesis. [Link]
-
ResearchGate. (2025). Synthetic advances in C(sp 2)-H/N–H arylation of pyrazole derivatives through activation/substitution.
-
ResearchGate. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.
-
ResearchGate. (2025). Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone.
-
Papp, R., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(39), 25569-25580. [Link]
-
Jacob, R. G., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry.
-
Raines, R. T., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie International Edition, 57(36), 11634-11638. [Link]
-
Bonacorso, H. G., et al. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 25(11), 2633. [Link]
-
Kumar, A., et al. (2019). Synthesis of Pyrazole Compounds by Using Sonication Method. Journal of Chemical and Pharmaceutical Research, 11(5), 45-49.
-
Blackmond, D. G., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2415-2421. [Link]
-
ResearchGate. (2025). Paal–Knorr synthesis: An old reaction, new perspectives.
-
Gelin, S., et al. (1983). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. European Journal of Medicinal Chemistry, 18(4), 335-341.
-
Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling).
-
Beilstein Archives. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines.
-
key reactions in heterocycle synthesis. (2018).
-
Mani, N. S., & Deng, X. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412-2415. [Link]
-
Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
Sources
- 1. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Synthesis of Substituted Pyrazoles from Aryl-sydnones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. mdpi.com [mdpi.com]
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Troubleshooting low cell permeability in pyrazole-based compounds
Technical Support Center: Pyrazole-Based Compounds
A Guide to Troubleshooting and Enhancing Low Cell Permeability
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole-based compounds. The pyrazole scaffold is a cornerstone of modern medicinal chemistry, integral to numerous approved drugs.[1][2] However, its inherent physicochemical properties often present a significant hurdle: low cell permeability, which can hinder the development of promising therapeutic candidates.
This guide is designed to function as a direct line to a Senior Application Scientist. Here, you will find a structured approach to diagnosing permeability issues, answers to frequently asked questions, and detailed protocols to help you navigate this common challenge.
Part 1: The Diagnostic Funnel - Where Do I Start?
Low permeability is a multifaceted problem. Before attempting solutions, a proper diagnosis is critical. This section will guide you through the initial assessment of your pyrazole compound.
Question: My new pyrazole analog has potent activity in my biochemical assay but shows no activity in cell-based assays. I suspect low permeability. What are the first physicochemical properties I should analyze?
Answer:
This is a classic and telling scenario. The first step is to evaluate your compound against established principles of oral bioavailability, often referred to as "drug-likeness." The most famous of these is Lipinski's Rule of Five.[3][4][5][6] While not an absolute law, it provides an excellent diagnostic framework. Poor absorption or permeation is more likely if your compound violates two or more of these rules:
-
Molecular Weight (MW): Is it greater than 500 Daltons?
-
Lipophilicity (LogP): Is the calculated octanol-water partition coefficient (cLogP) greater than 5?
-
Hydrogen Bond Donors (HBD): Are there more than 5? (Count of N-H and O-H bonds)
-
Hydrogen Bond Acceptors (HBA): Are there more than 10? (Count of nitrogen and oxygen atoms)
The pyrazole ring itself contains two nitrogen atoms, one of which can act as a hydrogen bond donor. The key is to assess the properties of the entire molecule, not just the core.
Beyond Lipinski's rules, a critical parameter to analyze is the Polar Surface Area (PSA) .[7][8] This is the surface sum over all polar atoms and is a strong predictor of membrane permeability.
Initial Action Plan:
-
Calculate the MW, cLogP, HBD count, HBA count, and PSA for your compound using computational tools (e.g., software like ChemDraw, or various online platforms).
-
Compare these values against the ideal ranges for orally bioavailable drugs, summarized in the table below.
| Property | Target Range for Good Permeability | Rationale |
| Molecular Weight (MW) | < 500 Da | Smaller molecules diffuse more easily across membranes.[4][9] |
| Lipophilicity (cLogP) | 1 - 3 | A balance is needed. Too low (hydrophilic) and it won't enter the lipid membrane; too high (lipophilic) and it may get trapped in the membrane or have poor aqueous solubility.[10][11][12] |
| Hydrogen Bond Donors (HBD) | ≤ 5 | Each HBD requires desolvation (shedding of water molecules) before entering the membrane, which is energetically costly.[9][13] |
| Polar Surface Area (PSA) | < 140 Ų (general); < 90 Ų (for CNS penetration) | A lower PSA reduces the energy penalty for moving from an aqueous to a lipid environment.[7] |
This initial analysis will immediately highlight the most likely reasons for the poor cellular activity of your compound.
Part 2: Troubleshooting Workflow & Key Assay Interpretation
Once you have an initial assessment, the next step is to experimentally confirm your hypothesis and gather more data to guide your optimization strategy.
Caption: Troubleshooting workflow for low cell permeability.
Question: What is a PAMPA assay and when should I use it?
Answer:
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free assay that models passive transcellular permeation.[14][15] It measures the ability of a compound to diffuse from a donor well, through an artificial lipid membrane, into an acceptor well.
When to use it: Use PAMPA as your first experimental step after in silico analysis.[16][17] Its primary advantage is that it only measures passive diffusion, which avoids the complexities of active transport or cell metabolism.[15] This allows you to quickly and cost-effectively rank a series of analogs based purely on their ability to cross a lipid barrier.
Question: My compound has good permeability in the PAMPA assay, but still performs poorly in cell-based assays. What does this mean?
Answer:
This is a critical diagnostic finding that strongly suggests your compound is a substrate for an efflux transporter .
The PAMPA assay showed your compound can passively cross a lipid membrane. However, in a live cell model (like a cancer cell line or a Caco-2 assay), efflux transporters act like pumps, actively removing your compound from the cell's interior, thus preventing it from reaching its intracellular target.
To confirm this, you need to run a Caco-2 permeability assay .
Question: How does a Caco-2 assay work, and how do I identify efflux?
Answer:
The Caco-2 assay uses a monolayer of human colon adenocarcinoma cells that, when cultured on a semipermeable support, differentiate to form tight junctions and express key transporter proteins (like P-glycoprotein, P-gp) found in the human intestine.[18][19] This makes it an excellent model for predicting human intestinal absorption and identifying active transport phenomena.[20][21]
The key is to perform a bidirectional assay , measuring permeability in two directions:
-
Apical to Basolateral (A→B): Models absorption from the gut into the bloodstream.
-
Basolateral to Apical (B→A): Models efflux from the bloodstream back into the gut.
You then calculate the Efflux Ratio (ER) :
ER = Papp (B→A) / Papp (A→B)
| Assay Result | Interpretation | Next Step |
| PAMPA: LowCaco-2 A→B: LowEfflux Ratio: < 2 | The compound has intrinsically poor passive permeability. | Proceed to Medicinal Chemistry Strategies. |
| PAMPA: HighCaco-2 A→B: LowEfflux Ratio: > 2 | The compound has good passive permeability but is actively pumped out of the cell (efflux).[18] | Redesign the molecule to avoid recognition by efflux transporters or co-dose with an efflux inhibitor in your experiments. |
An efflux ratio greater than 2 is a strong indicator that your compound is a substrate for an active efflux transporter.[18]
Caption: Decision tree for medicinal chemistry strategies.
Part 4: Key Experimental Protocols
This section provides a detailed, self-validating protocol for the PAMPA assay.
Guide: Step-by-Step Protocol for the Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To determine the passive permeability coefficient (Papp) of test compounds.
Materials:
-
96-well PAMPA "sandwich" plate system (a donor plate and an acceptor plate)
-
PAMPA lipid solution (e.g., phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds and control compounds (dissolved in DMSO)
-
High Permeability Control: e.g., Propranolol
-
Low Permeability Control: e.g., Lucifer Yellow [14]* 96-well plate reader or LC-MS/MS system for analysis
Protocol:
-
Prepare Acceptor Plate:
-
Add 180 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.
-
If using a cosolvent, ensure the final concentration is low (e.g., 1-2% DMSO) to maintain membrane integrity.
-
-
Coat the Donor Plate Membrane:
-
Carefully pipette 5 µL of the PAMPA lipid solution onto the membrane of each well in the donor plate.
-
Allow the solvent to evaporate for approximately 5 minutes, leaving a consistent lipid layer.
-
-
Prepare Test and Control Compounds:
-
Prepare a 200 µM stock solution of each test compound and control compound in PBS (pH 7.4) from a 10 mM DMSO stock. The final DMSO concentration should be consistent across all wells.
-
-
Load Donor Plate:
-
Add 180 µL of the prepared compound solutions to the corresponding wells of the coated donor plate.
-
-
Assemble the PAMPA Sandwich:
-
Carefully place the donor plate on top of the acceptor plate, ensuring the bottom of the donor membrane makes contact with the buffer in the acceptor plate.
-
-
Incubation:
-
Disassemble and Sample:
-
After incubation, carefully separate the donor and acceptor plates.
-
Take samples from both the donor and acceptor wells for concentration analysis. Also, analyze a reference sample of the initial donor solution (T0).
-
-
Analysis:
-
Determine the concentration of the compound in all samples using a suitable analytical method (e.g., UV-Vis spectroscopy for compounds with a chromophore, or LC-MS/MS for greater sensitivity and specificity). [22]
-
-
Data Calculation:
-
The apparent permeability coefficient, Papp, is calculated using the following equation: Papp = [-ln(1 - CA/Ceq)] * (VA * VD) / [(VA + VD) * A * t] Where:
-
CA = Compound concentration in the acceptor well
-
Ceq = Equilibrium concentration = (CDVD + CAVA) / (VD + VA)
-
VA = Volume of the acceptor well
-
VD = Volume of the donor well
-
A = Area of the membrane
-
t = Incubation time in seconds
-
-
Self-Validation: Your assay is valid if your high-permeability control (Propranolol) shows a high Papp value and your low-permeability control (Lucifer Yellow) shows a very low Papp value, confirming the integrity of the membrane.
References
-
Ecker, A. K., Levorse, D. A., Victor, D. A., & Mitcheltree, M. J. (2022). Bioisostere Effects on the EPSA of Common Permeability-Limiting Groups. ChemRxiv. [Link]
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Gaber, M., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. [Link]
-
Li, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]
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Kumar, A., et al. (2023). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals. [Link]
-
Ferreira, L., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceuticals. [Link]
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Lousa, D., et al. (2021). The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer. Physical Chemistry Chemical Physics. [Link]
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Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec Website. [Link]
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Wang, F., et al. (2023). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Angewandte Chemie International Edition. [Link]
-
Evotec. Caco-2 Permeability Assay. Evotec Website. [Link]
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Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]
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Wikipedia. Lipinski's rule of five. Wikipedia. [Link]
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Titi, A., et al. (2022). The physicochemical and drug-likeness of pyrazole-based derivatives 7c and 11a. ResearchGate. [Link]
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Shalaeva, E., et al. (2020). Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. ACS Omega. [Link]
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Ferreira, L., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. ResearchGate. [Link]
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Gomaa, A. M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
-
Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray Website. [Link]
-
Ecker, A. K., et al. (2022). Bioisostere Effects on the EPSA of Common Permeability-Limiting Groups. ChemRxiv. [Link]
-
Benet, L. Z., et al. (2016). BDDCS, the Rule of 5 and Drugability. The AAPS Journal. [Link]
-
van Breemen, R. B., & Li, Y. (2006). Caco-2 cell permeability assays to measure drug absorption. Expert Opinion on Drug Metabolism & Toxicology. [Link]
-
Bioaccess. (2024). Mastering Lipinski Rules for Effective Drug Development. Bioaccess Website. [Link]
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Ferreira, L., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. Semantic Scholar. [Link]
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Ecker, A. K., et al. (2022). Bioisostere Effects on the EPSA of Common Permeability-Limiting Groups. ResearchGate. [Link]
-
Johnson, T. W., et al. (2018). Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. Journal of Medicinal Chemistry. [Link]
-
Maccari, R., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. [Link]
-
BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems Website. [Link]
-
Kotharkar, S., & Madan, A. (2025). How hydrogen bonds impact P-glycoprotein transport and permeability. ResearchGate. [Link]
-
Al-Ghorbani, M., et al. (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry. [Link]
-
OMICS International. (2024). Lipophilicity: Understanding the Role of Lipid Affinity in Drug Design and Absorption. OMICS International. [Link]
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Velin, G., et al. (2022). Prediction of chameleonic efficiency. ChemRxiv. [Link]
-
Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need. Yakugaku Zasshi. [Link]
-
Ferreira, L., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. PubMed. [Link]
-
da Cruz, A. C., et al. (2020). Assessment of the Physicochemical Properties and Stability for Pharmacokinetic Prediction of Pyrazinoic Acid Derivatives. Current Drug Metabolism. [Link]
-
Lipinski rule of five. Lecture Notes. [Link]
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He, H., et al. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. ACS Sensors. [Link]
-
de Wispelaere, M., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Pharmaceuticals. [Link]
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Stiefl, N., et al. (2006). The Quest for Bioisosteric Replacements. Journal of Chemical Information and Modeling. [Link]
-
Zenovel. (2024). Lipinski's Rule of 5 in Modern Drug Discovery. Zenovel Website. [Link]
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Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs Website. [Link]
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N'Da, D. D. (2014). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. Molecules. [Link]
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Petrucci, R., et al. (2022). Critical Assessment of pH-Dependent Lipophilic Profiles of Small Molecules for Drug Design. ChemRxiv. [Link]
-
Shaikh, S. I., et al. (2022). DEVELOPMENT OF NEW PYRAZOLE HYBRIDS AS ANTITUBERCULAR AGENTS: SYNTHESIS, BIOLOGICAL EVALUATION AND MOLECULAR DOCKING STUDY. ResearchGate. [Link]
-
Creative Bioarray. Caco-2 permeability assay. Creative Bioarray Website. [Link]
-
Johnson, T. W., et al. (2018). Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. PubMed. [Link]
-
van Breemen, R. B., & Li, Y. (2006). Caco-2 cell permeability assays to measure drug absorption. ResearchGate. [Link]
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Technical Support Center: Enhancing the Aqueous Solubility of 3-(1,3-benzodioxol-5-yl)-1H-pyrazole for Bioassays
Prepared by: Senior Application Scientist, Advanced Bio-Formulations
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 3-(1,3-benzodioxol-5-yl)-1H-pyrazole in aqueous media for bioassays. Our focus is on providing practical, validated strategies to achieve reliable and reproducible experimental results.
Part 1: Foundational Understanding & Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the solubility of 3-(1,3-benzodioxol-5-yl)-1H-pyrazole.
Q1: Why is 3-(1,3-benzodioxol-5-yl)-1H-pyrazole expected to have low aqueous solubility?
A: The poor aqueous solubility of this compound is predicted by its molecular structure. Key indicators are its lipophilicity ("oil-loving" nature) and molecular weight. The tendency of modern drug candidates to be larger and more lipophilic often results in poor water solubility[1]. We can assess this using physicochemical parameters:
| Property | Value / Structure | Rationale for Poor Solubility |
| Chemical Structure | The structure is dominated by aromatic rings (pyrazole and benzodioxole), which are hydrophobic. The molecule lacks significant ionizable or polar functional groups that would readily interact with water. | |
| Molecular Formula | C₁₀H₈N₂O₂ | |
| Molecular Weight | 188.18 g/mol | While not excessively high, it contributes to the overall physicochemical profile. |
| Predicted LogP | ~1.5 - 2.5 | LogP, the logarithm of the partition coefficient between octanol and water, is a key measure of lipophilicity. A positive LogP value indicates a preference for a lipid environment over an aqueous one. A LogP greater than 5 is a strong indicator of poor absorption, but even values in this range suggest significant solubility challenges[1][2]. |
Q2: I prepared a 10 mM stock in DMSO, but it crashes out when I add it to my cell culture media. What's happening?
A: This is a classic and highly common issue known as compound precipitation upon aqueous dilution . Dimethyl sulfoxide (DMSO) is an excellent, powerful solvent capable of dissolving a wide range of nonpolar and polar compounds[3]. However, when a concentrated DMSO stock solution is introduced into an aqueous buffer or cell media, the solvent environment abruptly changes from primarily organic to primarily aqueous.
The compound, which was stable in DMSO, is now exposed to a medium (water) in which it has very low solubility. This causes it to rapidly come out of solution, forming a precipitate[3][4]. This not only makes the actual concentration of your compound unknown and unreliable but can also introduce artifacts into your assay, such as light scattering or direct cellular toxicity from the precipitate.
Q3: What's the difference between "kinetic" and "thermodynamic" solubility, and which one do I need?
A: Understanding this distinction is critical for designing meaningful experiments.
-
Kinetic Solubility: This measures the concentration at which a compound precipitates from a solution when that solution is prepared by diluting a high-concentration organic stock (like DMSO) into an aqueous buffer. It's a measure of how much compound can be "trapped" in a supersaturated state before it crashes out.[5] These assays are fast and well-suited for high-throughput screening in early drug discovery[6].
-
Thermodynamic Solubility: This is the true equilibrium solubility. It is the maximum concentration of a compound that can be dissolved in a solvent (at a specific temperature and pH) when the solid compound is in equilibrium with the solution.[7] This measurement requires longer incubation times (e.g., 24 hours) to ensure equilibrium is reached and is crucial for later-stage development and formulation[6][7].
For initial bioassay troubleshooting, you are primarily dealing with kinetic solubility. Your goal is to prevent precipitation during the timeframe of your experiment. If a compound has very low thermodynamic solubility, achieving a stable, high concentration for a bioassay will require a formulation strategy. Kinetic solubility measurements often yield higher values than thermodynamic ones because of this supersaturation effect[5][8].
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides structured, step-by-step approaches to systematically overcome solubility issues.
Guide 1: Systematic Co-Solvent Optimization
Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system, thereby increasing the solubility of hydrophobic compounds[9][10].
Q: How do I find the right co-solvent and concentration without harming my cells or disrupting the assay?
A: The key is a systematic, multi-step approach. First, determine the maximum tolerable co-solvent concentration for your specific bioassay (e.g., cell line). Then, test various biocompatible co-solvents within that tolerable range to find the one that provides the best solubility enhancement.
Caption: Co-Solvent Selection Workflow.
Table 2: Common Co-Solvents for In Vitro Bioassays [1][11]
| Co-Solvent | Typical Max Assay Conc. | Properties & Considerations |
| DMSO | < 0.5% | Powerful solvent, but can be toxic to some cell lines at higher concentrations. The gold standard starting point.[3] |
| Ethanol | < 1% | Good solubilizer, but can be volatile and may have specific biological effects. |
| PEG 400 | 1-5% | Polyethylene glycol 400. Generally low toxicity and a good solubilizer for many compounds.[12] |
| Propylene Glycol | 1-5% | Similar to PEG 400, widely used in pharmaceutical formulations.[12] |
| Glycerol | < 2% | Low toxicity but also has lower solubilizing power compared to others. |
Protocol 1: Kinetic Solubility Screening with Co-Solvents
-
Preparation of Stocks: Prepare a 50 mM stock solution of 3-(1,3-benzodioxol-5-yl)-1H-pyrazole separately in 100% DMSO, 100% Ethanol, and 100% PEG 400.
-
Plate Setup: In a 96-well plate, add your aqueous assay buffer (e.g., PBS or HBSS).
-
Serial Dilution: Add a small volume of the stock solution to the buffer to achieve the final desired test concentrations (e.g., 200, 100, 50, 25, 10, 5, 1 µM). Crucially, ensure the final percentage of the organic co-solvent does not exceed the maximum tolerated by your assay (e.g., keep it at 0.5%).
-
Incubation: Shake the plate at room temperature for 1-2 hours.
-
Analysis:
-
Visual: Check for cloudiness or visible precipitate against a dark background.
-
Instrumental (Higher Accuracy): Use a nephelometer to measure light scattering, which indicates precipitate formation. Alternatively, filter the samples through a solubility filter plate and measure the concentration of the dissolved compound in the filtrate via LC-MS or UV-Vis spectroscopy.[6]
-
-
Determination: The highest concentration that remains clear is the kinetic solubility under those conditions.
Guide 2: Formulation with Cyclodextrins
If co-solvents are insufficient or cause toxicity, cyclodextrins are an excellent alternative. These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble "guest" molecules, like our pyrazole compound, forming an "inclusion complex" that is water-soluble.[13][14]
Q: How do I use cyclodextrins to solubilize my compound?
A: The process involves creating an aqueous solution of the cyclodextrin and then adding the compound (often from a small amount of organic stock to facilitate initial dispersion) and allowing time for the inclusion complex to form. Modified cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are preferred due to their higher aqueous solubility and safety profiles compared to native β-cyclodextrin.[15]
Caption: Cyclodextrin Inclusion Complex Formation.
Protocol 2: Solubility Enhancement with HP-β-Cyclodextrin
-
Prepare Cyclodextrin Solution: Prepare a range of HP-β-CD solutions in your desired aqueous buffer (e.g., 1%, 2%, 5%, 10% w/v).
-
Add Compound: Add an excess amount of the solid 3-(1,3-benzodioxol-5-yl)-1H-pyrazole powder to each cyclodextrin solution. Alternatively, for screening, add a small aliquot of a concentrated DMSO stock of the compound to the cyclodextrin solutions.
-
Equilibrate: Tightly seal the vials. Shake or sonicate the mixtures at a controlled temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached and maximum complexation occurs.[15]
-
Separate Undissolved Compound: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) or filter through a 0.22 µm syringe filter to remove any remaining solid precipitate.
-
Quantify Soluble Compound: Take the clear supernatant and dilute it appropriately. Analyze the concentration of the dissolved compound using a validated analytical method like HPLC-UV.
-
Select Formulation: Choose the lowest concentration of HP-β-CD that achieves your target compound concentration for the bioassay. Remember to include a vehicle control with the same HP-β-CD concentration in your experiments.
Guide 3: Using Surfactants for Micellar Solubilization
Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), form micelles in water. These micelles have a hydrophobic core that can solubilize poorly soluble compounds, effectively creating a microenvironment where the compound can dissolve.[16][17]
Q: When should I consider surfactants, and what are the risks?
A: Surfactants are effective but must be used with caution in cell-based assays. Non-ionic surfactants like Polysorbate 80 (Tween 80) or Polysorbate 20 are generally preferred due to lower toxicity.[1] The primary risks are cell membrane disruption and potential interference with protein function or assay readouts. It is essential to run controls to test the effect of the surfactant alone on your assay.
Protocol 3: Screening with Non-Ionic Surfactants
-
Determine CMC: Find the CMC for your chosen surfactant (e.g., Tween 80 CMC is ~0.012 mM). You must work at concentrations well above the CMC for micellar solubilization to occur.
-
Prepare Surfactant Solutions: Prepare a series of surfactant solutions in your assay buffer at concentrations above the CMC (e.g., 0.05%, 0.1%, 0.5% w/v Tween 80).
-
Test for Assay Interference: Before testing your compound, run these surfactant-only solutions (vehicle controls) in your bioassay to find the highest concentration that does not cause toxicity or background signal.
-
Solubility Test: Using the highest non-interfering surfactant concentration, perform a solubility test similar to Protocol 2. Add an excess of the pyrazole compound, equilibrate for several hours, separate the undissolved solid, and quantify the supernatant.
Part 3: Best Practices for Solution Handling & Storage
How you handle your solutions is just as important as the formulation itself. Poor handling can lead to precipitation and inaccurate results.
-
Stock Solutions: Always prepare primary stock solutions in 100% anhydrous DMSO. DMSO is hygroscopic and will absorb water from the air, which can decrease the solubility of your compound over time.[3][18]
-
Storage: Store stock solutions in tightly sealed vials at -20°C or -80°C to maintain integrity. Avoid repeated freeze-thaw cycles, which can promote precipitation; aliquot stocks into single-use volumes.[3][11]
-
Intermediate Dilutions: When preparing working solutions, perform serial dilutions in 100% DMSO first before making the final dilution into the aqueous assay buffer.[3] This gradual reduction in concentration helps prevent the compound from crashing out.
-
Final Dilution Step: When adding the final DMSO stock to your aqueous buffer, vortex or mix vigorously during the addition to promote rapid dispersion and minimize localized high concentrations that can trigger precipitation.
Part 4: Final Decision-Making Workflow
This diagram summarizes the entire troubleshooting process, guiding a researcher from the initial problem to a validated solution.
Caption: Comprehensive Solubility Enhancement Workflow.
References
- European Medicines Agency. (n.d.). Formulation of poorly soluble compounds.
- Ghose, A. K., & Crippen, G. M. (1987). Atomic Physicochemical Parameters for Three Dimensional Structure Directed Quantitative Structure-Activity Relationships II. Modeling Dispersive and Hydrophobic Interactions.
- Popa-Burke, I., & Russell, J. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening.
- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
- Patel, M., & Patel, J. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. International Journal of Pharmaceutical Sciences and Research.
- Chaudhary, A., Nagaich, U., Gulati, N., Sharma, V. K., Khosa, R. L., & Partapur, M. U. (2012). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. International Journal of Pharmaceutical Sciences and Nanotechnology.
- Shayan, M., Ebrahimi, F., & Barzegar-Jalali, M. (2021). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
- Serajuddin, A. T. M. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
- Chemistry LibreTexts. (2021). Preparing Solutions.
- Popescu, C., & Cirnpea, M. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules.
- BenchChem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays.
- Kurasov, D. O., et al. (2023).
- MOLBASE. (n.d.). 3-(1,3-benzodioxol-5-yl)-1-methyl-1H-pyrazole-5-carboxylic acid.
- Sathesh Babu, P. R., & Bhaskaran, S. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences.
- Talmath, T., et al. (2021). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Current Pharmaceutical Design.
- Sikarra, D., Shukla, V., Kharia, A. A., & Chatterjee, D. P. (2012). Techniques for solubility enhancement of poorly soluble drugs: An overview.
- Angene Chemical. (n.d.). 5-(1,3-benzodioxol-5-ylsulfamoyl)-1H-pyrazole-4-carboxylic acid.
- Kahlweit, M., & Tepper, W. (2019). Solubilization of Hydrophobic Dyes in Surfactant Solutions. Chemie Ingenieur Technik.
- MedChemExpress. (n.d.). Compound Handling Instructions.
- Bergström, C. A. S., et al. (2012). kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences.
- Kumar, S., & Singh, P. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach.
- Pharma Excipients. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
- Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
- Kjellin, M., & Ross, G. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters.
- Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles.
- Dakenchem. (n.d.). What are the effects of surfactants on the solubilization of hydrophobic substances?.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- Loftsson, T., et al. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. Pharmaceutics.
- Dissolution Method Development for Poorly Soluble Compounds. (n.d.). Dissolution Technologies.
- Babu, P. S., & Bhaskaran, S. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach.
- Alanne, A.-L., & Bergström, C. A. S. (2017). Comparison of kinetic solubility with equilibrium solubility.
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Technical Support Center: Optimization of Catalyst Loading for Suzuki Coupling in Pyrazole Synthesis
Welcome to the technical support center for the optimization of catalyst loading in Suzuki coupling reactions for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and yield of their coupling reactions. Here, we will delve into the critical aspects of catalyst loading, offering troubleshooting advice, frequently asked questions, and detailed protocols to ensure the success of your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your Suzuki coupling reactions for pyrazole synthesis, providing actionable solutions based on established chemical principles.
Question: My reaction yield is consistently low, or the conversion of my starting materials is incomplete. What are the likely causes and how can I improve it?
Answer:
Low yields in Suzuki coupling for pyrazole synthesis can stem from several factors, often related to the catalyst's activity and stability. Here’s a breakdown of potential causes and troubleshooting steps:
-
Suboptimal Catalyst Loading: While it might seem counterintuitive, both too low and too high catalyst loadings can lead to diminished yields.[1][2]
-
Too Low: Insufficient catalyst may result in a slow reaction that doesn't go to completion within the allotted time.
-
Too High: Elevated concentrations of palladium can lead to the formation of palladium black (aggregated nanoparticles), which is catalytically inactive.[3] This is a common issue and a primary pathway for catalyst deactivation. Additionally, higher catalyst loadings can promote side reactions.
-
Solution: A systematic optimization of the catalyst loading is crucial. Start with a loading of 1-2 mol% of the palladium source and incrementally decrease it (e.g., to 0.5 mol%, 0.1 mol%, etc.) to find the optimal concentration that provides a good yield in a reasonable timeframe.[1] Some highly active catalyst systems can achieve excellent yields with catalyst loadings as low as 0.0025 mol%.[2]
-
-
Catalyst Deactivation: The active Pd(0) species is prone to deactivation.
-
Cause: The primary mechanism of deactivation is the aggregation of Pd(0) into inactive palladium black.[3] This is often exacerbated by high temperatures and prolonged reaction times.[1] The presence of oxygen can also deactivate the catalyst.[4]
-
Solution:
-
Ligand Selection: The choice of ligand is critical for stabilizing the active palladium catalyst.[5][6] Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos) or N-heterocyclic carbene (NHC) ligands can protect the palladium center and prevent aggregation.[7][8] For pyrazole synthesis, pyrazole-based ligands have also shown great promise.[1][5][6]
-
Proper Degassing: Ensure your solvent and reaction mixture are thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[4] This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent.
-
Use of Precatalysts: Modern palladium precatalysts are often more stable and generate the active Pd(0) species in a more controlled manner, leading to more consistent results.[7][9][10]
-
-
-
Inappropriate Base or Solvent: The choice of base and solvent significantly impacts the reaction's success.[11]
-
Cause: The base activates the boronic acid for transmetalation.[12] An unsuitable base can lead to slow or no reaction. The solvent must be able to dissolve the reactants and facilitate the catalytic cycle.
-
Solution:
-
Base: For Suzuki couplings involving pyrazoles, common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[1][13] The strength and solubility of the base are important factors.
-
Solvent: A mixture of an organic solvent (like dioxane, THF, or DMF) and water is often used.[1][14] Water is necessary to dissolve the base and facilitate the formation of the borate complex.[4]
-
-
-
Side Reactions: Several side reactions can compete with the desired cross-coupling.
-
Protodeboronation: The boronic acid can react with protons in the reaction mixture, leading to the formation of an undesired arene byproduct.[7] This is more likely at higher temperatures.
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct.[1][4] This is often promoted by the presence of oxygen or Pd(II) species.[4]
-
Solution: Careful control of reaction conditions (temperature, exclusion of oxygen) and optimization of the catalyst system can minimize these side reactions.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical aspects of optimizing catalyst loading for Suzuki coupling in pyrazole synthesis.
Q1: What is a typical starting catalyst loading for a Suzuki coupling reaction in pyrazole synthesis?
A typical starting point for catalyst loading is in the range of 1-2 mol% of the palladium precatalyst relative to the limiting reagent (usually the aryl halide).[1] From there, you can perform optimization experiments to reduce the loading.
Q2: How does the choice of ligand affect the optimal catalyst loading?
The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle.[5][6] More effective ligands, such as bulky, electron-rich phosphines or N-heterocyclic carbenes (NHCs), can stabilize the active Pd(0) species, prevent deactivation, and thus allow for lower catalyst loadings.[7][8]
Q3: Can I use the same catalyst loading for different pyrazole substrates?
Not necessarily. The electronic and steric properties of the substituents on both the pyrazole and the coupling partner can influence the reaction rate.[5] For example, electron-withdrawing groups on the aryl halide generally accelerate the oxidative addition step, potentially allowing for a lower catalyst loading.[5] It is always advisable to re-optimize the catalyst loading for each new substrate combination.
Q4: What are the visual indicators of catalyst deactivation?
The most common visual indicator of catalyst deactivation is the formation of a black precipitate, known as palladium black.[3][15] This indicates that the soluble, active Pd(0) catalyst has aggregated into inactive nanoparticles.
Q5: Is it always better to aim for the lowest possible catalyst loading?
While minimizing catalyst loading is desirable from a cost and environmental perspective, the primary goal is to achieve a reliable and efficient reaction.[2] The optimal catalyst loading is a balance between reaction time, yield, and purity. An extremely low loading might require significantly longer reaction times or higher temperatures, which could lead to other issues like product degradation or side reactions.[1]
Experimental Protocols and Data
Protocol 1: Systematic Optimization of Palladium Catalyst Loading
This protocol outlines a step-by-step procedure for determining the optimal catalyst loading for your specific Suzuki coupling reaction.
-
Reaction Setup: In parallel reaction vials, set up the Suzuki coupling reaction with your pyrazole halide, boronic acid, base, and solvent. Keep all parameters (substrate concentrations, temperature, reaction time) constant except for the catalyst loading.
-
Catalyst Loading Range: Prepare a series of reactions with varying catalyst loadings. A good starting range would be: 2 mol%, 1 mol%, 0.5 mol%, 0.1 mol%, and a control reaction with no catalyst.
-
Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every hour) using a suitable analytical technique such as TLC, GC, or LC-MS.
-
Analysis: After a fixed reaction time (e.g., 12 hours), quench the reactions and analyze the conversion and yield for each catalyst loading.
Table 1: Example Data for Catalyst Loading Optimization
| Catalyst Loading (mol%) | Conversion (%) after 6h | Yield (%) after 12h | Observations |
| 2.0 | >99 | 95 | Slight formation of palladium black |
| 1.0 | >99 | 96 | Clear solution |
| 0.5 | 95 | 92 | Clear solution |
| 0.1 | 70 | 65 | Clear solution |
| 0.0 | <5 | <5 | No reaction |
This is example data and actual results will vary depending on the specific reaction.
Visualizing the Process
Diagram 1: The Suzuki Coupling Catalytic Cycle
This diagram illustrates the fundamental steps of the Suzuki-Miyaura coupling reaction, a cornerstone of modern organic synthesis.[4][11][16]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Workflow for Catalyst Loading Optimization
This workflow provides a logical sequence for optimizing the catalyst loading in your Suzuki coupling reaction.
Caption: A systematic workflow for optimizing catalyst loading.
References
-
C. A. Parrish, D. F. B. St. Laurent, "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation," J. Org. Chem., 2010 , 75(12), pp 4049–4052. [Link]
-
S. L. Buchwald, et al., "Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions," Organometallics, 2023 , 42(17), pp 2263–2274. [Link]
-
J. C. S. Woo, et al., "Synthesis of Mono- and Bis-Pyrazoles Bearing Flexible p-Tolyl Ether and Rigid Xanthene Backbones, and Their Potential as Ligands in the Pd-Catalysed Suzuki–Miyaura Cross-Coupling Reaction," Molecules, 2019 , 24(17), 3072. [Link]
-
M. B. Gawande, et al., "Metformin as a versatile ligand for recyclable palladium-catalyzed cross-coupling reactions in neat water," Green Chem., 2013 , 15, 1245-1250. [Link]
-
"Suzuki Coupling," Organic Chemistry Portal. [Link]
-
"Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up," YouTube, uploaded by The Chemistry Channel, 29 March 2025. [Link]
-
A. C. S. N. de Mel, et al., "An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media," Molecules, 2012 , 17(5), 5747-5759. [Link]
-
J. Yoneda, "Suzuki-Miyaura cross-coupling: Practical Guide," Yoneda Labs. [Link]
-
"Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem," YouTube, uploaded by ChemOrgChem, 22 March 2024. [Link]
-
S. O. Ojwach, et al., "Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki– Miyaura cross-coupling reaction," RSC Adv., 2018 , 8, 13826-13834. [Link]
-
S. K. Mandal, et al., "Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions," ARKIVOC, 2004 , (ix), 87-95. [Link]
-
M. Szostak, et al., "Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage," Org. Lett., 2018 , 20(15), pp 4537–4541. [Link]
-
M. V. K. Raju, et al., "Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction," Org. Biomol. Chem., 2021 , 19, 6286-6290. [Link]
-
S. H. Lee, et al., "Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry," Catalysts, 2023 , 13(1), 46. [Link]
-
"Why can't I achieve good yields for this Suzuki reaction?," ResearchGate, October 2018. [Link]
-
S. D. Walker, et al., "High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source," Organometallics, 2004 , 23(25), pp 5797–5802. [Link]
-
"Why am I getting low yield for my Suzuki coupling reaction?," Reddit, r/chemistry, 2016. [Link]
-
S. O. Ojwach, et al., "Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions," RSC Adv., 2018 , 8, 13826-13834. [Link]
-
A. H. Laghari, et al., "Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid," Bioorg. Chem., 2021 , 114, 105080. [Link]
-
"Why does palladium catalyst deactivate during Suzuki coupling in small-scale undergraduate labs?," ResearchGate, November 2025. [Link]
-
"Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved |ChemOrgChem," YouTube, uploaded by ChemOrgChem, 16 March 2025. [Link]
-
S. O. Ojwach, et al., "Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions," RSC Adv., 2018 , 8, 13826-13834. [Link]
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- 6. researchgate.net [researchgate.net]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. youtube.com [youtube.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
Technical Support Center: Refinement of Crystallization Methods for X-ray Quality Crystals
Welcome to the Technical Support Center for X-ray crystal refinement. This guide is designed for researchers, scientists, and drug development professionals actively engaged in structural biology. Here, we move beyond initial screening hits to the critical phase of refining and optimizing conditions to produce diffraction-quality crystals. This resource is structured to provide immediate answers to common questions and in-depth troubleshooting for persistent challenges.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles encountered after obtaining preliminary crystallization "hits."
Q1: My initial crystals are too small. How can I increase their size?
Increasing crystal size is a common optimization goal. The underlying principle is to slow down the crystallization process to favor growth over nucleation. Here are several strategies:
-
Lower Protein Concentration: Since nucleation occurs at a higher protein concentration than crystal growth, reducing the protein concentration can help. Try decreasing your protein concentration to 50-80% of what was used in the initial screening.[1]
-
Seeding: This is a powerful technique where tiny pre-existing crystals (seeds) are introduced into a new crystallization drop. This bypasses the nucleation step, allowing growth to occur at lower supersaturation levels. Both microseeding (using crushed crystal fragments) and macroseeding (transferring a single small crystal) are effective.[1][2]
-
Temperature Variation: Adjusting the incubation temperature can significantly impact crystal growth. Lowering the temperature can slow down kinetics and sometimes resolve issues with rapid growth that leads to small or defective crystals.[3] Conversely, for some proteins, a higher temperature (e.g., up to 37°C) might improve nucleation and growth.[4]
-
Varying Precipitant Concentration: Fine-tuning the precipitant concentration is crucial. A slight decrease can slow down the process, allowing fewer nuclei to form and grow larger.
Q2: I'm getting a shower of microcrystals or precipitate instead of single crystals. What should I do?
This outcome indicates that the solution is too supersaturated, leading to rapid and uncontrolled nucleation. The goal is to reduce the rate of equilibration.
-
Modify Precipitant Concentration: Systematically decrease the concentration of your precipitant to slow the approach to supersaturation.
-
Vapor Diffusion Rate Control: In vapor diffusion setups, you can slow down equilibration by:
-
Using a larger drop volume.
-
Using a smaller volume of the reservoir solution.
-
Placing an oil barrier over the reservoir to slow vapor exchange.[5]
-
-
Additive Screens: Certain additives can influence solubility and crystal packing. Consider screening additives at low concentrations.
-
Check Protein Purity and Homogeneity: Aggregates or impurities in your protein sample can act as nucleation sites, leading to a shower of small crystals.[6][7] Consider an additional purification step, such as size-exclusion chromatography, immediately before setting up crystallization trials.
Q3: My crystals look good, but they diffract poorly. How can I improve the diffraction quality?
Poor diffraction from visually appealing crystals is a frustrating but common problem, often stemming from internal disorder.[8]
-
Post-Crystallization Treatments: These are often highly effective.
-
Dehydration: Controlled removal of water from the crystal can shrink the unit cell, reduce solvent content, and improve molecular packing, leading to better diffraction.[8][9][10] This can be achieved by exposing the crystal to a solution with a higher precipitant concentration or to controlled humidity.
-
Annealing: This involves briefly warming the cryo-cooled crystal by blocking the cryo-stream, then re-cooling it. This can allow molecules in the lattice to relax into a more ordered state, healing defects.
-
Soaking: Introducing small molecules, cofactors, or ions into the crystal through soaking can sometimes stabilize the lattice and improve order.[9]
-
-
Optimize Cryoprotection: Inadequate cryoprotection can lead to ice formation and crystal damage during flash-cooling, destroying high-resolution diffraction. Systematically screen different cryoprotectants (glycerol, ethylene glycol, sugars, etc.) and their concentrations. A stepwise increase in cryoprotectant concentration can also be beneficial.
-
Slower Growth: As with increasing crystal size, slowing down the growth process can lead to more ordered crystals. Revisit the strategies in Q1, such as lowering protein and precipitant concentrations.
Q4: How do I choose the right crystallization method?
The most common methods are vapor diffusion (hanging and sitting drop) and microbatch.[11][12]
-
Vapor Diffusion (Hanging and Sitting Drop): This is the most widely used technique. A drop containing the protein and precipitant solution equilibrates with a larger reservoir of the precipitant solution. Water vapor diffuses from the drop to the reservoir, slowly increasing the concentration of both protein and precipitant in the drop, leading to crystallization.[12][13] Hanging drops can sometimes yield larger crystals than sitting drops.[1]
-
Microbatch: In this method, the protein and precipitant are mixed directly to a final concentration that is already supersaturated. The drop is then covered with oil (e.g., paraffin) to prevent evaporation. This method is less common for initial screening but can be effective for optimization.
The choice often depends on available equipment, sample volume, and previous experience with the target protein or similar molecules.
Section 2: In-Depth Troubleshooting Guides
Issue 1: Persistent Amorphous Precipitate
Amorphous precipitation occurs when protein molecules aggregate non-specifically instead of forming an ordered crystal lattice.[14] This is a sign that the supersaturation level is reached too quickly and under conditions that favor aggregation over crystallization.
Causality and Troubleshooting Workflow:
// Nodes Start [label="Start: Amorphous Precipitate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purity [label="Assess Protein Purity & Homogeneity\n(SDS-PAGE, DLS, SEC)", fillcolor="#FBBC05", fontcolor="#202124"]; OptimizePurification [label="Optimize Purification:\n- Additional chromatography steps\n- Use fresh protein", fillcolor="#F1F3F4", fontcolor="#202124"]; ModifyConstruct [label="Protein Engineering:\n- Surface entropy reduction\n- Truncate flexible regions", fillcolor="#F1F3F4", fontcolor="#202124"]; ScreenParams [label="Systematically Vary Crystallization Parameters", fillcolor="#FBBC05", fontcolor="#202124"]; Precipitant [label="Vary Precipitant Type & Concentration\n(e.g., PEGs vs. Salts)", fillcolor="#F1F3F4", fontcolor="#202124"]; pH [label="Screen a Broader pH Range\n(Fine steps around pI)", fillcolor="#F1F3F4", fontcolor="#202124"]; Additives [label="Screen Additives:\n- Detergents (for membrane proteins)\n- Small molecules/salts", fillcolor="#F1F3F4", fontcolor="#202124"]; Temp [label="Change Incubation Temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; Result [label="Outcome:\nClear Drop, Phase Separation, or Crystals", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Purity [label="Is the protein sample optimal?"]; Purity -> OptimizePurification [label="No (Aggregates/Impure)"]; Purity -> ScreenParams [label="Yes (Pure & Monodisperse)"]; OptimizePurification -> Purity; OptimizePurification -> ModifyConstruct [style=dashed]; ScreenParams -> Precipitant; ScreenParams -> pH; ScreenParams -> Additives; ScreenParams -> Temp; Precipitant -> Result; pH -> Result; Additives -> Result; Temp -> Result; }
Caption: Troubleshooting workflow for amorphous precipitate.
Detailed Steps & Explanations:
-
Verify Protein Quality: The homogeneity of your protein sample is paramount.[6][7] Impurities and aggregates can inhibit proper lattice formation.
-
Protocol: Run Dynamic Light Scattering (DLS) to check for monodispersity. A polydispersity index (PDI) below 20% is desirable. Run a fresh SDS-PAGE gel to confirm purity (>95%).
-
Causality: Aggregates present an alternative, kinetically favorable pathway for the protein to come out of solution, competing with the ordered process of crystallization.
-
-
Modify Crystallization Kinetics:
-
Precipitant Concentration: Drastically lower the precipitant concentration to slow the approach to supersaturation.
-
pH Screening: The surface charge of a protein is highly dependent on pH. Moving the pH away from the protein's isoelectric point (pI) can increase solubility and prevent precipitation. Conversely, approaching the pI can sometimes promote crystallization. A fine screen (0.1-0.2 pH unit increments) around initial hits is often necessary.[4]
-
-
Protein Engineering (Advanced): If precipitation persists, consider modifying the protein construct itself.
-
Surface Entropy Reduction (SER): Mutating surface residues with high conformational entropy (like lysine and glutamate) to alanine can create more favorable surfaces for crystal contacts.[6][11]
-
Truncation: Removing flexible N- or C-terminal regions or disordered loops that might interfere with lattice formation can be highly effective.[11]
-
Issue 2: Improving Crystal Size and Morphology from Needles/Plates
Often, initial hits are not well-formed, three-dimensional crystals but rather needles, plates, or clusters. The goal is to modify the growth conditions to favor isotropic growth (equal in all directions).
Strategies and Rationale:
| Strategy | Rationale | Step-by-Step Protocol |
| Seeding (Micro & Macro) | Bypasses nucleation, allowing growth in the less supersaturated metastable zone, which can favor slower, more ordered growth.[1][2] | Microseeding: 1. Harvest initial microcrystals in ~10 µL of mother liquor. 2. Transfer to a microcentrifuge tube with a seed bead. 3. Vortex briefly to crush crystals into a seed stock. 4. Create a serial dilution of the seed stock. 5. Introduce a small volume (e.g., 0.1-0.2 µL) of the diluted seed stock into a new crystallization drop.[1] |
| Additive Screening | Additives can bind to crystal surfaces, blocking growth in certain directions and promoting it in others, thereby changing the crystal habit. They can also alter protein solubility. | 1. Prepare a stock solution of a commercially available additive screen. 2. Set up new crystallization drops with your protein and precipitant. 3. Add a small volume of each additive to individual drops. 4. Observe changes in crystal morphology over time. |
| Temperature Gradient | A slow, controlled change in temperature can gently shift the equilibrium, promoting gradual growth. | 1. Set up crystallization trays at an initial temperature. 2. Slowly ramp the temperature down (or up) by a few degrees over several days using a programmable incubator. Thermal cycling across the supersaturation boundary can also ripen crystals to a larger size.[11][15] |
| Varying Precipitant Type | Different precipitants (e.g., high MW PEGs vs. low MW PEGs vs. salts) affect protein hydration and packing differently, which can significantly alter crystal morphology. | 1. Identify the class of precipitant from your initial hit (e.g., PEG 3350). 2. Set up a grid screen varying both the molecular weight of the PEG (e.g., PEG 2000, 4000, 6000) and its concentration. |
Issue 3: Optimizing for Membrane Proteins
Membrane proteins present unique challenges due to their hydrophobic surfaces, requiring detergents for solubilization.[16] The detergent micelle becomes part of the crystallizing unit, making it a critical variable.
Key Optimization Parameters:
-
Detergent Screening: The type and concentration of detergent are crucial.
-
Rationale: The detergent forms a micelle around the protein's transmembrane region.[16] The size, shape, and charge of this micelle must be compatible with crystal lattice formation.
-
Protocol: After purification in one detergent (e.g., DDM), screen for crystallization in the presence of a panel of other detergents added to the drop. Also, perform fine screening of the primary detergent concentration around its Critical Micelle Concentration (CMC).
-
-
Lipid Additives:
-
Rationale: The addition of lipids can help stabilize the protein and may be required to form a more ordered, compact protein-detergent-lipid complex suitable for crystallization.[17]
-
Protocol: Screen for crystallization with the addition of lipids similar to those found in the native membrane.
-
-
Lipidic Cubic Phase (LCP):
-
Rationale: This method involves crystallizing the protein within a lipidic meso-phase that mimics a membrane environment. It has been particularly successful for G-protein coupled receptors (GPCRs).
-
Protocol: This is a specialized technique requiring specific equipment for mixing the viscous LCP and setting up trials, often in specialized glass sandwich plates.
-
Membrane Protein Crystallization Workflow:
// Nodes Start [label="Start: Purified Membrane Protein\nin Primary Detergent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DetergentScreen [label="Screen Secondary Detergents\n& Vary Primary Detergent Conc.", fillcolor="#FBBC05", fontcolor="#202124"]; AdditiveScreen [label="Screen Additives\n(Lipids, Small Amphiphiles)", fillcolor="#FBBC05", fontcolor="#202124"]; LCP [label="Consider Lipidic Cubic Phase (LCP)\nMethod", fillcolor="#FBBC05", fontcolor="#202124"]; InitialHits [label="Initial Crystalline Hits", fillcolor="#F1F3F4", fontcolor="#202124"]; Optimization [label="Optimize Precipitant, pH, Temp.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Diffraction [label="Diffraction Quality Crystals", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> DetergentScreen; Start -> LCP [style=dashed, label="Alternative Path"]; DetergentScreen -> AdditiveScreen; AdditiveScreen -> InitialHits; LCP -> InitialHits; InitialHits -> Optimization; Optimization -> Diffraction; }
Caption: Workflow for membrane protein crystallization.
Section 3: Advanced Protocols
Protocol 1: Microseeding for Crystal Optimization
This protocol details how to use microseeds to improve crystal size and quality.
Materials:
-
Crystallization plate with initial microcrystals ("source drop").
-
Seed bead (e.g., Hampton Research HR8-130) or glass tissue homogenizer.
-
Microcentrifuge tubes.
-
Pipettors and tips.
-
New crystallization plates ("target plates").
-
Pre-equilibrated protein and reservoir solutions.
Procedure:
-
Harvest Seeds: Carefully open the source drop. Using a pipette, aspirate the microcrystals along with 10-20 µL of the drop solution.
-
Prepare Seed Stock: Transfer the crystal slurry to a microcentrifuge tube containing a seed bead. Vortex for 30-60 seconds to crush the crystals. This is your concentrated "seed stock."
-
Create Serial Dilutions: Prepare a series of 1:10, 1:100, and 1:1000 dilutions of the seed stock using the reservoir solution from the source drop. Keep tubes on ice to prevent seeds from dissolving.[1]
-
Set Up Seeding Plates: Prepare new crystallization drops in a target plate using slightly lower protein and/or precipitant concentrations than the original condition.
-
Introduce Seeds: Add 0.1-0.2 µL of each seed stock dilution to the new drops. You can either add the seeds directly to the mixed drop or use the streak seeding method.
-
Streak Seeding: Dip a fine tool (like an animal whisker) into the seed stock dilution and then gently draw it across the new crystallization drop.[18]
-
-
Incubate and Observe: Seal the plate and incubate under the same conditions. Observe for the growth of larger, more well-defined crystals over the next few days to weeks.
Protocol 2: Controlled Dehydration of Crystals
This protocol describes a method for improving crystal diffraction by controlled dehydration.
Materials:
-
Crystals in their growth drop.
-
Nylon loops for crystal harvesting.
-
Dehydration solution (reservoir solution with a higher precipitant concentration).
-
Cryoprotectant.
-
Liquid nitrogen.
Procedure:
-
Prepare Dehydration Solutions: Create a series of solutions with increasing precipitant concentrations. For example, if your crystal grew in 1.6 M ammonium sulfate, prepare solutions of 1.8 M, 2.0 M, and 2.2 M ammonium sulfate.
-
Transfer the Crystal: Using a nylon loop, carefully remove a crystal from its growth drop.
-
Stepwise Dehydration: Sequentially transfer the loop containing the crystal into drops of the increasing precipitant concentrations. Let the crystal soak for 30-60 seconds in each step. This gradual change prevents osmotic shock and crystal cracking.
-
Cryoprotect: After the final dehydration step, transfer the crystal to a cryoprotectant solution (often the final dehydration solution mixed with 20-30% glycerol or ethylene glycol).
-
Flash-Cool: Immediately plunge the crystal into liquid nitrogen.
-
Test Diffraction: Screen the crystal on an X-ray diffractometer to assess any improvement in resolution. The optimal level of dehydration must be determined empirically for each crystal system.[8]
References
-
How to grow crystals for X-ray crystallography. (2024). IUCr. [Link]
-
Important Factors Influencing Protein Crystallization. Journal of Proteins and Proteomics. [Link]
-
5 Protein Crystallization Seeding Methods for Bigger Crystals. (2025). Bitesize Bio. [Link]
-
Seven quick tips for beginners in protein crystallography. Frontiers Publishing Partnerships. [Link]
-
Improving diffraction resolution using a new dehydration method. (2014). Acta Crystallographica Section F: Structural Biology and Crystallization Communications. [Link]
-
A beginner's guide to macromolecular crystallization. (2021). The Biochemist. [Link]
-
Protein crystallization. Wikipedia. [Link]
-
Common Problems in Protein X-ray Crystallography and How to Solve Them. Sino Biological. [Link]
-
Protein Crystallography Common Problems, Tips, and Advice. (2019). News-Medical.Net. [Link]
-
Practical techniques for protein crystallization: additive assistance and external field intensification. CrystEngComm. [Link]
-
Optimization of crystallization conditions for biological macromolecules. (2014). Acta Crystallographica Section F: Structural Biology Communications. [Link]
-
How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. [Link]
-
Crystal-seeding. Diamond Light Source. [Link]
-
Membrane proteins, detergents and crystals: what is the state of the art? (2014). Acta Crystallographica Section F: Structural Biology Communications. [Link]
-
Advanced Methods of Protein Crystallization. PubMed. [Link]
-
Guide for crystallization. University of Geneva. [Link]
-
Post-crystallization treatments for improving diffraction quality of protein crystals. IUCr Journals. [Link]
-
Crystallization of integral membrane proteins. Center for Cancer Research. [Link]
-
How to optimize my protein crystallization conditions? ResearchGate. [Link]
-
Tips and Tricks for the Lab: Growing Crystals Part 3. (2012). ChemistryViews. [Link]
-
A Beginner's Guide to Protein Crystallography. Creative Biostructure. [Link]
-
Crystallization of Membrane Proteins Requires Optimal Detergent Concentration, Precipitant concentration, and Use of Additives for Improved Diffraction. Hampton Research. [Link]
-
Protein Crystallization for X-ray Crystallography. (2011). Journal of Visualized Experiments. [Link]
-
Seeding Techniques. Oxford Academic. [Link]
-
Challenges and Opportunities for New Protein Crystallization Strategies in Structure-Based Drug Design. NIH. [Link]
-
Optimization. Hampton Research. [Link]
-
Post-crystallization treatments for improving diffraction quality of protein crystals. UQ eSpace. [Link]
-
Preparation of Single Crystals for X-ray Diffraction. University of Zurich, Department of Chemistry. [Link]
-
What Every Crystallographer Should Know About A Protein Before Beginning Crystallization Trials. UCLA. [Link]
-
List of detergents used as additives for crystallization screening and their corresponding concentrations. ResearchGate. [Link]
-
How to improve the diffraction quality of protein crystals? ResearchGate. [Link]
-
Preparing for successful protein crystallization experiments. IUCr Journals. [Link]
-
Seeding. Hampton Research. [Link]
-
How to use the Vapor Diffusion set up of the CrystalBreeder. (2024). YouTube. [Link]
-
What is Protein Crystallography? An Easy Explanation. (2023). Bitesize Bio. [Link]
-
Post-crystallization treatments for improving diffraction quality of protein crystals. Biophysical Reviews. [Link]
-
How to Grow Crystals. University of South Florida. [Link]
-
SUCCEEDING WITH SEEDING: SOME PRACTICAL ADVICE. Uppsala University. [Link]
-
Post-crystallization treatments dramatically improve diffraction... ResearchGate. [Link]
Sources
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- 10. espace.library.uq.edu.au [espace.library.uq.edu.au]
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Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of 3-(1,3-Benzodioxol-5-yl)-1H-pyrazole Analogs
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 3-(1,3-benzodioxol-5-yl)-1H-pyrazole analogs. It is intended for researchers, scientists, and professionals in the field of drug discovery and development. We will delve into the synthesis, biological evaluation, and the critical structural modifications that govern the therapeutic potential of this promising heterocyclic scaffold.
Introduction: The 3-(1,3-Benzodioxol-5-yl)-1H-pyrazole Scaffold - A Privileged Heterocyclic System
The 3-(1,3-benzodioxol-5-yl)-1H-pyrazole core, a hybrid of the versatile pyrazole ring and the naturally occurring benzodioxole (or piperonyl) moiety, has garnered significant attention in medicinal chemistry. Pyrazole derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[1][2][3][4][5] The pyrazole ring, with its two adjacent nitrogen atoms, can act as both a hydrogen bond donor and acceptor, facilitating interactions with various biological targets.[6] The 1,3-benzodioxole unit is a key pharmacophore found in numerous natural products and synthetic compounds, often contributing to enhanced biological activity and favorable pharmacokinetic profiles. The strategic combination of these two pharmacophores presents a fertile ground for the development of novel therapeutic agents. This guide will focus on elucidating the SAR of this scaffold, primarily in the context of anticancer activity, where a significant body of comparative data is available.
Anticancer Activity: Targeting Key Oncogenic Pathways
Recent research has highlighted the potential of 3-(1,3-benzodioxol-5-yl)-1H-pyrazole analogs as potent anticancer agents. A notable study by Zheng and colleagues explored a series of novel thiazolyl-pyrazoline derivatives incorporating the benzodioxole moiety, evaluating their inhibitory activity against the human epidermal growth factor receptor 2 (HER-2) and their antiproliferative effects on cancer cell lines.[7]
Comparative Analysis of Thiazolyl-Pyrazoline Analogs
The following table summarizes the structure-activity relationship of a series of 2-(5-(benzo[d][1][2]dioxol-5-yl)-3-(aryl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(aryl)thiazole derivatives against HER-2 kinase and two cancer cell lines, MCF-7 (human breast adenocarcinoma) and B16-F10 (murine melanoma).
| Compound | R1 | R2 | HER-2 IC50 (μM) | MCF-7 IC50 (μM) | B16-F10 IC50 (μM) |
| C1 | H | H | 2.41 | 2.17 | 3.56 |
| C2 | 4-F | 4-F | 1.25 | 1.13 | 1.89 |
| C3 | 4-Cl | 4-Cl | 0.87 | 0.75 | 1.02 |
| C4 | 4-Br | 4-Br | 0.18 | 0.09 | 0.12 |
| C5 | 4-CH3 | 4-CH3 | 1.56 | 1.48 | 2.03 |
| C6 | 4-OCH3 | 4-OCH3 | 2.13 | 1.98 | 2.78 |
| C7 | 2-Cl | 2-Cl | 1.98 | 1.87 | 2.54 |
| C8 | 2,4-diCl | 2,4-diCl | 0.54 | 0.46 | 0.68 |
| Erlotinib | - | - | 0.02 | 0.05 | 0.08 |
Data extracted from Zheng et al., 2013.[7]
Discussion of Structure-Activity Relationships for Anticancer Activity
The data presented in the table reveals several key SAR trends for this series of compounds:
-
Influence of Phenyl Ring Substitution (R1 and R2): The nature and position of substituents on the phenyl rings at positions 3 and 1 of the pyrazoline and thiazole rings, respectively, have a profound impact on the anticancer activity.
-
Halogen Substitution: A clear trend is observed with halogen substituents at the para-position of the phenyl rings. The activity increases with the increasing size and polarizability of the halogen atom, following the order F < Cl < Br. Compound C4 , with a bromo-substituent, exhibited the most potent inhibitory activity against both HER-2 and the cancer cell lines, with IC50 values in the nanomolar range.[7] This suggests that the larger halogen atoms may be involved in favorable hydrophobic or halogen bonding interactions within the active site of the target protein.
-
Electron-Donating vs. Electron-Withdrawing Groups: The presence of electron-donating groups, such as methyl (C5 ) and methoxy (C6 ), led to a decrease in activity compared to the unsubstituted analog (C1 ). Conversely, electron-withdrawing halogens enhanced the activity.
-
Positional Isomerism: Comparison of compounds with chloro-substituents at the para-position (C3 ) versus the ortho-position (C7 ) indicates that the para-substitution is more favorable for activity. However, the presence of dichlorination at the 2 and 4 positions (C8 ) resulted in a significant improvement in potency compared to the monosubstituted analogs, suggesting that multiple interactions with the target are beneficial.
-
-
Role of the Thiazole and Pyrazoline Rings: The pyrazoline and thiazole rings serve as a rigid scaffold, holding the benzodioxole and substituted phenyl moieties in a specific spatial orientation conducive to binding with the biological target.
Proposed Mechanism of Action and Molecular Docking
Molecular docking studies performed by Zheng et al. suggest that these compounds bind to the ATP-binding site of the HER-2 kinase domain.[7] The 1,3-benzodioxole moiety is proposed to occupy a hydrophobic pocket, while the substituted phenyl groups extend towards the solvent-exposed region, with the substituents playing a crucial role in modulating the binding affinity.
Below is a conceptual workflow for the synthesis and evaluation of these anticancer agents.
Caption: Synthetic and evaluative workflow for thiazolyl-pyrazoline analogs.
Potential as Anti-inflammatory and Antimicrobial Agents
While specific SAR studies on 3-(1,3-benzodioxol-5-yl)-1H-pyrazole analogs for anti-inflammatory and antimicrobial activities are not extensively documented, the individual pharmacophores suggest significant potential.
Anti-inflammatory Potential
The pyrazole nucleus is a cornerstone of many non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib and phenylbutazone.[3][5] These compounds often exert their effects through the inhibition of cyclooxygenase (COX) enzymes. It is plausible that the 3-(1,3-benzodioxol-5-yl)-1H-pyrazole scaffold could be decorated with appropriate functional groups to achieve selective COX-2 inhibition, potentially leading to new anti-inflammatory agents with improved gastrointestinal safety profiles.
The following diagram illustrates the general mechanism of COX inhibition by pyrazole-based NSAIDs.
Caption: Mechanism of action for pyrazole-based anti-inflammatory drugs.
Antimicrobial Potential
Both pyrazole and 1,3-benzodioxole moieties have been incorporated into various antimicrobial agents.[1][8][9] The planar, electron-rich nature of these heterocyclic systems can facilitate intercalation with microbial DNA or interaction with essential enzymes. Further exploration of substitutions on the 3-(1,3-benzodioxol-5-yl)-1H-pyrazole core could lead to the discovery of novel antibacterial and antifungal compounds.
Experimental Protocols
General Synthesis of 3-(1,3-Benzodioxol-5-yl)-1H-pyrazole Analogs
A common synthetic route to 3,5-disubstituted pyrazoles involves the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives. For the title scaffold, a chalcone intermediate is typically synthesized first.
Step 1: Synthesis of Chalcone Intermediate
-
To a stirred solution of 1,3-benzodioxole-5-carbaldehyde (1 equivalent) and an appropriately substituted acetophenone (1 equivalent) in ethanol, an aqueous solution of sodium hydroxide is added dropwise at room temperature.
-
The reaction mixture is stirred for several hours until the reaction is complete (monitored by TLC).
-
The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to yield the chalcone.
Step 2: Synthesis of the Pyrazole Ring
-
A mixture of the chalcone (1 equivalent) and hydrazine hydrate (or a substituted hydrazine) (1.2 equivalents) in glacial acetic acid is refluxed for 4-6 hours.
-
After cooling, the reaction mixture is poured into ice-water.
-
The solid product is collected by filtration, washed with water, and purified by recrystallization or column chromatography to afford the desired 3-(1,3-benzodioxol-5-yl)-1H-pyrazole analog.
In Vitro Antiproliferative Assay (MTT Assay)
-
Cancer cells (e.g., MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
The cells are then treated with various concentrations of the test compounds and incubated for another 48-72 hours.
-
After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
The formazan crystals formed are dissolved in DMSO.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curves.
Conclusion and Future Perspectives
The 3-(1,3-benzodioxol-5-yl)-1H-pyrazole scaffold represents a highly promising framework for the development of novel therapeutic agents, particularly in the realm of oncology. The SAR studies on thiazolyl-pyrazoline derivatives have provided valuable insights into the structural requirements for potent HER-2 inhibition and anticancer activity. Specifically, the introduction of bulky, electron-withdrawing groups, such as bromine, at the para-position of the phenyl rings is a key strategy for enhancing potency.
While the anti-inflammatory and antimicrobial potential of this scaffold remains less explored, the known biological activities of its constituent moieties strongly suggest that further investigation in these areas is warranted. Future research should focus on the synthesis and evaluation of a broader range of analogs with diverse substitutions on both the pyrazole and benzodioxole rings to build more comprehensive SAR models for various biological targets. The development of compounds with improved selectivity and reduced off-target effects will be crucial for their clinical translation.
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Leite, A. C. L., da Silva, K. P., de Souza, I. A., de Araújo, J. M., & Brondani, D. J. (2004). Synthesis, antitumour and antimicrobial activities of new peptidyl derivatives containing the 1,3-benzodioxole system. European Journal of Medicinal Chemistry, 39(12), 1059–1065. [Link]
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Abdellatif, K. R. A., Fadaly, W. A. A., & Abdel-Sayed, M. A. (2017). Design, synthesis, cyclooxygenase inhibition and biological evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing amino/methanesulfonyl pharmacophore. Bioorganic Chemistry, 70, 57–66. [Link]
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A Comparative Guide to the In Vivo Validation of 3-(1,3-benzodioxol-5-yl)-1H-pyrazole as an Anti-Inflammatory Agent
This guide provides a comprehensive framework for the in vivo validation of the anti-inflammatory properties of the novel pyrazole derivative, 3-(1,3-benzodioxol-5-yl)-1H-pyrazole (herein referred to as Compound P). We will objectively compare its performance against a well-established non-steroidal anti-inflammatory drug (NSAID), Indomethacin, using the gold-standard carrageenan-induced paw edema model in rats. This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies, data interpretation, and mechanistic insights.
Rationale for Experimental Design: The Comparative Framework
To establish the efficacy of a novel compound, it is crucial to benchmark it against a known standard.
-
Test Compound: 3-(1,3-benzodioxol-5-yl)-1H-pyrazole (Compound P). This is the novel agent whose anti-inflammatory potential is under investigation.
-
Positive Control: Indomethacin. A potent, non-selective COX inhibitor, Indomethacin is widely used as a reference drug in anti-inflammatory studies.[4][5] Its established efficacy provides a reliable benchmark for evaluating the performance of Compound P.[6]
-
Negative Control: Vehicle (e.g., 0.5% Carboxymethyl Cellulose). This group receives the carrier solution used to dissolve/suspend the test compounds, allowing for the quantification of the baseline inflammatory response.
-
Chosen Model: The carrageenan-induced paw edema model in rats is a highly reproducible and well-characterized model of acute inflammation, making it ideal for screening new anti-inflammatory drugs.[7][8] The injection of carrageenan, a sulfated polysaccharide, initiates a localized inflammatory response characterized by edema (swelling), and neutrophil infiltration.[9][10]
The overall experimental logic is to induce a measurable inflammatory response and quantify the degree to which it is suppressed by Compound P in comparison to both the untreated (Vehicle) and standard treatment (Indomethacin) groups.
Experimental Workflow Diagram
Caption: Workflow for the in vivo validation of anti-inflammatory agents.
Detailed Experimental Protocols
Scientific integrity rests on methodological transparency. The following protocols are detailed to ensure reproducibility.
This protocol measures the primary endpoint of edema, or fluid accumulation, which is a cardinal sign of acute inflammation.
-
Animal Handling: Use male Wistar rats (180-200g). Acclimatize for one week before the experiment. Fast animals overnight with free access to water.
-
Baseline Measurement: Before any treatment, measure the initial volume of the right hind paw (V₀) of each rat using a plethysmometer.
-
Grouping and Dosing: Randomly assign animals to three groups (n=6 each):
-
Vehicle Group: Receives 0.5% Carboxymethyl Cellulose (CMC) orally.
-
Indomethacin Group: Receives Indomethacin (10 mg/kg, suspended in 0.5% CMC) orally.
-
Compound P Group: Receives Compound P (e.g., 50 mg/kg, suspended in 0.5% CMC) orally.
-
-
Inflammation Induction: One hour after oral administration of the compounds, inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.[7][11]
-
Edema Measurement: Measure the paw volume (Vₜ) for each animal at 1, 2, 3, 4, 5, and 6 hours post-carrageenan injection.[7]
-
Data Calculation:
-
Calculate the edema volume at each time point: Edema (mL) = Vₜ - V₀ .
-
Calculate the percentage inhibition of edema for the treated groups relative to the vehicle group using the formula: % Inhibition = [(Edema_vehicle - Edema_treated) / Edema_vehicle] x 100 .
-
This biochemical assay provides a quantitative measure of neutrophil infiltration into the inflamed tissue, a key cellular event in the inflammatory cascade.[12]
-
Tissue Collection: At the end of the 6-hour experiment, euthanize the animals. Excise the inflamed paw tissue.
-
Homogenization: Weigh the tissue and homogenize it in a suitable buffer (e.g., 50 mM PBS) at a ratio of 1:9 (tissue weight:buffer volume).[13] Centrifuge the homogenate at >10,000 x g for 30 minutes at 4°C.[14] Collect the supernatant for the assay.
-
Assay Procedure: Use a commercial MPO activity assay kit, following the manufacturer's instructions. The principle involves MPO-catalyzed oxidation of a substrate, leading to a colorimetric change that can be measured spectrophotometrically.
-
Data Interpretation: MPO activity is typically expressed as units per gram of tissue. A reduction in MPO activity in the treated groups compared to the vehicle group indicates a decrease in neutrophil accumulation and thus, an anti-inflammatory effect.
Data Presentation and Comparative Analysis
Quantitative data should be presented clearly for objective comparison. The following tables represent expected outcomes for a compound with significant anti-inflammatory activity.
Table 1: Comparative Effect on Carrageenan-Induced Paw Edema
| Treatment Group (Dose) | Mean Paw Edema (mL) at 3h | % Inhibition at 3h |
| Vehicle (0.5% CMC) | 0.85 ± 0.07 | - |
| Indomethacin (10 mg/kg) | 0.38 ± 0.05 | 55.3% |
| Compound P (50 mg/kg) | 0.45 ± 0.06 | 47.1% |
Data are presented as Mean ± SEM. The 3-hour time point is often representative of peak inflammation.
Table 2: Comparative Effect on MPO Activity in Paw Tissue
| Treatment Group (Dose) | MPO Activity (U/g tissue) | % Reduction in MPO Activity |
| Vehicle (0.5% CMC) | 12.4 ± 1.1 | - |
| Indomethacin (10 mg/kg) | 5.8 ± 0.8 | 53.2% |
| Compound P (50 mg/kg) | 6.9 ± 0.9 | 44.4% |
Data are presented as Mean ± SEM.
Interpretation: The hypothetical data show that Compound P significantly reduces both paw edema and neutrophil infiltration (MPO activity), with an efficacy approaching that of the standard drug, Indomethacin. This provides strong evidence of its potent in vivo anti-inflammatory effects.
Mechanistic Insights: Signaling Pathways in Inflammation
Understanding the underlying mechanism is critical. Carrageenan injection triggers an inflammatory cascade primarily mediated by the NF-κB and MAPK signaling pathways.[15] These pathways lead to the upregulation of pro-inflammatory genes, including COX-2, iNOS, and cytokines like TNF-α and IL-6.[15][16]
Inflammatory Signaling Pathway Diagram
Caption: Simplified signaling cascade in carrageenan-induced inflammation.
Conclusion and Future Directions
This guide outlines a robust, multi-faceted approach to the in vivo validation of 3-(1,3-benzodioxol-5-yl)-1H-pyrazole. The combined use of a macroscopic endpoint (paw edema) and a cellular biomarker (MPO activity) provides a self-validating system to confirm anti-inflammatory efficacy. The comparative data against Indomethacin situates the compound's potency within the existing therapeutic landscape.
Successful validation in this acute model would warrant further investigation, including:
-
Dose-Response Studies: To determine the ED₅₀ (effective dose for 50% of the maximal response).
-
Chronic Inflammation Models: Evaluating efficacy in models like adjuvant-induced arthritis.
-
Mechanism of Action Studies: Investigating COX-1/COX-2 selectivity and effects on cytokine production (TNF-α, IL-6).
-
Toxicology and Safety Profiling: To assess the compound's therapeutic window.
By following this structured, evidence-based approach, researchers can confidently and objectively assess the therapeutic potential of novel pyrazole derivatives for the treatment of inflammatory diseases.
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G. de la F. et al. (2018). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules. Available at: [Link]
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Bridging the Digital and the Biological: A Guide to Cross-Validating Molecular Docking with In Vitro Assays
In the modern drug discovery landscape, computational methods are indispensable for accelerating the identification of potential therapeutic agents.[1][2] Among these, molecular docking stands out as a powerful technique to predict the binding orientation and affinity of small molecules to a target protein.[3] However, the predictions of a computational model are just that—predictions. To bridge the gap between in silico hypotheses and tangible biological activity, rigorous experimental validation is paramount.[4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to effectively cross-validate molecular docking results with robust in vitro assay data, ensuring a higher degree of confidence in your drug discovery pipeline.
The Rationale: Why Validate Computational Predictions?
Molecular docking simulations, while sophisticated, are based on scoring functions that approximate the complex physicochemical realities of molecular interactions.[3] Factors such as protein flexibility, solvent effects, and the precise protonation states of molecules can introduce inaccuracies.[4] Therefore, experimental validation is not merely a confirmatory step but an integral part of a feedback loop that refines our understanding of the target and the ligand, ultimately leading to more effective drug design.[5]
This guide will walk you through a self-validating system, from performing reliable molecular docking to confirming the results with a suite of complementary in vitro assays.
Part 1: The Computational Foundation - A Rigorous Molecular Docking Workflow
The reliability of your in vitro validation is fundamentally dependent on the quality of your initial docking studies. A well-executed docking protocol is the bedrock of this entire process.
Target and Ligand Preparation: The Devil is in the Details
Before any docking can occur, meticulous preparation of both the protein (receptor) and the small molecule (ligand) is crucial. The quality of the input structures directly impacts the accuracy of the docking results.[4]
-
Receptor Preparation : Start with a high-resolution crystal structure of your target protein, typically from the Protein Data Bank (PDB). It is critical to check for and correct any structural defects such as missing atoms or incomplete residues.[4] Water molecules that are not integral to the binding interaction should generally be removed, while polar hydrogens need to be added to correctly model hydrogen bonding.
-
Ligand Preparation : The three-dimensional structure of your ligand(s) must be generated and optimized to a low-energy conformation. It is also essential to consider the correct protonation state of the ligand at physiological pH, as this can significantly influence its interaction with the receptor.
Defining the Binding Site and Docking Protocol Validation
Accurately defining the binding site is critical. If a co-crystallized ligand is present in the PDB structure, it can be used to define the binding pocket.[4]
A crucial, yet often overlooked, step is the validation of the docking protocol itself.[4] This is typically done by "redocking" the co-crystallized ligand back into the binding site. A successful validation is generally considered to be a root-mean-square deviation (RMSD) of ≤2.0 Å between the docked pose and the original crystallographic pose.[6] This confirms that the chosen docking algorithm and parameters can reproduce a known binding mode.
Virtual Screening and Pose Analysis
Once the protocol is validated, you can proceed with docking your library of test compounds. The output will be a series of predicted binding poses for each ligand, ranked by a docking score.[3] It is important not to rely solely on the docking score. A visual inspection of the top-ranked poses is essential to ensure that the predicted interactions are chemically sensible (e.g., formation of hydrogen bonds, hydrophobic interactions, and interactions with key active site residues).[7]
Part 2: The Experimental Verdict - In Vitro Validation Assays
The prioritized compounds from your docking studies must now be subjected to experimental testing to determine their actual biological activity. The choice of assay depends on the nature of your target protein and the information you wish to obtain.
Functional Assays: Does it Inhibit the Target?
For enzymatic targets, an enzyme inhibition assay is the most direct way to confirm the functional consequence of the predicted binding.[2]
This protocol provides a general framework for determining the inhibitory effect of a compound on enzyme activity.
-
Reagent Preparation :
-
Prepare a concentrated stock solution of the test compound, typically in DMSO.
-
Prepare serial dilutions of the test compound in the appropriate assay buffer.
-
Prepare solutions of the purified enzyme and its substrate in the assay buffer. The substrate concentration should ideally be at or below its Michaelis-Menten constant (Km) to sensitively detect competitive inhibitors.[8]
-
-
Assay Setup (in a 96-well plate) :
-
Blank wells : Assay buffer and the corresponding concentration of DMSO.
-
Control wells (100% enzyme activity) : Enzyme solution and the corresponding concentration of DMSO.
-
Test wells : Enzyme solution and the desired concentrations of the test compound.
-
It is good practice to include a positive control with a known inhibitor.
-
-
Pre-incubation :
-
Pre-incubate the plate (containing the enzyme and inhibitor/DMSO) at the optimal temperature for the enzyme (e.g., 37°C) for a short period (e.g., 10-15 minutes) to allow for binding to occur.
-
-
Initiation of Reaction :
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
-
Measurement :
-
Immediately measure the change in absorbance over time at a specific wavelength using a microplate reader. This change corresponds to the formation of the product or consumption of the substrate.
-
-
Data Analysis :
-
Calculate the initial reaction velocity for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Binding Assays: Does it Actually Bind?
While a functional assay tells you if a compound has an effect, a binding assay directly confirms a physical interaction between the compound and the target protein. This is particularly useful for targets that are not enzymes or when you want to decouple binding from functional activity.
SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip where the target protein is immobilized.[9]
-
Ligand Immobilization :
-
The target protein (ligand) is immobilized onto the surface of a sensor chip.
-
-
Interaction Analysis :
-
A solution containing the test compound (analyte) is flowed over the sensor surface. The binding of the analyte to the immobilized ligand is detected as an increase in the SPR signal (association phase).[10]
-
The analyte solution is then replaced with buffer, and the dissociation of the compound from the target is monitored as a decrease in the SPR signal (dissociation phase).[10]
-
-
Regeneration :
-
A regeneration solution is injected to remove any remaining bound analyte, preparing the surface for the next injection.[10]
-
-
Data Analysis :
-
The resulting sensorgram (a plot of SPR signal versus time) is fitted to a kinetic model to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A lower KD value indicates a higher binding affinity.
-
ITC is another label-free technique that directly measures the heat released or absorbed during a binding event.[11] It provides a complete thermodynamic profile of the interaction.
-
Sample Preparation :
-
The target protein is placed in the sample cell of the calorimeter.
-
The test compound is loaded into a titration syringe.
-
It is critical that both the protein and the ligand are in identical buffer solutions to minimize heats of dilution.[11]
-
-
Titration :
-
The ligand is injected in small aliquots into the sample cell containing the protein.
-
The heat change associated with each injection is measured.
-
-
Data Analysis :
-
The heat per injection is plotted against the molar ratio of ligand to protein.
-
This binding isotherm is then fitted to a binding model to determine the binding affinity (KD), the stoichiometry of binding (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[11]
-
Cell-Based Assays: Does it Work in a Biological Context?
Ultimately, a successful drug candidate must exert its effect within a cellular environment. Cell-based assays provide a more physiologically relevant context to assess the activity of your compounds.
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12][13]
-
Cell Seeding :
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment :
-
Treat the cells with various concentrations of your test compound and incubate for a desired period (e.g., 24, 48, or 72 hours).[14]
-
-
MTT Addition :
-
Solubilization :
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[14]
-
-
Measurement :
-
Measure the absorbance of the solution at a wavelength of around 570 nm. The intensity of the purple color is proportional to the number of viable cells.
-
-
Data Analysis :
-
Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells.
-
Plot the cell viability against the logarithm of the compound concentration to determine the IC50 or EC50 value.
-
Part 3: Synthesizing the Data - The Correlation Conundrum
After generating both computational and experimental data, the next step is to assess the correlation between them.
| Compound | Docking Score (kcal/mol) | In Vitro IC50 (µM) | In Vitro KD (µM) |
| Control | -9.5 | 0.5 | 0.2 |
| Compound 1 | -10.2 | 0.3 | 0.15 |
| Compound 2 | -8.7 | 5.2 | 7.8 |
| Compound 3 | -10.0 | 0.8 | 0.5 |
| Compound 4 | -7.5 | > 50 | > 100 |
| Compound 5 | -9.8 | 1.5 | 1.1 |
This table presents hypothetical data for illustrative purposes.
A perfect correlation between docking scores and experimental values (e.g., IC50 or KD) is rare.[15] Docking scores are approximations of binding free energy, while IC50 values can be influenced by factors beyond simple binding affinity, such as enzyme kinetics and assay conditions.[15] It is more realistic to look for a good rank-ordering of compounds, where the most potent compounds in vitro also have the best docking scores.[4] A good correlation, such as a correlation coefficient (r²) of 0.5 or higher between the docking score and the experimental pIC50 (-logIC50), can provide confidence in the predictive power of the docking model for that particular target.[16]
However, a lack of strong correlation does not necessarily invalidate the docking results.[15] It may indicate that the scoring function is not accurately capturing the key drivers of binding for that particular system or that the compound's mechanism of action is more complex than simple competitive inhibition. In such cases, a detailed analysis of the binding poses of active versus inactive compounds can still provide valuable insights for structure-activity relationship (SAR) studies and guide the next round of compound design.
Conclusion: An Iterative and Integrated Approach
The cross-validation of molecular docking with in vitro assays is not a linear process but an iterative cycle of prediction, testing, and refinement. By embracing this integrated approach, researchers can move beyond simple hit identification to a more profound understanding of the molecular interactions driving biological activity. This synergy between computational and experimental techniques is the cornerstone of modern, efficient, and successful drug discovery.[1][5]
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Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. Available at: [Link].
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In Silico and In Vitro Insights into the Pharmacological Potential of Pouzolzia zeylanica. Molecules. Available at: [Link].
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How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. YouTube. Available at: [Link].
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A correlation graph for docking predicted activity and IC50 values. ResearchGate. Available at: [Link].
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Isothermal Titration Calorimetry (ITC). protocols.io. Available at: [Link].
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A beginner's guide to surface plasmon resonance. The Biochemist. Available at: [Link].
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Combined 3D-QSAR, molecular docking and dynamics simulations studies to model and design TTK inhibitors. Frontiers in Chemistry. Available at: [Link].
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Guide to Running an SPR Experiment. University of Pennsylvania. Available at: [Link].
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Lessons from Docking Validation. Michigan State University. Available at: [Link].
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Prediction of Protein−compound Binding Energies from Known Activity Data: Docking‐score‐based Method and its Applications. Journal of Chemical Information and Modeling. Available at: [Link].
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Integrating Computational and Experimental Approaches in 21st Century Drug Design. Preprints.org. Available at: [Link].
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Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. International Journal of Molecular Sciences. Available at: [Link].
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Innovative computational approaches in drug discovery and design. ScienceDirect. Available at: [Link].
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The Duel of the Azoles: A Comparative Guide to the Antimicrobial Spectra of Pyrazole and Triazole Derivatives
In the relentless pursuit of novel antimicrobial agents to combat the escalating threat of drug-resistant pathogens, heterocyclic compounds have emerged as a fertile ground for discovery. Among these, pyrazoles and triazoles, five-membered aromatic rings containing two and three nitrogen atoms respectively, have garnered significant attention for their broad and potent biological activities. This guide provides a comparative analysis of the antimicrobial spectrum of pyrazole and triazole derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data and protocols. Our exploration will delve into their mechanisms of action, comparative efficacy, and the experimental methodologies crucial for their evaluation.
Introduction: A Tale of Two Azoles
Pyrazoles and triazoles form the backbone of a multitude of biologically active molecules.[1][2] Their structural versatility allows for a wide range of substitutions, leading to a diverse library of derivatives with tailored antimicrobial properties.[1][2]
-
Pyrazoles: This class of compounds has demonstrated a remarkable breadth of activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][3] The pyrazole nucleus is a key pharmacophore in several approved drugs, highlighting its clinical significance.[1]
-
Triazoles: Similarly, triazole derivatives, particularly 1,2,4-triazoles, are renowned for their potent antimicrobial effects.[4][5] The triazole ring is a cornerstone of many successful antifungal drugs and is increasingly being explored for its antibacterial potential.[4]
This guide will dissect the nuances of their antimicrobial profiles, providing a side-by-side comparison to inform future drug discovery efforts.
Comparative Antimicrobial Spectrum: A Data-Driven Analysis
To provide a clear and objective comparison, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative pyrazole and triazole derivatives against a panel of clinically relevant microorganisms. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[6] It is a critical parameter for assessing the potency of a potential new drug.
| Compound Class | Derivative Example | Target Microorganism | MIC (µg/mL) | Reference |
| Pyrazole | Quinoline-substituted pyrazole | Staphylococcus aureus | 0.12 - 0.98 | [3] |
| Bacillus subtilis | 0.12 - 0.98 | [3] | ||
| Shigella flexneri | 0.12 - 0.98 | [3] | ||
| Naphthyl-substituted pyrazole-hydrazone | Staphylococcus aureus | 0.78 - 1.56 | [3] | |
| Acinetobacter baumannii | 0.78 - 1.56 | [3] | ||
| Pyrazole-thiazole hybrid | Methicillin-resistant S. aureus (MRSA) | <0.2 (µM) | [3] | |
| Triazole | Ofloxacin-1,2,4-triazole derivative | Staphylococcus aureus | 0.25 - 1 | [4] |
| Staphylococcus epidermidis | 0.25 - 1 | [4] | ||
| Bacillus subtilis | 0.25 - 1 | [4] | ||
| Escherichia coli | 0.25 - 1 | [4] | ||
| 4-amino-5-aryl-4H-1,2,4-triazole | Escherichia coli | 5 | [4] | |
| Pseudomonas aeruginosa | 5 | [4] | ||
| Bacillus subtilis | 5 | [4] |
Analysis of the Data:
The presented data, while not from a single head-to-head study, offers valuable insights. Both pyrazole and triazole derivatives exhibit potent activity against a range of Gram-positive and Gram-negative bacteria. Notably, some pyrazole-thiazole hybrids show exceptional potency against MRSA, a notoriously difficult-to-treat pathogen.[3] Similarly, ofloxacin-triazole hybrids demonstrate broad-spectrum activity comparable to the parent antibiotic.[4] It is important to note that the specific substitutions on the core pyrazole or triazole ring play a crucial role in determining the breadth and potency of their antimicrobial activity.
Unraveling the Mechanisms of Action
The efficacy of these compounds stems from their ability to interfere with essential cellular processes in microorganisms. While the exact mechanism can vary between derivatives, some general pathways have been elucidated.
Pyrazole Derivatives: Multifaceted Attack
Many pyrazole derivatives exert their antimicrobial effects by targeting key bacterial enzymes and processes. Molecular docking studies and experimental evidence suggest that some pyrazoles can inhibit topoisomerase II and IV, enzymes crucial for DNA replication and repair.[3] Another identified mechanism is the disruption of the bacterial cell wall, leading to cell lysis and death.[3] Some derivatives have also been shown to inhibit cell wall, protein, and nucleic acid synthesis simultaneously, indicating a multi-targeted approach.[3]
Caption: Putative mechanisms of action for pyrazole derivatives.
Triazole Derivatives: Targeting Essential Pathways
Triazole derivatives, particularly the 1,2,4-triazole scaffold, have been shown to act as bioisosteres for the carboxylic acid group in some antibiotics, enabling them to bind to and inhibit bacterial DNA gyrase.[4] Their unique structure, with three nitrogen atoms, allows for various non-covalent interactions with biological targets, including hydrogen bonding and coordination with metal ions.[7] This versatility contributes to their ability to disrupt multiple cellular pathways. Some triazole hybrids are designed to inhibit critical bacterial enzymes or disrupt the cell membrane.[7]
Caption: Key antimicrobial mechanisms of triazole derivatives.
Experimental Protocols for Antimicrobial Susceptibility Testing
Accurate and reproducible assessment of antimicrobial activity is paramount in drug discovery. The following are standardized protocols for determining the Minimum Inhibitory Concentration (MIC) and for performing the Kirby-Bauer disk diffusion susceptibility test.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism in a liquid medium.[6]
Materials:
-
96-well microtiter plates
-
Test compound stock solution
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Mueller-Hinton Broth (MHB)
-
Sterile pipette tips and multichannel pipette
-
Incubator (35 ± 2°C)
Procedure:
-
Preparation of Compound Dilutions:
-
Add 100 µL of MHB to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well. This creates a concentration gradient of the test compound.
-
-
Inoculation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add 100 µL of the diluted bacterial inoculum to all wells containing the compound dilutions.
-
-
Controls:
-
Growth Control: A well containing only MHB and the bacterial inoculum (no compound).
-
Sterility Control: A well containing only MHB (no compound, no bacteria).
-
-
Incubation:
-
Incubate the plate at 35 ± 2°C for 16-20 hours.
-
-
Reading the Results:
-
The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
-
Caption: Workflow for the broth microdilution MIC assay.
Kirby-Bauer Disk Diffusion Susceptibility Test
This qualitative method assesses the susceptibility of a bacterium to an antimicrobial agent impregnated on a paper disk.[8][9]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Paper disks impregnated with a known concentration of the test compound
-
Forceps
-
Incubator (35 ± 2°C)
-
Ruler or caliper
Procedure:
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized bacterial inoculum.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees each time to ensure confluent growth.[8]
-
-
Application of Disks:
-
Using sterile forceps, place the antimicrobial-impregnated disks onto the surface of the inoculated agar plate.
-
Gently press each disk to ensure complete contact with the agar.
-
Space the disks sufficiently to prevent overlapping of the zones of inhibition.[9]
-
-
Incubation:
-
Invert the plates and incubate at 35 ± 2°C for 16-20 hours.
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is absent) in millimeters.
-
The size of the zone is then compared to standardized charts (e.g., from the Clinical and Laboratory Standards Institute - CLSI) to determine if the organism is susceptible, intermediate, or resistant to the antimicrobial agent.
-
Caption: Workflow for the Kirby-Bauer disk diffusion assay.
Conclusion: The Path Forward
Both pyrazole and triazole derivatives represent highly promising scaffolds for the development of new antimicrobial agents. Their synthetic tractability allows for the creation of diverse chemical libraries, and their broad-spectrum activity against clinically relevant pathogens, including drug-resistant strains, underscores their potential. While this guide provides a comparative overview, it is evident that the specific chemical modifications appended to the core azole ring are the primary determinants of antimicrobial potency and spectrum. Future research should focus on head-to-head comparative studies of novel pyrazole and triazole derivatives under standardized conditions to more definitively delineate their respective strengths and weaknesses. Furthermore, a deeper understanding of their mechanisms of action will be crucial for rational drug design and the development of next-generation antimicrobial therapies that can effectively combat the growing challenge of antibiotic resistance.
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A Senior Application Scientist's Guide to the Validation of 3-(1,3-benzodioxol-5-yl)-1H-pyrazole as a Dual COX/5-LOX Inhibitor
In the landscape of anti-inflammatory drug discovery, the pursuit of therapeutic agents with enhanced efficacy and improved safety profiles is paramount. Traditional non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins. However, this mechanism is often associated with gastrointestinal and cardiovascular side effects. The concurrent inhibition of both the COX and 5-lipoxygenase (5-LOX) pathways of the arachidonic acid cascade presents a promising strategy to overcome these limitations.[1] Dual inhibitors can offer a broader spectrum of anti-inflammatory activity by suppressing the synthesis of both prostaglandins and leukotrienes, which are key mediators of inflammation.[1] This guide provides a comprehensive framework for the validation of a novel pyrazole derivative, 3-(1,3-benzodioxol-5-yl)-1H-pyrazole, as a dual COX/5-LOX inhibitor, comparing its performance against established reference compounds.
The Arachidonic Acid Cascade: A Dual-Target Approach
The rationale for developing dual COX/5-LOX inhibitors is rooted in the intricate signaling network of the arachidonic acid cascade. When cells are stimulated by inflammatory signals, phospholipase A2 releases arachidonic acid from the cell membrane. This substrate is then metabolized by two major enzymatic pathways: the cyclooxygenase (COX) pathway, leading to the production of prostaglandins and thromboxanes, and the 5-lipoxygenase (5-LOX) pathway, which generates leukotrienes.
Caption: The Arachidonic Acid Cascade highlighting the dual targets, COX and 5-LOX.
By simultaneously targeting both COX and 5-LOX, 3-(1,3-benzodioxol-5-yl)-1H-pyrazole is hypothesized to exhibit potent anti-inflammatory effects while potentially mitigating the adverse effects associated with the shunting of arachidonic acid metabolism down a single pathway.
A Rigorous Validation Workflow
To substantiate the dual inhibitory potential of 3-(1,3-benzodioxol-5-yl)-1H-pyrazole, a multi-tiered validation process is essential. This workflow progresses from initial in vitro enzyme inhibition assays to more complex cell-based models and culminates in in vivo efficacy and safety evaluations.
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A Senior Application Scientist's Guide to In Silico ADMET Prediction for Novel 3-(1,3-benzodioxol-5-yl)-1H-pyrazole Derivatives
Introduction: The Imperative of Early ADMET Assessment in Modern Drug Discovery
In the landscape of contemporary drug discovery, the adage "fail early, fail cheap" has never been more resonant. A significant portion of drug candidates falter in late-stage clinical trials due to unfavorable pharmacokinetic profiles or unforeseen toxicity, costing the pharmaceutical industry billions annually.[1] The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule are the pivotal factors that determine its ultimate success as a therapeutic agent.[2][3][4] Consequently, the early assessment of these properties has become a cornerstone of efficient drug development.[3][5]
In silico ADMET prediction has emerged as an indispensable tool in this paradigm, offering a rapid, cost-effective alternative to traditional in vitro and in vivo methods.[5][6][7] By leveraging computational models, researchers can triage large libraries of compounds, prioritize promising candidates, and identify potential liabilities long before a molecule is ever synthesized.[5][7] This guide provides a comparative analysis of leading in silico tools for predicting the ADMET profiles of a series of novel 3-(1,3-benzodioxol-5-yl)-1H-pyrazole derivatives, a chemical scaffold of significant interest in medicinal chemistry.
The pyrazole nucleus is a well-established pharmacophore found in numerous approved drugs, valued for its diverse biological activities.[8][9][10] The 1,3-benzodioxole moiety, while also present in various bioactive compounds, is known to sometimes confer complex metabolic profiles, including the potential for cytochrome P450 (CYP) enzyme inhibition.[11] This makes the in silico evaluation of this particular chemical class both a compelling and necessary endeavor.
This guide will compare the predictive performance of two widely used, freely accessible platforms: SwissADME and pkCSM . We will delve into the causality behind their predictive models, provide a detailed workflow for their use, and present a comparative analysis of their outputs for our novel pyrazole series.
Part 1: The Methodological Framework
Selection of Novel 3-(1,3-benzodioxol-5-yl)-1H-pyrazole Derivatives
For this comparative study, a focused set of four novel derivatives (designated BPD-1 to BPD-4 ) was designed. These structures were created to explore the impact of varying substituents on key ADMET-relevant physicochemical properties. The SMILES (Simplified Molecular-Input Line-Entry System) identifiers for these compounds are provided below, which will serve as the input for the prediction tools.
-
BPD-1 (Parent Scaffold): c1cc2c(cc1C3=CNN=C3)OCO2
-
BPD-2 (Amide Derivative): O=C(N)c1cc2c(cc1C3=CNN=C3)OCO2
-
BPD-3 (Carboxylic Acid Derivative): O=C(O)c1cc2c(cc1C3=CNN=C3)OCO2
-
BPD-4 (Fluorinated Derivative): c1c(F)c2c(cc1C3=CNN=C3)OCO2
Overview of the Compared In Silico Platforms
The choice of in silico tools is critical for obtaining reliable predictions.[6][7] The accuracy of any prediction is contingent on the quality of the underlying dataset, the algorithm employed, and the model's applicability domain.[6][7] For this reason, we have selected two well-regarded platforms with distinct underlying methodologies.
-
SwissADME: Developed by the Swiss Institute of Bioinformatics, SwissADME is a free web tool that provides predictions for physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[12][13][14] It utilizes a combination of established predictive models, including physics-based methods like iLOGP for lipophilicity and curated rule-based systems like the BOILED-Egg model for predicting gastrointestinal absorption and brain penetration.[13]
-
pkCSM: This platform uses a novel approach based on graph-based signatures.[15][16] The tool converts the 2D chemical structure into a graph, where atoms are nodes and bonds are edges. It then calculates distance patterns between atoms, which are used as descriptors to train machine learning models (such as Support Vector Machines or Random Forests) on large, curated datasets of experimental ADMET data.[17] This methodology allows pkCSM to predict a wide range of pharmacokinetic and toxicity endpoints.[15][17]
Experimental Protocol: A Step-by-Step Workflow for In Silico ADMET Prediction
The following protocol outlines the standardized procedure used to generate ADMET predictions for the BPD series using both SwissADME and pkCSM.
-
Input Preparation: The chemical structures of the four BPD derivatives were represented using their SMILES strings. This format is universally accepted by most cheminformatics tools.
-
Accessing the Web Servers:
-
Submission of Molecules:
-
On each platform, the list of SMILES strings for BPD-1 through BPD-4 was pasted into the input query box.
-
Each tool allows for the processing of multiple molecules simultaneously.[18]
-
-
Execution of Prediction:
-
On both platforms, the prediction process was initiated by clicking the respective "Run" or "Submit" button.
-
-
Data Curation and Extraction:
-
Upon completion of the calculations, the results were presented in a tabular format on each website.
-
The relevant predicted parameters for Absorption, Distribution, Metabolism, Excretion, and Toxicity were identified and extracted for each of the four BPD compounds.
-
This data was then consolidated into the comparative tables presented in the following section.
-
This straightforward workflow enables a rapid yet comprehensive initial ADMET assessment of novel chemical entities.
Caption: A streamlined workflow for in silico ADMET prediction.
Part 2: Comparative Analysis of Predicted ADMET Properties
This section provides a head-to-head comparison of the ADMET predictions from SwissADME and pkCSM for the BPD series. The data is organized by each ADMET category for clarity.
Physicochemical Properties and Drug-Likeness
An initial assessment often begins with evaluating fundamental physicochemical properties and adherence to established drug-likeness rules, such as Lipinski's Rule of Five.[19][20] This rule suggests that orally active drugs generally have a molecular weight ≤500 Daltons, a logP ≤5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors.[19][21]
Table 1: Comparison of Physicochemical Properties and Drug-Likeness Predictions
| Parameter | Tool | BPD-1 | BPD-2 | BPD-3 | BPD-4 |
| Molecular Weight ( g/mol ) | Both | 200.19 | 243.23 | 244.20 | 218.18 |
| LogP (Octanol/Water) | SwissADME | 2.17 | 1.48 | 1.95 | 2.33 |
| pkCSM | 2.59 | 1.91 | 2.12 | 2.80 | |
| H-Bond Acceptors | Both | 4 | 5 | 6 | 4 |
| H-Bond Donors | Both | 1 | 3 | 2 | 1 |
| Lipinski Violations | Both | 0 | 0 | 0 | 0 |
| GI Absorption | SwissADME | High | High | High | High |
| BBB Permeant | SwissADME | Yes | No | No | Yes |
Expert Insight: Both platforms are in agreement regarding the fundamental physicochemical properties and confirm that all four derivatives comply with Lipinski's Rule of Five, suggesting a good preliminary drug-likeness profile. The minor discrepancies in the predicted LogP values are expected, as they arise from the different algorithms used by each tool (iLOGP for SwissADME vs. a graph-based model for pkCSM). SwissADME's BOILED-Egg model provides a clear graphical prediction for gastrointestinal (GI) absorption and Blood-Brain Barrier (BBB) permeation, indicating that while all compounds are likely well-absorbed, the introduction of polar amide and carboxylic acid groups in BPD-2 and BPD-3 is predicted to prevent them from crossing the BBB.
Absorption and Distribution
Effective absorption and distribution are critical for a drug to reach its target site in therapeutic concentrations.[13] Key parameters include intestinal absorption, Caco-2 permeability (an in vitro model for intestinal absorption), and plasma protein binding (PPB).
Table 2: Comparison of Absorption and Distribution Predictions
| Parameter | Tool | BPD-1 | BPD-2 | BPD-3 | BPD-4 |
| Human Intestinal Absorption (%) | pkCSM | 93.8% | 91.9% | 94.2% | 94.3% |
| Caco-2 Permeability (logPapp) | pkCSM | 0.77 | 0.21 | 0.35 | 0.82 |
| Plasma Protein Binding (%) | pkCSM | 89.2% | 80.1% | 85.3% | 90.0% |
Expert Insight: pkCSM provides quantitative predictions for these parameters. The high predicted intestinal absorption for all compounds aligns with SwissADME's qualitative "High" prediction. The Caco-2 permeability values are consistent with the structural changes; the more polar BPD-2 and BPD-3 show lower predicted permeability than the parent scaffold (BPD-1) and the fluorinated analogue (BPD-4). The predicted plasma protein binding is relatively high for all compounds, a common feature for lipophilic scaffolds, which can impact the free fraction of the drug available for therapeutic action.
Metabolism
Drug metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, is a major determinant of a drug's half-life and potential for drug-drug interactions.[22] The 1,3-benzodioxole (or methylenedioxyphenyl) group is a known potential inhibitor of certain CYP isoforms.
Table 3: Comparison of Metabolism Predictions
| Parameter | Tool | BPD-1 | BPD-2 | BPD-3 | BPD-4 |
| CYP1A2 Inhibitor | SwissADME | No | No | No | No |
| pkCSM | Yes | Yes | Yes | Yes | |
| CYP2C9 Inhibitor | SwissADME | Yes | Yes | Yes | Yes |
| pkCSM | Yes | Yes | Yes | Yes | |
| CYP2C19 Inhibitor | SwissADME | No | No | No | No |
| pkCSM | Yes | Yes | Yes | Yes | |
| CYP2D6 Inhibitor | SwissADME | No | No | No | No |
| pkCSM | No | No | No | No | |
| CYP3A4 Inhibitor | SwissADME | Yes | Yes | Yes | Yes |
| pkCSM | Yes | Yes | Yes | Yes |
Expert Insight: This is where the most significant discrepancies between the two platforms appear. Both tools agree on the potential for inhibition of CYP2C9 and CYP3A4, which is a critical flag for this chemical series. However, SwissADME predicts no inhibition of CYP1A2 and CYP2C19, whereas pkCSM predicts inhibition for both. This conflict underscores a crucial principle in the use of in silico tools: predictions should be viewed as hypotheses that require experimental validation. The discrepancy likely stems from the different training sets and algorithms used. pkCSM's graph-based machine learning model may have been trained on a dataset containing more examples of benzodioxole-containing CYP inhibitors, leading to a more sensitive, albeit potentially less specific, prediction. For a drug development program, this conflicting result would necessitate prioritizing in vitro CYP inhibition assays.
Caption: Decision logic based on concordant and discordant predictions.
Excretion and Toxicity
Excretion properties, like Total Clearance, and toxicity flags, such as AMES mutagenicity, are vital for assessing the safety profile of a compound.
Table 4: Comparison of Excretion and Toxicity Predictions
| Parameter | Tool | BPD-1 | BPD-2 | BPD-3 | BPD-4 |
| Total Clearance (log ml/min/kg) | pkCSM | 0.38 | 0.51 | 0.39 | 0.35 |
| AMES Toxicity | pkCSM | No | No | No | No |
| hERG I Inhibitor | pkCSM | No | No | No | No |
| Hepatotoxicity | pkCSM | Yes | Yes | Yes | Yes |
Expert Insight: pkCSM offers a broader range of toxicity predictions. Encouragingly, none of the compounds are flagged as potential AMES mutagens or hERG inhibitors, mitigating two significant safety concerns. However, all four derivatives are predicted to be hepatotoxic. This is a serious liability and, combined with the predicted CYP inhibition, would be a major focus for any subsequent lead optimization efforts. The predicted total clearance values are moderate and relatively consistent across the series, suggesting that excretion kinetics are not dramatically altered by the tested substitutions.
Part 3: Synthesis and Field-Proven Insights
The comparative analysis of SwissADME and pkCSM reveals both the power and the pitfalls of relying on in silico ADMET predictions.
Trustworthiness Through Consensus and Conflict: Where the tools agree (e.g., Lipinski compliance, high GI absorption, CYP2C9/3A4 inhibition), our confidence in the prediction increases. These areas of consensus provide a solid foundation for initial decision-making. Conversely, where the tools disagree (e.g., CYP1A2/2C19 inhibition), they provide an invaluable service by highlighting specific, testable hypotheses. This conflict does not represent a failure of the models, but rather defines the precise experiments needed to clarify the molecule's profile. An expert user does not blindly accept a prediction but uses the output from multiple tools to design a critical experimental path.[6][7]
Causality Behind the Models: The differences observed are rooted in the tools' design philosophies. SwissADME relies more on curated, rule-based, and physicochemical models (like the BOILED-Egg), which are often highly interpretable but may lack the nuance to capture complex structure-activity relationships. pkCSM's machine learning approach, built on graph-based signatures, can identify subtle patterns across vast datasets that may not be captured by simple rules.[15][16][17] This likely explains its greater sensitivity in predicting CYP inhibition for the benzodioxole moiety.
From Prediction to Practice: Based on this in silico analysis, a drug discovery team would derive the following action plan:
-
Synthesize with Confidence (and Caution): The overall drug-likeness and absorption profiles are favorable, justifying the synthesis of these or similar compounds.
-
Prioritize In Vitro Assays: The primary focus for initial experimental validation would be a comprehensive CYP inhibition panel (especially for 1A2, 2C19, 2C9, and 3A4) and an early-stage hepatotoxicity assay (e.g., using primary hepatocytes).
-
Guide Lead Optimization: The consistent hepatotoxicity flag across the series suggests a potential liability inherent to the scaffold. Future medicinal chemistry efforts would focus on modifications that mitigate this risk, perhaps by altering the electronics of the benzodioxole ring or exploring alternative heterocyclic cores, while continuously monitoring the impact on the target potency and other ADMET parameters using these in silico tools.
Conclusion
In silico ADMET prediction is a powerful strategy for accelerating drug discovery timelines and reducing attrition rates.[1][5] This guide demonstrates that a comparative approach, using multiple tools like SwissADME and pkCSM, provides a more robust and actionable assessment than relying on a single platform. By understanding the underlying methodologies of these tools and intelligently interpreting both their agreements and disagreements, researchers can build a comprehensive, hypothesis-driven framework for early-stage compound evaluation. The 3-(1,3-benzodioxol-5-yl)-1H-pyrazole series shows promise in its drug-like properties but carries significant, predictable flags for CYP inhibition and hepatotoxicity that must be addressed through rigorous experimental validation and informed medicinal chemistry.
References
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Bull. Chem. Soc. Ethiop. 2023, 37(2), 449-461. COMPUTATIONAL MOLECULAR DOCKING AND IN SILICO ADMET PREDICTION STUDIES OF PYRAZOLE DERIVATIVES AS COVID-19 MAIN PROTEASE (MPRO) AND PAPAIN-LIKE PROTEASE (PLPRO) INHIBITORS. [Link]
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Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 42717. [Link]
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Lage, O. F., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(8), 959-974. [Link]
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A Senior Application Scientist's Guide to the Synthesis of 3-Aryl-Pyrazoles: A Head-to-Head Comparison of Synthetic Routes
For researchers, scientists, and professionals in the dynamic field of drug development, the pyrazole scaffold is a cornerstone of medicinal chemistry. Its presence in a multitude of blockbuster drugs, such as Celecoxib, is a testament to its versatile pharmacological profile. The strategic synthesis of 3-aryl-pyrazoles, in particular, is a critical endeavor, with the choice of synthetic route profoundly impacting yield, purity, scalability, and ultimately, the pace of discovery. This guide provides an in-depth, objective comparison of the most effective and widely employed methods for constructing 3-aryl-pyrazoles, supported by experimental data and protocols to inform your synthetic strategy.
At a Glance: A Comparative Overview of Key Synthetic Strategies
The synthesis of 3-aryl-pyrazoles is dominated by a few robust and versatile strategies. The classical Knorr synthesis, a stalwart of heterocyclic chemistry, relies on the condensation of 1,3-dicarbonyl compounds with hydrazines. In contrast, modern methods such as 1,3-dipolar cycloadditions offer a more regioselective approach. The advent of palladium-catalyzed cross-coupling reactions has provided powerful tools for the late-stage introduction of the aryl moiety or for the construction of the pyrazole ring itself. Furthermore, multicomponent reactions (MCRs) have emerged as highly efficient pathways for generating molecular diversity in a single step. This guide will conduct a head-to-head comparison of these four pivotal methodologies.
Performance Deep Dive: A Quantitative Comparison of Synthetic Routes
The selection of a synthetic route is often a balance between yield, reaction time, availability of starting materials, and control over regioselectivity. The following table summarizes quantitative data from the literature to facilitate a direct comparison of these key parameters.
| Synthetic Route | Typical Yield (%) | Typical Reaction Time | Key Advantages | Key Disadvantages |
| Knorr Synthesis | 70-95% | 2-24 hours | High yields with simple starting materials, well-established. | Potential for poor regioselectivity with unsymmetrical diketones, can require harsh conditions. |
| 1,3-Dipolar Cycloaddition | 60-90% | 7-24 hours | Excellent regioselectivity, good for complex, polysubstituted pyrazoles. | May require the synthesis of specialized starting materials (e.g., nitrile imines). |
| Suzuki Cross-Coupling | 60-95% | 8-24 hours | Excellent functional group tolerance, allows for late-stage arylation. | Requires pre-functionalized pyrazole, palladium catalyst can be expensive. |
| Multicomponent Reactions | 50-90% | 1-12 hours | High efficiency and atom economy, ideal for creating libraries of compounds. | Optimization can be complex, potential for side product formation. |
In-Depth Analysis of Synthetic Routes
The Knorr Pyrazole Synthesis: The Classic Workhorse
The Knorr synthesis, first reported in 1883, is a foundational method for pyrazole synthesis involving the condensation of a 1,3-dicarbonyl compound with a hydrazine.[1] The reaction proceeds through the formation of a hydrazone intermediate, followed by cyclization and dehydration to yield the aromatic pyrazole ring.
The reaction is typically acid-catalyzed, with the initial step being the nucleophilic attack of the hydrazine on one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone. Subsequent intramolecular attack of the second nitrogen atom on the remaining carbonyl group leads to a cyclic intermediate, which then dehydrates to furnish the pyrazole.
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A Scientist's Guide to Validating Cellular Target Engagement for 3-(1,3-benzodioxol-5-yl)-1H-pyrazole (BDP)
Executive Summary
Confirming that a therapeutic compound binds to its intended molecular target within the complex environment of a living cell is a cornerstone of modern drug discovery.[1][2] This process, known as target engagement, serves as a critical bridge between identifying a promising molecule and understanding its true mechanism of action, ultimately de-risking its progression toward clinical development.[2] This guide provides a comprehensive framework for validating the cellular target engagement of the novel compound 3-(1,3-benzodioxol-5-yl)-1H-pyrazole, hereafter referred to as BDP .
For the purposes of this technical guide, we will proceed with a well-defined, albeit hypothetical, mechanism of action: BDP is a potent and selective inhibitor of Inflammation-Associated Kinase 1 (IAK1) , a key serine/threonine kinase implicated in pro-inflammatory signaling pathways. Our objective is to rigorously test this hypothesis by employing a multi-faceted approach that provides orthogonal lines of evidence. We will compare and contrast three powerful techniques: the Cellular Thermal Shift Assay (CETSA) for direct biophysical evidence of binding, the NanoBRET™ Target Engagement assay for quantifying binding affinity in live cells, and Phospho-Protein Western Blotting to confirm downstream functional consequences of target engagement.
The Imperative of Target Engagement Validation
Phenotypic screening can identify compounds that produce a desired cellular outcome, but it cannot, on its own, confirm the direct molecular target. Ascribing a compound's activity to the wrong target can lead to wasted resources and failed clinical trials.[2] Target engagement assays are therefore essential to:
-
Confirm the Mechanism of Action (MoA): Directly demonstrate that the compound interacts with the intended protein in its native cellular environment.[1]
-
Establish Structure-Activity Relationships (SAR): Correlate the potency of analog compounds with their ability to bind the target, guiding medicinal chemistry efforts.
-
Differentiate On-Target vs. Off-Target Effects: Help discern if the observed cellular phenotype is a result of engaging the primary target or an unknown off-target protein.[3]
-
Optimize Dosing: Inform the selection of appropriate compound concentrations for further cell-based and in vivo studies.
Caption: Integrated strategy for validating BDP target engagement with IAK1.
Comparative Methodologies for IAK1 Engagement
We will employ three distinct but complementary methods. Each provides a unique piece of the puzzle, and together they create a robust validation package.
| Methodology | Principle | Key Output | Advantages | Limitations |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein.[4] | Thermal Shift (ΔTagg) | Label-free; works with endogenous proteins; direct evidence of binding.[4] | Lower throughput; requires a specific antibody; indirect measure of affinity. |
| NanoBRET™ Target Engagement Assay | Competitive displacement of a fluorescent tracer from a NanoLuc®-tagged target by the compound.[5] | Intracellular IC50 | Live cells; real-time; quantitative affinity and residence time.[6][7] | Requires genetic modification (tagging); potential for tracer-compound competition artifacts. |
| Phospho-Protein Western Blot | Antibody-based detection of the phosphorylation status of a known IAK1 substrate.[8] | Change in Substrate Phosphorylation | Measures functional outcome; uses endogenous proteins. | Indirect evidence of engagement; pathway complexity can confound results. |
Method 1: Cellular Thermal Shift Assay (CETSA)
Expertise & Rationale
CETSA is grounded in the biophysical principle that when a small molecule binds to a protein, it generally stabilizes the protein's structure.[4][9] This increased stability means a higher temperature is required to denature and aggregate the protein. By heating intact cells treated with BDP across a temperature gradient and then quantifying the amount of soluble IAK1 remaining, we can directly observe this stabilization.[10][11] A positive result—a shift in the melting curve to a higher temperature in the presence of BDP—is powerful, direct evidence of physical interaction within the cell's natural environment.[4]
Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Experimental Protocol
-
Cell Preparation: Culture THP-1 monocytes to a density of 1-2 x 10^6 cells/mL.
-
Compound Incubation: Treat cells with 10 µM BDP or vehicle (0.1% DMSO) for 1 hour at 37°C.
-
Heating: Aliquot 100 µL of the cell suspension into PCR tubes for each temperature point. Heat the tubes in a thermal cycler for 3 minutes at temperatures ranging from 40°C to 64°C, followed by 3 minutes at 25°C.
-
Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[11]
-
Quantification: Carefully collect the supernatant (soluble fraction). Determine the concentration of soluble IAK1 using a standard Western Blot protocol with a validated anti-IAK1 antibody.
-
Analysis: Quantify band intensities. For each treatment group, normalize the intensity at each temperature to the 40°C sample (considered 100% soluble). Plot the normalized values against temperature to generate melting curves.
Representative Data & Interpretation
| Temperature (°C) | % Soluble IAK1 (Vehicle) | % Soluble IAK1 (10 µM BDP) |
| 40 | 100 | 100 |
| 46 | 98 | 100 |
| 49 | 85 | 99 |
| 52 | 51 | 92 |
| 55 | 22 | 78 |
| 58 | 5 | 49 |
| 61 | <1 | 25 |
| 64 | <1 | 8 |
-
Interpretation: The vehicle-treated cells show an apparent aggregation temperature (Tagg) of approximately 52°C. In contrast, cells treated with BDP show a significantly stabilized IAK1 protein, with a Tagg shifted to ~58°C. This ΔTagg of +6°C is strong biophysical evidence that BDP directly binds to and stabilizes IAK1 in intact cells.
Method 2: NanoBRET™ Target Engagement Assay
Expertise & Rationale
To move beyond a qualitative confirmation of binding and determine a quantitative affinity (IC50) in a live-cell format, the NanoBRET™ assay is an ideal choice.[7] The technology is based on Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon between a bioluminescent donor (NanoLuc® Luciferase) and a fluorescent acceptor (a cell-permeable fluorescent tracer).[12] We genetically fuse IAK1 to NanoLuc® (the donor). A fluorescent tracer that is known to bind IAK1 is then added to the cells, and when it binds the IAK1-NanoLuc® fusion, its proximity allows for BRET. BDP, our unlabeled test compound, will compete with the tracer for binding to IAK1. This competition displaces the tracer, decreases the BRET signal in a dose-dependent manner, and allows for the calculation of an intracellular IC50.[5]
Caption: BDP competes with the fluorescent tracer, reducing the BRET signal.
Detailed Experimental Protocol
-
Cell Preparation: Transfect HEK293 cells with a plasmid encoding for an IAK1-NanoLuc® fusion protein. 24 hours post-transfection, harvest and resuspend cells in Opti-MEM.
-
Compound Plating: Serially dilute BDP in DMSO and then dilute into Opti-MEM. Add to a 384-well plate.
-
Cell Addition: Add the transfected HEK293 cells to the wells containing the compound dilutions and incubate for 2 hours at 37°C.
-
Tracer & Substrate Addition: Prepare a solution containing the IAK1 fluorescent tracer and the Nano-Glo® Live Cell Substrate. Add this to the wells.
-
Signal Detection: Incubate for 2-5 minutes at room temperature. Read the plate on a luminometer equipped with two filters to detect donor emission (~450 nm) and acceptor emission (~610 nm).[13]
-
Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the BDP concentration and fit the data to a four-parameter log-logistic curve to determine the IC50.
Representative Data & Interpretation
| Compound | Description | Intracellular IC50 (nM) |
| BDP | Test Compound | 75 |
| Competitor-1 | Known Potent IAK1 Inhibitor | 50 |
| Inactive-Analog | Structurally similar but inactive compound | > 10,000 |
-
Interpretation: BDP demonstrates a potent intracellular IC50 of 75 nM, comparable to a known active competitor. The inactive analog shows no engagement, confirming the specificity of the interaction. This provides quantitative evidence of BDP's ability to engage IAK1 in live cells with high affinity.
Method 3: Downstream Pathway Modulation (Western Blot)
Expertise & Rationale
Confirming that BDP binds IAK1 is crucial, but demonstrating that this binding event leads to a functional outcome—the inhibition of the kinase's activity—is the ultimate proof of its intended MoA.[3] We will use a phospho-specific Western blot to measure the phosphorylation status of "Substrate-Y," a known downstream target of IAK1. If BDP truly engages and inhibits IAK1, we expect to see a dose-dependent decrease in the phosphorylation of Substrate-Y upon cell stimulation. This assay serves as a functional readout of target engagement. It is critical to include phosphatase inhibitors in all lysis buffers to preserve the phosphorylation state of the proteins during sample preparation.[8][14]
Detailed Experimental Protocol
-
Cell Culture & Starvation: Plate RAW 264.7 macrophages. Once confluent, serum-starve the cells for 4 hours to reduce basal signaling.
-
Pre-treatment: Treat cells with increasing concentrations of BDP (or vehicle) for 1 hour.
-
Stimulation: Stimulate the cells with a known IAK1 activator (e.g., LPS at 100 ng/mL) for 15 minutes to induce phosphorylation of Substrate-Y.
-
Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[15]
-
Protein Quantification & SDS-PAGE: Determine total protein concentration, normalize samples, and separate proteins via SDS-PAGE.
-
Transfer & Blocking: Transfer proteins to a PVDF membrane. Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour.[15] Note: BSA is preferred over milk for phospho-antibodies to reduce background.
-
Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Substrate-Y (p-Substrate-Y).
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping & Re-probing: Strip the membrane and re-probe with an antibody for total Substrate-Y and a loading control (e.g., GAPDH) to ensure equal protein loading.
Representative Data & Interpretation
| BDP Conc. (nM) | p-Substrate-Y Signal | Total Substrate-Y Signal |
| 0 (Vehicle) | 100% | 100% |
| 10 | 85% | 102% |
| 50 | 52% | 98% |
| 100 | 21% | 101% |
| 500 | <5% | 99% |
-
Interpretation: BDP causes a clear, dose-dependent decrease in the phosphorylation of Substrate-Y upon stimulation, with an estimated functional IC50 between 50-100 nM. This result strongly correlates with the binding affinity determined by the NanoBRET™ assay. The consistent levels of total Substrate-Y confirm that the effect is due to inhibition of phosphorylation, not protein degradation. This provides critical functional validation that BDP's engagement of IAK1 translates to pathway inhibition.
Conclusion: A Triangulated Approach to Confidence
Validating target engagement is not a single experiment but a carefully constructed argument built on orthogonal evidence. In the case of 3-(1,3-benzodioxol-5-yl)-1H-pyrazole (BDP) and its putative target IAK1, this guide presents a robust, multi-pronged strategy.
-
CETSA provided direct, label-free evidence of a physical interaction between BDP and IAK1 in the cellular milieu.
-
NanoBRET™ quantified the potency of this interaction in real-time, revealing a nanomolar affinity in live cells.
-
Phospho-Protein Western Blotting confirmed that this binding event translates into the intended functional outcome: the inhibition of IAK1's downstream signaling activity.
The convergence of these distinct methodologies provides a high degree of confidence that BDP's primary mechanism of action is the direct engagement and inhibition of IAK1. This validated understanding is an invaluable asset, enabling confident progression of BDP into more complex disease models and future stages of drug development.
References
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UCL Therapeutic Innovation & Support. (n.d.). Target Identification and Validation (Small Molecules). University College London. Retrieved from [Link]
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García-Losada, P., & Al-Soufi, W. (2020). Importance of Quantifying Drug–Target Engagement in Cells. ACS Pharmacology & Translational Science, 3(2), 223–226. Retrieved from [Link]
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Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-51. Retrieved from [Link]
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Schürmann, M., et al. (2016). Small-Molecule Target Engagement in Cells. Cell Chemical Biology, 23(4), 435-441. Retrieved from [Link]
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The Double-Edged Sword: A Comparative Guide to the Cytotoxicity of Pyrazole Analogs in Cancerous vs. Non-Cancerous Cells
In the relentless pursuit of novel anticancer therapeutics, the heterocyclic pyrazole scaffold has emerged as a privileged structure, demonstrating significant potential in medicinal chemistry.[1][2] This guide provides an in-depth, comparative analysis of the cytotoxic effects of various pyrazole analogs on cancerous and non-cancerous cell lines. By delving into the experimental data, underlying mechanisms, and structure-activity relationships, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the promising yet complex landscape of pyrazole-based anticancer agents.
The Rationale for Selectivity: A Critical Parameter in Cancer Therapy
A fundamental challenge in chemotherapy is the indiscriminate toxicity of many agents, which affects both malignant and healthy cells, leading to severe side effects for patients.[3] Therefore, the development of compounds with a high degree of selectivity towards cancer cells is a paramount objective in modern drug discovery.[3] This guide will focus on the comparative cytotoxicity of pyrazole analogs, with a particular emphasis on their Selectivity Index (SI), a quantitative measure of a compound's preferential cytotoxicity towards cancerous cells over normal cells.[4]
Comparative Cytotoxicity of Pyrazole Analogs: A Data-Driven Analysis
The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.[5] A lower IC50 value indicates a higher cytotoxic potency. The following table summarizes the IC50 values of representative pyrazole analogs against a panel of human cancer cell lines and non-cancerous cell lines, allowing for a direct comparison of their potency and selectivity.
| Compound ID | Cancer Cell Line | IC50 (µM) | Non-Cancerous Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |
| PTA-1 | MDA-MB-231 (Breast) | < 1 | MCF-10A (Non-cancerous breast) | > 1 | > 1 | [6] |
| Compound 3f | MDA-MB-468 (Breast) | 14.97 (24h), 6.45 (48h) | AGO1522 (Normal fibroblast) | Not specified | Not specified | [1] |
| Compound 6b | HNO-97 (Head and Neck) | 10.56 | HSF (Normal fibroblast) | Non-toxic | High | [7] |
| Compound 6d | HNO-97 (Head and Neck) | 10 | HSF (Normal fibroblast) | Non-toxic | High | [7] |
| MS7 | OSCC (Oral Squamous) | > 15,304.5 (PSE) | Normal oral cells | Not specified | > 247.4 (TS) | [8] |
| MS8 | OSCC (Oral Squamous) | > 7141.4 (PSE) | Normal oral cells | Not specified | > 169.0 (TS) | [8] |
| Compound 37 | MCF7 (Breast) | 5.21 | Not specified | Not specified | Not specified | [3] |
| Tpz-1 | CCRF-CEM (Leukemia) | < 1 | Hs27 (Non-cancerous fibroblast) | Not specified | ≥ 20.37 | [4] |
| Compound 4 | HCT-116 (Colon) | 3.81 | WI-38 (Normal lung fibroblast) | 41.16 | ~10.8 | [9][10] |
| Compound 9 | HCT-116 (Colon) | Not specified | WI-38 (Normal lung fibroblast) | 56.78 | Not specified | [9][10] |
Note: PSE (Potency-Selectivity Expression) and TS (Tumor-Selectivity Index) are alternative measures of selective cytotoxicity. A higher SI, PSE, or TS value indicates greater selectivity for cancer cells.
Unraveling the Mechanism of Action: Induction of Apoptosis
A significant body of evidence suggests that many cytotoxic pyrazole analogs exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells.[1][11] This is a highly desirable mechanism for an anticancer drug as it is a controlled and non-inflammatory process of cell removal.
One of the key mechanisms involves the generation of Reactive Oxygen Species (ROS) within the cancer cells.[1] Elevated ROS levels can lead to oxidative stress, damaging cellular components and triggering the apoptotic cascade.
A common apoptotic pathway activated by pyrazole derivatives involves the modulation of the Bcl-2 family of proteins and the activation of caspases.[3] Pro-apoptotic proteins like BAX are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspase-3, a key executioner caspase.[1][3]
Below is a diagram illustrating a simplified signaling pathway for pyrazole-induced apoptosis.
Caption: Simplified signaling pathway of pyrazole-induced apoptosis.
Experimental Protocols for Assessing Cytotoxicity
To ensure the generation of reliable and reproducible data, standardized protocols for cytotoxicity assays are essential. The two most commonly employed methods in the evaluation of pyrazole analogs are the MTT and SRB assays.
MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[12] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[13]
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole analogs and a vehicle control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.[12][14]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.
SRB Assay Protocol
The Sulforhodamine B (SRB) assay is a colorimetric assay that measures cell density by staining total cellular protein.[15][16]
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay for cell seeding and compound treatment.
-
Cell Fixation: Gently fix the cells with cold trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.[17]
-
Washing: Wash the plates multiple times with water to remove the TCA.
-
SRB Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.[18]
-
Washing: Wash the plates with 1% acetic acid to remove unbound dye.[15][18]
-
Solubilization: Add a solubilization buffer (e.g., 10 mM Tris base) to dissolve the protein-bound dye.[15]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 510-580 nm.[15]
The following diagram illustrates the general workflow for a cytotoxicity assay.
Caption: General workflow for in vitro cytotoxicity assays.
Structure-Activity Relationship (SAR): The Key to Rational Design
The cytotoxic potency and selectivity of pyrazole analogs are highly dependent on the nature and position of substituents on the pyrazole ring.[3][19] Understanding the structure-activity relationship (SAR) is crucial for the rational design of more effective and selective anticancer agents.[20] For instance, the introduction of certain functional groups, such as a thiazole moiety, has been shown to enhance cytotoxic efficacy against breast cancer cell lines.[19] Similarly, the lipophilicity and 3D structure of pyrazole-chalcone hybrids have been identified as important factors for their tumor selectivity.[8]
Conclusion and Future Perspectives
Pyrazole analogs represent a promising class of compounds with significant potential for the development of novel anticancer therapies. Their demonstrated ability to induce apoptosis selectively in cancer cells, coupled with the tunability of their chemical structure, offers a fertile ground for further research. This guide has provided a comparative overview of their cytotoxicity, elucidated key mechanisms of action, and detailed essential experimental protocols. Future investigations should focus on expanding the library of pyrazole derivatives, conducting comprehensive in vivo studies to validate in vitro findings, and further refining our understanding of their SAR to design next-generation anticancer drugs with enhanced efficacy and minimal side effects.
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Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (2021). National Center for Biotechnology Information. Retrieved from [Link]
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Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines. (2024). National Center for Biotechnology Information. Retrieved from [Link]
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Sulforhodamine B colorimetric assay for cytotoxicity screening. (2004). PubMed. Retrieved from [Link]
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CytoScan™ SRB Cell Cytotoxicity Assay. (n.d.). G-Biosciences. Retrieved from [Link]
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Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024). Royal Society of Chemistry. Retrieved from [Link]
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Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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Selective cytotoxicity index (SCI) values of Tpz-1 in 17 cancer cell... (n.d.). ResearchGate. Retrieved from [Link]
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Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. (2022). MDPI. Retrieved from [Link]
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(PDF) Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024). ResearchGate. Retrieved from [Link]
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Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. (2022). National Center for Biotechnology Information. Retrieved from [Link]
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Cell Viability Assays - Assay Guidance Manual. (2013). National Center for Biotechnology Information. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(1,3-benzodioxol-5-yl)-1H-pyrazole
This document provides essential, immediate safety and logistical information for the proper disposal of 3-(1,3-benzodioxol-5-yl)-1H-pyrazole. Tailored for researchers, scientists, and drug development professionals, this guide synthesizes regulatory standards with field-proven insights to ensure the safe and compliant management of this chemical waste. The procedures outlined are designed to be a self-validating system, grounded in the principles of chemical safety and environmental responsibility.
Core Principle: Managing the Unknown
The complete toxicological and ecological profile of 3-(1,3-benzodioxol-5-yl)-1H-pyrazole has not been thoroughly investigated.[1] In the absence of comprehensive data, the foundational principle for handling and disposal is to treat this compound as a hazardous substance. This approach is guided by the known hazards of its constituent moieties: the benzodioxole ring and the pyrazole nucleus.
The benzodioxole group is present in compounds known for a range of biological activities, and the pyrazole ring is a common feature in many pharmaceuticals and agrochemicals.[2][3] A safety data sheet for a structurally related compound indicates that it is harmful if swallowed and toxic to aquatic life with long-lasting effects.[1] Therefore, all disposal procedures must prioritize the containment of this substance and the prevention of its release into the environment.
Hazard Identification and Personal Protective Equipment (PPE)
Before initiating any disposal-related activities, a thorough risk assessment is mandatory. Based on available data for related structures, the primary hazards are summarized below.
| Hazard Classification | Description | Recommended PPE |
| Acute Toxicity (Oral) | Harmful if swallowed.[1] | Chemical-resistant gloves (e.g., nitrile), lab coat. |
| Skin Corrosion/Irritation | Potential for skin irritation based on related compounds.[2] | Chemical-resistant gloves, lab coat. |
| Serious Eye Damage/Irritation | Potential for serious eye irritation.[2] | Tightly fitting safety goggles or a face shield. |
| Hazardous to the Aquatic Environment | Toxic to aquatic life with long-lasting effects.[1] | N/A (Engineering/Disposal Control) |
| Unknown Hazards | Full toxicological profile is not available.[1] | Handle within a certified chemical fume hood. |
This proactive PPE strategy is a cornerstone of a self-validating safety protocol, ensuring personnel are protected even from uncharacterized potential hazards. All handling of this compound, including for disposal, must be performed in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[4]
Step-by-Step Disposal Protocol
The disposal of 3-(1,3-benzodioxol-5-yl)-1H-pyrazole must be managed through your institution's approved hazardous waste program. Under no circumstances should this chemical or its containers be disposed of in standard laboratory trash or flushed down the drain. [1][4]
Step 1: Waste Identification and Segregation
Proper segregation is the first critical step in the disposal workflow to prevent dangerous reactions and ensure compliant disposal.[5]
-
Solid Waste:
-
Collect all dry, solid waste contaminated with 3-(1,3-benzodioxol-5-yl)-1H-pyrazole. This includes residual powder, contaminated weighing paper, pipette tips, and gloves.
-
Place these materials into a dedicated, robust, and sealable hazardous waste container. The container should be clearly labeled.[4]
-
-
Liquid Waste:
-
Collect all solutions containing 3-(1,3-benzodioxol-5-yl)-1H-pyrazole in a dedicated, sealed, and clearly labeled hazardous liquid waste container.
-
Causality: Do not mix this waste stream with other solvents unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[4] Mixing incompatible waste streams can lead to exothermic reactions, gas evolution, or other hazardous situations.
-
-
Sharps Waste:
-
Any sharp objects (e.g., needles, contaminated glassware) must be placed in a designated sharps container for hazardous chemical waste.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for proper waste segregation.
Caption: Waste Segregation Workflow for 3-(1,3-benzodioxol-5-yl)-1H-pyrazole.
Step 2: Container Labeling
Accurate labeling is mandated by regulatory bodies like the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[6][7]
-
Affix a hazardous waste label to each container immediately upon adding the first piece of waste.
-
The label must include:
-
The words "Hazardous Waste" .
-
The full, unabbreviated chemical name: "3-(1,3-benzodioxol-5-yl)-1H-pyrazole" . List any other chemical constituents in the container.
-
The specific hazard characteristics (e.g., "Toxic," "Aquatic Hazard").
-
The accumulation start date.
-
Step 3: Storage and Accumulation
Store waste containers in a designated, secure, and well-ventilated satellite accumulation area.[4]
-
Ensure all waste containers are tightly sealed to prevent leaks or the release of vapors.[8]
-
Store containers away from incompatible materials, particularly strong oxidizing agents and strong acids, to prevent accidental reactions.[4][8]
-
Secondary containment (e.g., a chemical-resistant tray or tub) is a best practice to contain potential spills.
Step 4: Arranging for Disposal
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Do not exceed the accumulation time limits for hazardous waste as defined by the EPA and your local regulations.[9]
-
Ensure all paperwork, such as a hazardous waste manifest, is completed accurately as per your institution's and regulatory requirements.[10]
Spill and Emergency Procedures
In the event of a spill, prioritize personal safety and containment.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if necessary.
-
Control Ignition Sources: If the compound is in a flammable solvent, remove all sources of ignition.[2]
-
Don Appropriate PPE: Before attempting any cleanup, don the full PPE outlined in Section 2.
-
Contain the Spill: For small solid spills, carefully sweep the material into a suitable container for disposal. Avoid generating dust. For small liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it into a sealed container for disposal.[11]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and cleaning materials. Collect all cleanup materials as hazardous waste.
-
Report: Report the incident to your supervisor and EHS office, regardless of the size of the spill.
Emergency Response Flowchart
Caption: Emergency Spill Response Procedure.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of 3-(1,3-benzodioxol-5-yl)-1H-pyrazole is not merely a procedural task but a critical component of responsible laboratory practice. By adhering to this guide, researchers demonstrate a commitment to the safety of themselves and their colleagues, the integrity of their workplace, and the protection of the environment. The causality is clear: diligent waste management prevents accidental exposures, avoids environmental contamination, and ensures unwavering compliance with federal and local regulations.[5][12]
References
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Hazardous Waste. U.S. Environmental Protection Agency (EPA). (URL: [Link]).
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Laboratory Safety Chemical Hygiene Plan. Occupational Safety and Health Administration (OSHA). (URL: [Link]).
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Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). (2025-05-30). (URL: [Link]).
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Synthesis and Evaluation of Pyrazole Derivatives by Using Green Catalyst. Jetir.Org. (URL: [Link]).
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Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA). (URL: [Link]).
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OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management. (2022-09-13). (URL: [Link]).
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (NIH). (URL: [Link]).
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The OSHA Hazardous Chemical Occupational Exposure Standard for Laboratories. Defense Technical Information Center (DTIC). (URL: [Link]).
- The OSHA Lab Standard and the MSC Chemical Safety Manual. (URL not available).
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Chemical Waste Disposal Guidelines. Emory University. (URL: [Link]).
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Best Practices for Hazardous Waste Disposal. AEG Environmental. (2016-12-05). (URL: [Link]).
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Disposal of Chemicals used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime (UNODC). (URL: [Link]).
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What Are the Guidelines for Disposing of Hazardous Waste in Regular Trash? YouTube. (2024-12-19). (URL: [Link]).
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Comprehensive Safety and Handling Guide for 3-(1,3-benzodioxol-5-yl)-1H-pyrazole
This guide provides essential safety protocols and operational directives for the handling, storage, and disposal of 3-(1,3-benzodioxol-5-yl)-1H-pyrazole. As the toxicological properties of this specific compound have not been fully investigated, a cautious approach is mandated. The following procedures are based on a composite hazard assessment of its structural components: the 1,3-benzodioxole moiety and the pyrazole ring system. This document is intended for researchers, scientists, and drug development professionals.
Hazard Assessment and Core Principles
Due to the lack of specific toxicological data for 3-(1,3-benzodioxol-5-yl)-1H-pyrazole, it is prudent to assume it may possess hazards associated with its constituent chemical groups. The 1,3-benzodioxole component is classified as a flammable liquid and vapor, harmful if swallowed or inhaled, and a cause of skin and eye irritation.[1][2] Pyrazole derivatives are also known to cause skin and eye irritation.[3][4] Therefore, this compound should be handled with care to avoid all personal contact, including inhalation.[2]
Guiding Principle: In the absence of specific data, treat 3-(1,3-benzodioxol-5-yl)-1H-pyrazole as a hazardous substance. All operations should be conducted under the assumption that the compound is toxic, irritant, and potentially flammable.
Personal Protective Equipment (PPE)
A multi-layered PPE approach is essential to create a reliable barrier between the researcher and the chemical.[5] The selection of appropriate PPE is the first line of defense in preventing exposure.
Primary Engineering Controls
-
Fume Hood: All handling of 3-(1,3-benzodioxol-5-yl)-1H-pyrazole, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]
-
Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and unobstructed in the immediate work area.[4][6]
Mandatory Personal Protective Equipment
| PPE Component | Specification | Rationale |
| Gloves | Double gloving with chemically resistant gloves (e.g., nitrile) is required.[7] | Prevents skin contact. Double gloving provides an extra layer of protection against potential tears or permeation. |
| Eye Protection | Chemical splash goggles are mandatory. A face shield should be worn over the goggles when there is a significant risk of splashes.[3][7][8] | Protects eyes from splashes and aerosols. |
| Lab Coat | A flame-resistant lab coat with tight-fitting cuffs is required.[7][8] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | For procedures with a high potential for aerosol generation that cannot be adequately contained within a fume hood, a NIOSH-approved respirator (e.g., N95) may be necessary.[5] | Provides an additional layer of protection against inhalation of fine particles or aerosols. |
| Footwear | Closed-toe shoes are mandatory in the laboratory. | Protects feet from spills. |
Operational and Handling Plan
A systematic approach to handling this compound will minimize the risk of exposure and accidents.
Pre-Operational Checklist
-
Review Safety Data Sheets (SDS): Before commencing work, review the SDS for 1,3-benzodioxole and other relevant pyrazole derivatives to refresh your understanding of the potential hazards.[1][3][4][6][9][10]
-
Inspect PPE: Ensure all PPE is in good condition and fits correctly.
-
Verify Engineering Controls: Confirm that the fume hood is functioning correctly.
-
Prepare Spill Kit: Have a chemical spill kit readily available.
Step-by-Step Handling Protocol
-
Transportation: Transport the chemical in a sealed, shatter-proof secondary container.
-
Weighing and Transfer:
-
Solution Preparation:
-
Add the solid compound to the solvent slowly to avoid splashing.
-
Keep the container closed when not in use.
-
-
Post-Handling:
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Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
